molecular formula C3Cl2OS2 B072768 4,5-Dichloro-1,2-dithiol-3-one CAS No. 1192-52-5

4,5-Dichloro-1,2-dithiol-3-one

Cat. No.: B072768
CAS No.: 1192-52-5
M. Wt: 187.1 g/mol
InChI Key: QGSRKGWCQSATCL-UHFFFAOYSA-N
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Description

4,5-Dichloro-3H-1,2-dithiol-3-one is a highly reactive and versatile heterocyclic building block of significant interest in advanced chemical synthesis and materials science research. Its primary research value lies in its role as a pivotal precursor for the synthesis of tetrathiafulvalene (TTF) analogs and other π-electron donor systems, which are fundamental components in the development of organic conductors, superconductors, and molecular electronics. The compound's mechanism of action is characterized by its electrophilic carbonyl and thiocarbonyl centers, which readily undergo nucleophilic substitution and cyclocondensation reactions with a variety of nucleophiles, including dithioles and dithiolates. This reactivity allows researchers to construct complex, sulfur-rich heterocyclic scaffolds with tailored electronic properties. Furthermore, 4,5-Dichloro-3H-1,2-dithiol-3-one is instrumental in the study of charge-transfer complexes and the engineering of novel organic semiconductors with potential applications in flexible electronics and photovoltaics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichlorodithiol-3-one
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InChI

InChI=1S/C3Cl2OS2/c4-1-2(5)7-8-3(1)6
Source PubChem
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InChI Key

QGSRKGWCQSATCL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(=C(SSC1=O)Cl)Cl
Source PubChem
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Molecular Formula

C3Cl2OS2
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DSSTOX Substance ID

DTXSID6032518
Record name 4,5-Dichloro-3H-1,2-dithiol-3-one
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Molecular Weight

187.1 g/mol
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Physical Description

Solid
Record name 4,5-Dichloro-3H-1,3-dithiol-2-one
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CAS No.

1192-52-5
Record name 4,5-Dichloro-1,2-dithiol-3-one
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Record name 4,5-DICHLORO-3H-1,2-DITHIOL-3-ONE
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Melting Point

61 °C
Record name 4,5-Dichloro-3H-1,3-dithiol-2-one
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Foundational & Exploratory

4,5-Dichloro-1,2-dithiol-3-one CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,5-Dichloro-1,2-dithiol-3-one: Properties, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1192-52-5), a versatile heterocyclic compound with significant applications in both industrial and research settings. We delve into its fundamental physicochemical properties, its reactivity profile, and its established role as a potent covalent inhibitor of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its mechanism of action and providing detailed experimental context for its application in antibacterial drug discovery.

Core Compound Identification and Properties

This compound is a chlorinated organosulfur compound belonging to the dithiolone class of heterocycles. Its unique electronic and steric properties, conferred by the dichlorinated vinyl sulfide moiety and the strained dithiole ring, make it a valuable electrophilic reagent and a targeted biological inhibitor.

CAS Number : 1192-52-5[1]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and characterization in a laboratory setting.

PropertyValueSource
Molecular Formula C₃Cl₂OS₂PubChem[1]
Molecular Weight 187.07 g/mol Sigma-Aldrich[2]
Appearance SolidHuman Metabolome Database[1]
Melting Point 61 °CHuman Metabolome Database[1]
IUPAC Name 4,5-dichlorodithiol-3-onePubChem[1]
Synonyms 4,5-Dichloro-3H-1,2-dithiol-3-one, Dichloro-1,2-dithiacyclopentenoneMedChemExpress[3]
Storage Conditions Inert atmosphere, 2-8°CSigma-Aldrich[2]

Biological Activity: A Covalent Inhibitor of FabH

A primary area of interest for researchers is the compound's potent antibacterial activity, which stems from its function as an inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH). FabH is a crucial condensing enzyme that catalyzes the first step of the type II fatty acid synthase (FAS-II) pathway in bacteria, a system distinct from the type I pathway found in mammals. This selectivity makes FabH an attractive target for novel antibiotic development.[4][5]

This compound has demonstrated potent inhibition against FabH from various bacterial species, with IC₅₀ values of 2.0 µM for Escherichia coli FabH (ecFabH) and 0.16 µM for Staphylococcus aureus FabH (saFabH).[4]

Mechanism of Covalent Modification

The inhibitory power of this compound lies in its ability to act as an irreversible, covalent inhibitor. The mechanism proceeds via a targeted modification of a key cysteine residue (C112 in S. aureus FabH) within the enzyme's active site.[1][6]

The reaction is a Michael-type addition-elimination . The nucleophilic thiol group of the cysteine residue attacks the electrophilic C5 position of the dithiolone ring. This is followed by the elimination of the chloride ion, resulting in the formation of a stable covalent thioether bond between the enzyme and the inhibitor.[1][2][6] The chlorine atom at the 5-position is essential for this irreversible inhibition; analogues lacking this substituent act as much weaker, reversible inhibitors.[2][4]

The diagram below illustrates this covalent modification workflow.

FabH_Inhibition cluster_workflow Mechanism of Covalent Inhibition FabH FabH Enzyme (Active Site Thiol: Cys112-SH) Complex Initial Non-covalent Enzyme-Inhibitor Complex FabH->Complex Binding Inhibitor This compound Inhibitor->Complex Transition Transition State (Nucleophilic Attack) Complex->Transition Michael Addition (Cys112 attacks C5) Adduct Covalent Adduct (Inactive Enzyme) Transition->Adduct Elimination of Cl⁻ Chloride Chloride Ion (Cl⁻) Eliminated Transition->Chloride

Caption: Covalent inhibition of FabH by this compound.

Chemical Reactivity and Synthetic Utility

The same electrophilicity that drives its biological activity makes this compound a useful building block in synthetic chemistry. The dithiole ring is susceptible to attack by various nucleophiles and can participate in cycloaddition reactions. While detailed synthetic routes to the compound are proprietary, its reactions are well-documented. For instance, the related compound 4,5-dichloro-1,2-dithiole-3-thione undergoes 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate (DMAD) to form highly reactive intermediates that can be trapped with nucleophiles like o-substituted amines to synthesize benzimidazole, benzoxazole, and benzothiazole derivatives.[7][8] This highlights the potential of the dithiole core as a scaffold for generating diverse heterocyclic libraries.

Industrial and Research Applications

Beyond its role in fundamental research, this compound has practical industrial applications.

  • Antibacterial Drug Discovery : It serves as a crucial reference compound and a starting point for fragment-based drug design targeting the bacterial FAS-II pathway.[3][5] Its well-defined mechanism of action provides a benchmark for evaluating new FabH inhibitors.

  • Industrial Biocide : It is approved by the FDA for use as a slimicide in the manufacturing of food-contact paper and paperboard, where it prevents the growth of slime-forming microorganisms.[1][3]

Experimental Protocol: Analysis of FabH Covalent Modification

This protocol describes a self-validating system to confirm the covalent modification of FabH using mass spectrometry, a key experiment to verify the mechanism of action. The causality is clear: an increase in the protein's mass corresponding to the mass of the inhibitor (minus the eliminated chlorine) provides direct evidence of a covalent bond.

Materials
  • Purified FabH enzyme (e.g., from S. aureus)

  • This compound (stock solution in DMSO)

  • Ammonium bicarbonate buffer (100 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (sequencing grade)

  • LC-MS grade water and acetonitrile

  • Formic acid

Step-by-Step Methodology
  • Incubation :

    • To a solution of FabH (final concentration 10 µM) in ammonium bicarbonate buffer, add this compound to a final concentration of 50 µM.

    • Rationale: A molar excess of the inhibitor ensures complete modification of the available active sites.

    • Incubate the mixture at room temperature for 3 hours. A control sample with DMSO vehicle should be run in parallel.

  • Intact Protein Analysis :

    • Desalt a small aliquot of the reaction mixture using a C4 ZipTip.

    • Analyze via electrospray ionization mass spectrometry (ESI-MS).

    • Self-Validation: The mass spectrum of the treated sample should show a mass shift corresponding to the addition of the inhibitor fragment (C₃ClOS₂), confirming covalent binding on the intact protein.

  • Proteolytic Digestion for Site Identification :

    • Denaturation & Reduction : Denature the remaining protein solution. Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.

    • Alkylation : Alkylate free thiols by adding IAM to 25 mM and incubating in the dark at room temperature for 30 minutes.

    • Rationale: This step ensures that only the active site cysteine, protected by the covalent adduct, remains unmodified by IAM.

    • Digestion : Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis :

    • Acidify the digest with formic acid.

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data against the FabH protein sequence, specifying a variable modification on cysteine residues corresponding to the mass of the inhibitor adduct.

    • Trustworthiness: The identification of a peptide containing Cys112 with the specific mass modification provides definitive proof of the site of covalent attachment.[1][6]

The workflow for this analytical validation is depicted below.

Protocol_Workflow start Start: Purified FabH + Inhibitor incubation Incubation (Room Temp, 3h) start->incubation split Split Sample incubation->split intact_ms Intact Protein MS Analysis split->intact_ms Aliquot 1 digestion Reduction, Alkylation, & Tryptic Digestion split->digestion Aliquot 2 result1 Result 1: Mass shift confirms covalent modification intact_ms->result1 lcms Peptide LC-MS/MS Analysis digestion->lcms result2 Result 2: Modified Cys112 peptide identifies binding site lcms->result2

Caption: Analytical workflow for validating covalent modification of FabH.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements : H301 (Toxic if swallowed), H315 (Causes skin irritation), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life).

  • Signal Word : Danger

  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) between 2-8°C to prevent degradation.[2]

References

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dichloro-1,2-dithiol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4,5-dichloro-1,2-dithiol-3-one, a pivotal heterocyclic compound utilized in synthetic and medicinal chemistry. The document details a robust synthesis protocol, outlines critical safety and handling procedures, and presents a multi-faceted characterization strategy employing modern spectroscopic and analytical techniques. We delve into the compound's notable reactivity, specifically its utility as a versatile synthon for constructing more complex, biologically active molecules. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and materials science, offering both foundational knowledge and practical, field-proven insights into the chemistry of this important building block.

Introduction: The Significance of a Versatile Heterocycle

The 1,2-dithiol-3-one scaffold is a constituent of various molecules demonstrating significant pharmacological activity, including chemopreventive and anticancer properties.[1][2] Within this class, this compound (C₃Cl₂OS₂) has emerged as a particularly valuable and reactive intermediate. Its two chlorine substituents activate the dithiole ring, rendering it susceptible to a range of chemical transformations. The C5-chlorine atom is especially labile, allowing for selective nucleophilic substitution, while the overall structure is amenable to cycloaddition reactions.[1][3]

This reactivity profile makes it an attractive starting material for generating diverse molecular architectures. Researchers have successfully utilized it to synthesize novel benzimidazole, benzoxazole, and benzothiazole derivatives, many of which are core structures in pharmacologically active agents.[3][4] Furthermore, its derivatives have been investigated as potential anticancer agents, acting as endogenous donors of hydrogen sulfide (H₂S), a key gaseous signaling molecule.[5] This guide serves as a senior-level resource, consolidating the essential knowledge required to synthesize, purify, characterize, and strategically employ this compound in a research and development setting.

Synthesis of this compound

The preparation of this compound is well-established, typically involving the reaction of a suitable chlorinated precursor with a sulfurizing agent. The causality behind this approach lies in the need to construct the disulfide (S-S) bond and carbonyl group characteristic of the dithiolone ring from a simple, commercially available starting material.

Synthetic Pathway Overview

The primary route involves the reaction of mucochloric acid with a sulfur source, such as thionyl chloride in the presence of a base, or with elemental sulfur at elevated temperatures. The following diagram illustrates a generalized synthetic pathway.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process A Mucochloric Acid C Reaction Solvent (e.g., Toluene, Xylene) A->C B Sulfur Source (e.g., S₂Cl₂, P₄S₁₀) B->C D Heat / Reflux C->D Reaction Conditions E Crude Product Mixture D->E Yields F Purification (Crystallization / Chromatography) E->F G This compound F->G Isolated Product

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should always first consult primary literature and perform a thorough risk assessment.

Materials:

  • Mucochloric acid

  • Phosphorus pentasulfide (P₄S₁₀)

  • Toluene (anhydrous)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend mucochloric acid (1 equivalent) in anhydrous toluene.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add phosphorus pentasulfide (0.5 to 1.0 equivalents) portion-wise. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for using an inert atmosphere is to prevent side reactions with atmospheric moisture and oxygen at high temperatures.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble residues. Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

  • Purification: Purify the crude product using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Combine the fractions containing the desired product and remove the solvent in vacuo. Further purification can be achieved by recrystallization from a suitable solvent like hexane.

Safety and Handling

This compound is a hazardous substance requiring careful handling to minimize exposure.

  • Hazard Identification: Causes skin irritation and serious eye damage.[6][7] It is harmful if swallowed.[7]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[6][8]

  • Handling: Avoid creating dust or aerosols.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations at an approved waste disposal plant.[7]

Physicochemical and Spectroscopic Characterization

A rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The combination of data from different analytical techniques provides a self-validating system, ensuring the material's suitability for subsequent use.

Physicochemical Properties

The fundamental physical properties of the compound are summarized below.

PropertyValueSource
Molecular Formula C₃Cl₂OS₂[9]
Molecular Weight 187.07 g/mol [10]
Appearance Solid[9]
Melting Point 61 °C[9]
Characterization Workflow

The following diagram outlines the logical flow of the characterization process, from initial purity checks to definitive structural elucidation.

Characterization_Workflow cluster_initial Purity & Identity cluster_structure Structural Elucidation A Synthesized Product B TLC / MP Analysis A->B Initial Check C Mass Spectrometry (MS) Confirm MW B->C Purity OK D Infrared (IR) Spectroscopy Identify Functional Groups C->D MW Confirmed F X-ray Crystallography (If single crystal) C->F E ¹³C NMR Spectroscopy Confirm Carbon Skeleton D->E Structure Consistent G Confirmed Structure of This compound E->G F->G Definitive 3D Structure

Caption: A systematic workflow for the comprehensive characterization of the title compound.

Spectroscopic Data & Interpretation

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound is expected to show characteristic absorption bands. The C=O stretch is particularly diagnostic.

  • C=O Stretch: A strong absorption band is expected in the region of 1640-1660 cm⁻¹ .[1]

  • C=C Stretch: A band corresponding to the double bond within the dithiole ring would appear around 1520-1540 cm⁻¹ .

  • C-Cl Stretch: Absorptions for the carbon-chlorine bonds are typically found in the fingerprint region, around 800-1010 cm⁻¹ .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of protons, ¹H NMR is not applicable for the parent compound. ¹³C NMR is the definitive NMR technique for structural confirmation.

  • ¹³C NMR: The molecule has three distinct carbon atoms. Based on data from similar structures, the following chemical shifts (δ) are predicted:[1]

    • C=O: ~182-184 ppm

    • C4-Cl: ~98-100 ppm

    • C5-Cl: ~167-169 ppm (This carbon is adjacent to both a sulfur and a chlorine, leading to a downfield shift)

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

  • Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic isotope pattern for a molecule containing two chlorine atoms and two sulfur atoms. The primary peaks would be at m/z values corresponding to the combinations of ³⁵Cl/³⁷Cl and ³²S/³⁴S isotopes, centered around m/z = 186 .

  • HRMS (ESI): The calculated exact mass for C₃³⁵Cl₂OS₂ is 185.8767 . An experimental value within a few ppm of this confirms the molecular formula unequivocally.[1]

X-ray Crystallography: For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. The crystal structure of this compound has been reported, confirming its planar five-membered ring structure.[9]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its predictable reactivity at several sites.

  • Nucleophilic Substitution: The chlorine atom at the C5 position is significantly more reactive towards nucleophiles than the C4-chlorine. This allows for selective functionalization. For instance, reaction with piperazine can lead to either mono- or di-substituted products depending on the stoichiometry and reaction conditions.[1] This selective reactivity is a key tool for building molecular complexity.

  • 1,3-Dipolar Cycloaddition: The thione analogue, 4,5-dichloro-1,2-dithiole-3-thione, readily undergoes 1,3-dipolar cycloaddition reactions with alkynes like dimethyl acetylenedicarboxylate (DMAD).[3][4] This reaction opens the dithiole ring and forms a highly reactive thioacyl chloride intermediate, which can be trapped by various nucleophiles to generate a wide array of heterocyclic derivatives.[3]

  • Applications in Drug Discovery: The compound serves as a precursor to potential therapeutic agents. It is a known inhibitor of E. coli FabH (IC₅₀: 2.9 µM), an enzyme involved in bacterial fatty acid synthesis, highlighting its potential in developing new antibacterial agents.[10][11] Furthermore, its role as a synthon for creating H₂S-donating molecules opens avenues for cancer-preventive therapy research.[5]

Conclusion

This compound is a high-value chemical intermediate whose robust synthesis and well-defined reactivity profile make it an indispensable tool for the modern synthetic chemist. Its strategic application enables the efficient construction of complex heterocyclic systems with significant potential in pharmacology and materials science. A thorough understanding of its synthesis, handling, and characterization, as detailed in this guide, is paramount for its safe and effective utilization in a research and development context. The convergence of its accessible synthesis and versatile reactivity ensures that it will remain a relevant and frequently employed building block in the pursuit of novel molecular entities.

References

An In-Depth Technical Guide to the Core Mechanism of Action of 4,5-Dichloro-1,2-dithiol-3-one (DCDT)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-dichloro-1,2-dithiol-3-one (DCDT) is a potent biocide and an inhibitor of bacterial fatty acid synthesis. This technical guide provides a comprehensive overview of its core mechanism of action, intended for researchers, scientists, and drug development professionals. We will delve into the dual-action mechanism of DCDT, beginning with its direct covalent inhibition of the essential bacterial enzyme FabH. Subsequently, we will explore a secondary, broader mechanism involving the generation of reactive oxygen species (ROS) through interaction with intracellular thiols, leading to the activation of the Nrf2-mediated oxidative stress response pathway. This guide will provide detailed experimental protocols and conceptual frameworks to facilitate further investigation and application of DCDT.

Introduction: The Chemical Biology of a Potent Electrophile

This compound (DCDT) is a sulfur-containing heterocyclic compound with established utility as a slimicide in industrial applications.[1] Beyond its role as a broad-spectrum biocide, DCDT has been identified as a specific inhibitor of Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[2][3][4] This inhibition is characterized by a half-maximal inhibitory concentration (IC50) of 2.9 µM, highlighting its potential as a lead compound for novel antibacterial agents.[2][3][4]

The chemical structure of DCDT, featuring an electrophilic dithiolone ring, is central to its biological activity. This inherent reactivity allows DCDT to interact with nucleophilic residues in proteins and small molecules, initiating a cascade of cellular events that ultimately lead to its antimicrobial and cytotoxic effects. This guide will dissect these interactions to provide a clear understanding of DCDT's mechanism of action.

The Dual-Pronged Mechanism of Action

The biological effects of DCDT can be attributed to a dual mechanism: direct enzyme inhibition and induction of oxidative stress. These two pathways, while distinct, are interconnected and contribute to the overall efficacy of the compound.

Direct Covalent Inhibition of FabH

The primary and most well-characterized mechanism of DCDT's antibacterial action is the direct and covalent inhibition of FabH.[5] FabH catalyzes the initial condensation reaction in the bacterial FASII pathway, making it an essential enzyme for bacterial viability.

The Chemistry of Inhibition:

Mass spectrometry studies have provided definitive evidence that DCDT forms a covalent adduct with the active site cysteine residue (C112) of FabH.[5] The reaction proceeds via a Michael-type addition-elimination mechanism, where the nucleophilic thiol of the cysteine residue attacks the electrophilic dithiolone ring of DCDT.[5] The 5-chloro substituent on the DCDT ring acts as a leaving group, facilitating the formation of a stable covalent bond between the enzyme and the inhibitor.[5]

Consequences of FabH Inhibition:

The covalent modification of the active site cysteine irreversibly inactivates the FabH enzyme. This blockage of the initial step of fatty acid synthesis leads to a depletion of essential fatty acids required for bacterial membrane biogenesis and cell growth, ultimately resulting in bacterial cell death.

Experimental Workflow for Validating FabH Inhibition:

FabH_Inhibition_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Target Engagement purified_fabH Purified FabH Enzyme dcdt_treatment DCDT Incubation purified_fabH->dcdt_treatment activity_assay Enzyme Activity Assay (Spectrophotometric) dcdt_treatment->activity_assay mass_spec Mass Spectrometry (Intact Protein & Peptide Mapping) dcdt_treatment->mass_spec inhibition_data inhibition_data activity_assay->inhibition_data IC50 Determination adduct_confirmation adduct_confirmation mass_spec->adduct_confirmation Covalent Adduct Confirmation bacterial_cells Bacterial Cells (e.g., E. coli) dcdt_exposure DCDT Exposure bacterial_cells->dcdt_exposure cetsa Cellular Thermal Shift Assay (CETSA) dcdt_exposure->cetsa western_blot Western Blot Detection cetsa->western_blot target_engagement target_engagement western_blot->target_engagement Confirmation of Target Engagement

Caption: Workflow for validating DCDT's inhibition of FabH.

Induction of Oxidative Stress via Thiol Depletion

Beyond its specific interaction with FabH, DCDT's electrophilic nature enables it to react with a broader range of intracellular nucleophiles, most notably the ubiquitous antioxidant glutathione (GSH). This interaction leads to the depletion of the cellular thiol pool and the generation of reactive oxygen species (ROS), inducing a state of oxidative stress.

Reaction with Glutathione:

DCDT readily reacts with the thiol group of glutathione. This conjugation reaction depletes the intracellular pool of reduced glutathione, compromising the cell's primary defense against oxidative damage. The depletion of GSH can be monitored and quantified to assess the extent of this interaction.

Generation of Reactive Oxygen Species (ROS):

The reaction of 1,2-dithiole-3-thiones with thiols in the presence of molecular oxygen has been shown to generate reactive oxygen species.[6] This process likely involves a redox cycling mechanism where the dithiolone moiety participates in electron transfer reactions, leading to the formation of superoxide radicals and hydrogen peroxide. The accumulation of ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA.

Signaling Pathway of DCDT-Induced Oxidative Stress:

DCDT_Oxidative_Stress_Pathway DCDT This compound (DCDT) GSH Glutathione (GSH) DCDT->GSH Conjugation ROS Reactive Oxygen Species (ROS) DCDT->ROS Direct Generation GSH->ROS Depletion Leads to Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Activates Transcription Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Proposed signaling pathway of DCDT-induced oxidative stress.

Activation of the Nrf2 Pathway

A key cellular response to oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

The Keap1-Nrf2 Regulatory Axis:

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Keap1 contains several reactive cysteine residues that act as sensors for oxidative and electrophilic stress.[2][7][8][9]

Mechanism of Nrf2 Activation by DCDT-induced ROS:

The ROS generated by DCDT can directly oxidize the critical cysteine residues on Keap1.[2][7][8][9] This modification leads to a conformational change in Keap1, disrupting its interaction with Nrf2.[2][7][8][9] As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. This leads to an upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), in a cellular attempt to counteract the oxidative insult.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of DCDT.

In Vitro FabH Enzyme Inhibition Assay

This protocol is adapted from established methods for assaying FabI and FabH inhibitors.[6][10][11][12][13]

Principle:

The activity of FabH is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ in a coupled reaction.

Materials:

  • Purified E. coli FabH enzyme

  • DCDT

  • Acetoacetyl-CoA

  • Malonyl-ACP

  • NADPH

  • Assay Buffer: 100 mM sodium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of DCDT in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 1 µL of the DCDT dilutions to the appropriate wells. Include wells with DMSO only as a vehicle control.

  • Add 10 µL of a 10x concentrated solution of FabH enzyme to each well.

  • Add 20 µL of a 5x concentrated solution of NADPH to each well.

  • Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of a 5x concentrated solution of acetoacetyl-CoA and malonyl-ACP.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.

  • Calculate the initial reaction rates and determine the IC50 value of DCDT.

Cellular Reactive Oxygen Species (ROS) Detection Assay

This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[1][14][15][16][17]

Principle:

H2DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cell line of interest (e.g., a bacterial strain or a mammalian cell line)

  • DCDT

  • H2DCFDA (5 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with PBS.

  • Load the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Treat the cells with various concentrations of DCDT in culture medium. Include a vehicle control (DMSO) and a positive control (e.g., H2O2).

  • Incubate the plate for the desired time period (e.g., 1-4 hours) at 37°C.

  • Measure the fluorescence intensity using a microplate reader.

  • Normalize the fluorescence readings to cell viability, determined in a parallel assay.

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), catalyzed by GST.[4][18][19][20]

Principle:

The product of the reaction, a thioether, absorbs light at 340 nm, and the rate of increase in absorbance is proportional to GST activity. DCDT is expected to react with GSH, making it unavailable for the GST-catalyzed reaction.

Materials:

  • Cell lysate

  • DCDT

  • Reduced glutathione (GSH) solution (100 mM)

  • 1-Chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)

  • Assay Buffer: PBS, pH 6.5

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare cell lysates from control and DCDT-treated cells.

  • Prepare a reaction cocktail containing 980 µL of assay buffer, 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB for each sample.

  • In a 96-well plate, add 190 µL of the reaction cocktail to each well.

  • Add 10 µL of cell lysate to the appropriate wells.

  • Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes.

  • Calculate the GST activity based on the rate of change in absorbance and the molar extinction coefficient of the CDNB-GSH adduct.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes the translocation of Nrf2 from the cytoplasm to the nucleus upon DCDT treatment.[21][22][23][24]

Principle:

Immunofluorescence staining with an anti-Nrf2 antibody allows for the visualization of Nrf2 localization within the cell using fluorescence microscopy.

Materials:

  • Mammalian cell line (e.g., HepG2)

  • DCDT

  • 4% Paraformaldehyde in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-Nrf2

  • Secondary antibody: fluorescently-labeled anti-rabbit IgG

  • DAPI (nuclear stain)

  • Fluorescence microscope

Procedure:

  • Grow cells on glass coverslips in a 24-well plate.

  • Treat the cells with DCDT for the desired time (e.g., 4 hours).

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-Nrf2 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of Nrf2 translocation.

Quantitative Data Summary

ParameterValueOrganism/SystemReference
FabH Inhibition (IC50) 2.9 µME. coli[2][3][4]
Covalent Adduct Formation Confirmed with Cys112E. coli FabH[5]

Conclusion and Future Directions

The mechanism of action of this compound is a compelling example of a dual-acting small molecule. Its specific, covalent inhibition of the bacterial enzyme FabH provides a clear rationale for its potent antibacterial activity. Concurrently, its broader reactivity with intracellular thiols, leading to glutathione depletion, ROS generation, and subsequent activation of the Nrf2-mediated oxidative stress response, contributes to its overall biocidal and cytotoxic effects.

Future research should focus on a more detailed characterization of the DCDT-glutathione adducts and a quantitative analysis of ROS production in different cell types. Elucidating the precise cysteine residues on Keap1 that are modified in response to DCDT-induced oxidative stress will provide a more complete picture of the Nrf2 activation mechanism. Furthermore, exploring the potential for synergistic effects when DCDT is combined with other antimicrobial agents that target different cellular pathways could lead to the development of novel and effective therapeutic strategies. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for these future investigations.

References

The Biological Activity of 4,5-Dichloro-1,2-dithiol-3-one and Its Derivatives: From Mechanism to Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The 4,5-dichloro-1,2-dithiol-3-one scaffold represents a reactive and versatile chemical entity with a compelling range of biological activities. As a core structure, it is not only a potent inhibitor of essential bacterial enzymes but also serves as a precursor for a diverse library of heterocyclic derivatives with broad therapeutic potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities, mechanisms of action, and key experimental protocols for evaluating this compound and its derivatives. We delve into its established antibacterial properties through the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), its role as a hydrogen sulfide (H₂S) donor, and the expansive antimicrobial and cytotoxic potential of its synthetic variants. This document is structured to provide both foundational knowledge and practical, field-proven methodologies to empower further investigation into this promising class of compounds.

Introduction to the 1,2-Dithiol-3-one Core

The 1,2-dithiole ring system is a significant class of sulfur-containing heterocycles that has garnered substantial interest in medicinal chemistry. Derivatives of this core structure are components in commercial drugs, such as the antiparasitic and cancer-preventive agent Oltipraz, and exhibit a wide spectrum of pharmacological properties, including antitumor, antioxidant, and anti-HIV activities.[1][2] The parent compound, this compound, serves as a crucial starting material and a biologically active molecule in its own right. Its documented use as a slimicide in the manufacturing of food-contact paper highlights its potent antimicrobial capabilities.[3][4]

The true potential of this compound lies in its chemical reactivity. The chlorine substituents and the dithiol ring make it an attractive substrate for nucleophilic substitution and cycloaddition reactions.[5] This allows for its elaboration into more complex heterocyclic systems, such as benzimidazoles, benzoxazoles, and benzothiazoles, each with its own rich pharmacological profile.[5][6] This guide will explore the foundational biological activities of the core molecule and provide the framework for assessing the potential of its diverse derivatives.

Core Mechanisms of Action

The biological effects of this compound and its broader 1,2-dithiole-3-thione family are primarily attributed to two distinct, yet potentially synergistic, mechanisms.

Inhibition of Bacterial Fatty Acid Synthesis (FabH)

One of the most clearly defined mechanisms for this compound is its potent inhibition of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme catalyzes the initial, rate-limiting condensation step in the bacterial fatty acid synthesis II (FAS-II) pathway, which is essential for building bacterial cell membranes. Crucially, the FAS-II pathway is absent in humans, making FabH an attractive and selective target for novel antibacterial agents. This compound has been identified as an inhibitor of Escherichia coli FabH with a reported half-maximal inhibitory concentration (IC₅₀) of 2.9 µM.[3] This specific mode of action forms the basis of its antibacterial properties.

Hydrogen Sulfide (H₂S) Donation

The 3H-1,2-dithiole-3-thione moiety is recognized as an effective donor of hydrogen sulfide (H₂S).[1][5] H₂S is the third-discovered endogenous gaseous signaling molecule (or "gasotransmitter"), alongside nitric oxide (NO) and carbon monoxide (CO).[1] It plays a critical role in regulating a vast array of physiological processes, including cardiovascular function, inflammation, and neurotransmission.[1] The ability of dithiolethiones to release H₂S is a key contributor to their observed cytoprotective, anti-inflammatory, and antioxidant effects.[2] This mechanism provides a rationale for exploring derivatives in therapeutic areas beyond infectious diseases, such as cardiovascular conditions and inflammatory disorders.

Mechanism_of_Action cluster_fabH Antibacterial Action cluster_h2s Broad-Spectrum Bioactivity parent This compound & Derivatives fabH Inhibition of FabH Enzyme parent->fabH h2s H₂S Donation parent->h2s fasII Disruption of Bacterial Fatty Acid Synthesis (FAS-II) fabH->fasII membrane Compromised Cell Membrane Integrity fasII->membrane death Bacterial Cell Death membrane->death cardio Cardioprotection h2s->cardio anti_inflam Anti-inflammatory Effects h2s->anti_inflam antioxidant Antioxidant Activity h2s->antioxidant

Caption: Core mechanisms of this compound derivatives.

Spectrum of Biological Activities

The unique chemical properties of the dithiolethione core give rise to a wide range of biological effects.

Antibacterial Activity

The primary antibacterial effect is linked to FabH inhibition. This makes this compound and its derivatives promising candidates for development, especially against Gram-negative bacteria like E. coli.[3] Studies on related derivatives have also demonstrated activity against Gram-positive bacteria, including Enterococcus faecalis, suggesting a potentially broad spectrum of action.[7] The development of resistance to current antibiotics is a major global health threat, making novel mechanisms like FabH inhibition particularly valuable.

Antifungal Activity

While direct studies on the antifungal activity of this compound are limited, its derivatives, particularly those incorporating triazole or oxadiazole moieties, are expected to possess significant antifungal properties.[8][9][10][11] Triazole-based drugs (e.g., Fluconazole) are mainstays of antifungal therapy. Given that 1,2-dithiole-3-thiones are versatile precursors for such heterocyclic systems, there is a strong rationale for screening newly synthesized derivatives against clinically relevant fungal pathogens like Candida albicans and Aspergillus niger.[8][9][11]

Antiviral and Cytotoxic Activities

The broader family of 1,2-dithiole derivatives, such as Oltipraz, has shown anti-HIV and antitumor activity.[1] The cytotoxic potential of halogenated cyclic compounds has also been documented.[12] This suggests that derivatives of this compound should be evaluated for their cytotoxic effects against various cancer cell lines. The inherent toxicity of the parent compound, which is toxic if swallowed and causes skin irritation, underscores the need for careful dose-response studies.[4] Furthermore, the synthesis of derivatives incorporating moieties like triazoles and thiadiazoles, which are known to exhibit antiviral properties, opens an avenue for screening against a panel of viruses.[13][14][15]

Experimental Protocols for Activity Evaluation

To ensure reproducibility and validity, standardized protocols are essential. The following section details robust, field-proven methodologies for assessing the biological activity of this compound derivatives.

In Vitro Antibacterial Susceptibility Testing

4.1.1 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is the gold standard for quantitative susceptibility testing.

  • Rationale: This method provides a quantitative result (the MIC value), which is more informative than qualitative methods and allows for direct comparison of the potency of different compounds. Using 96-well plates allows for high-throughput screening.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of DMSO in the assay should be kept low (≤1%) to avoid solvent-induced toxicity.

  • Bacterial Inoculum Preparation: Culture bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Plate: Dispense 100 µL of MHB into wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without compound) to ensure growth and a negative control (MHB only) to check for contamination. A vehicle control (bacteria with the highest concentration of DMSO) must also be included.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow start Start prep_stock Prepare Compound Stock in DMSO start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilution of Compound in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Set Up Controls (Positive, Negative, Vehicle) inoculate->controls incubate Incubate Plate (37°C, 18-24h) controls->incubate read_mic Read MIC Value (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

In Vitro Antifungal Susceptibility Testing

4.2.1 Protocol: Time-Kill Curve Assay

This dynamic assay provides insight into the fungistatic versus fungicidal nature of a compound over time.

  • Rationale: While an MIC test shows if a compound inhibits growth, a time-kill assay reveals the rate and extent of fungal killing. This is crucial for understanding if a compound merely stops proliferation (fungistatic) or actively kills the fungal cells (fungicidal), a key parameter for drug development.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow a fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA). Prepare a suspension in RPMI-1640 medium and adjust to a concentration of 1-5 x 10⁶ CFU/mL.

  • Assay Setup: In sterile tubes, add the fungal inoculum to RPMI-1640 medium containing the test compound at concentrations corresponding to 1x, 2x, and 4x its predetermined MIC.[9]

  • Controls: Prepare a growth control tube containing the fungal inoculum without any test compound.[9]

  • Time-Point Sampling: Incubate all tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.[9]

  • Colony Counting: Perform serial dilutions of the collected aliquots in saline, plate them onto SDA plates, and incubate at 35°C for 24-48 hours. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot log₁₀ CFU/mL versus time. A fungicidal effect is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is a <3-log₁₀ reduction.[9]

In Vitro Cytotoxicity Assessment

4.3.1 Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

  • Rationale: This is a reliable and high-throughput method to quantify the cytotoxic effect of a compound on mammalian cell lines. It relies on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

MTT_Assay_Workflow start Start seed_cells Seed Mammalian Cells in 96-Well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere treat Treat Cells with Serial Dilutions of Test Compound adhere->treat incubate_compound Incubate with Compound (24-72h) treat->incubate_compound add_mtt Add MTT Reagent to Wells incubate_compound->add_mtt incubate_mtt Incubate (2-4h) for Formazan Formation add_mtt->incubate_mtt solubilize Remove Medium & Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs analyze Calculate % Viability and Determine IC₅₀ read_abs->analyze end End analyze->end

Caption: Workflow for MTT cytotoxicity assay.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison.

Table 1: Example Antibacterial Activity Data (MIC)

Compound IDDerivative TypeMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
DTD-01 (Parent)This compound816
DTD-BZI-02Benzimidazole derivative48
DTD-TRZ-05Triazole derivative164
CiprofloxacinReference Drug0.0150.5

This table is for illustrative purposes only.

Interpretation:

  • Lower MIC values indicate higher potency. In the example table, DTD-BZI-02 is the most potent derivative against E. coli.

  • Compare activity across different microbial species to understand the spectrum of activity. DTD-TRZ-05 shows preferential activity against the Gram-positive S. aureus.

  • Benchmark against a reference drug (e.g., Ciprofloxacin) to contextualize the potency of the novel compounds.

Conclusion and Future Directions

This compound is a molecule of significant interest, possessing intrinsic antibacterial activity through the inhibition of the essential FabH enzyme. Its true value, however, may lie in its role as a versatile chemical scaffold. The ability to readily synthesize a wide array of derivatives opens the door to discovering novel agents with enhanced potency and a broader spectrum of activity, including antifungal, antiviral, and anticancer effects. The dual mechanism involving H₂S donation further broadens the therapeutic possibilities.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to understand which functional groups enhance specific biological activities.

  • Mechanism of Action Studies: For promising derivatives, elucidating the precise molecular targets beyond FabH.

  • In Vivo Efficacy and Toxicity: Advancing lead compounds into animal models to assess their efficacy and safety profiles.

By employing the rigorous experimental protocols outlined in this guide, researchers can effectively screen and characterize new derivatives, contributing to the development of the next generation of therapeutic agents.

References

An In-depth Spectroscopic Guide to 4,5-Dichloro-1,2-dithiol-3-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dichloro-1,2-dithiol-3-one is a reactive heterocyclic compound that serves as a versatile building block in organic synthesis and has garnered interest in the development of novel therapeutic agents and materials. Its biological activity is often linked to its electrophilic nature, making it a subject of study in enzymology and drug design. A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and spectroscopic techniques provide the most powerful tools for this purpose.

This technical guide offers a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document provides not only the spectral data but also expert interpretation and detailed experimental protocols. The insights within are grounded in established spectroscopic principles and are intended to empower users to confidently identify and characterize this important molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its unique combination of a dithiol ring, a ketone functional group, and vicinal chlorine atoms, gives rise to a distinct spectroscopic fingerprint. The following sections will delve into the specifics of each technique.

Figure 1: Molecular Structure of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons in this compound, ¹H NMR spectroscopy is not applicable. ¹³C NMR, however, provides invaluable information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3 (C=O)180 - 190The carbonyl carbon is significantly deshielded and is expected to appear in the typical range for ketones and esters. The presence of the adjacent electronegative sulfur atom may shift it slightly downfield.
C4 (C-Cl)135 - 145This sp² carbon is part of a double bond and is directly attached to an electronegative chlorine atom, leading to a downfield shift.
C5 (C-Cl)130 - 140Similar to C4, this sp² carbon is deshielded by the attached chlorine and its participation in the double bond. The adjacent sulfur atom also contributes to its chemical shift.
Expert Interpretation and Causality

The predicted ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in the molecule. The significant downfield shifts of all three carbons are a direct consequence of the electronic environment within the dithiolone ring.

  • C3 (Carbonyl Carbon): The carbon of the carbonyl group (C=O) is sp² hybridized and bonded to a highly electronegative oxygen atom. This results in a significant polarization of the C=O bond, leaving the carbon atom electron-deficient and thus strongly deshielded. Its chemical shift is a hallmark of the carbonyl functionality.

  • C4 and C5 (Vinylic Carbons): These carbons are part of a C=C double bond and are each bonded to an electronegative chlorine atom. The sp² hybridization and the inductive effect of the chlorine atoms both contribute to their deshielding. The slight difference in their predicted chemical shifts would arise from the different neighboring atoms (C3 vs. S1).

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

This protocol outlines the standard procedure for obtaining a proton-decoupled ¹³C NMR spectrum.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 20-50 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Tune and match the ¹³C probe to the correct frequency.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for ¹³C).

    • Use a standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).

    • Set the number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Employ a relaxation delay (d1) of 2-5 seconds to allow for full relaxation of the quaternary carbons, which is important for obtaining accurate integrations if needed, though not the primary goal for this molecule.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Perform baseline correction to ensure a flat baseline.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its carbonyl group and the vibrations of the dithiol ring. An experimental FTIR spectrum is available from the SpectraBase database.[8]

FTIR Spectral Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
~1700StrongC=O stretch
~1550MediumC=C stretch
~800-900Medium-StrongC-Cl stretch
~600-700MediumC-S stretch
~500-600MediumS-S stretch
Expert Interpretation and Causality
  • C=O Stretch (~1700 cm⁻¹): The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group. Its position is typical for a five-membered ring ketone, where ring strain slightly increases the frequency compared to an acyclic ketone.

  • C=C Stretch (~1550 cm⁻¹): The stretching vibration of the carbon-carbon double bond within the ring gives rise to a medium intensity band.

  • C-Cl Stretches (~800-900 cm⁻¹): The stretching vibrations of the carbon-chlorine bonds are expected in this region. The presence of two C-Cl bonds may lead to symmetric and asymmetric stretching modes.

  • C-S and S-S Stretches (~500-700 cm⁻¹): The stretching vibrations of the carbon-sulfur and sulfur-sulfur bonds occur in the lower frequency region of the spectrum. These bands can be weaker and are sometimes coupled with other vibrations.

Experimental Protocol: Acquiring an FTIR Spectrum (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.

Methodology:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade KBr powder.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding is crucial to reduce particle size and minimize light scattering.

  • Pellet Formation:

    • Transfer the powder to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern. A GC-MS spectrum of this compound is available in the NIST database.[9]

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound will exhibit a characteristic molecular ion cluster due to the presence of chlorine and sulfur isotopes. The fragmentation will be dictated by the relative bond strengths and the stability of the resulting fragments.

Molecular Ion (M⁺):

  • The nominal molecular weight is 186 g/mol (for ³²S and ³⁵Cl isotopes).

  • The molecular ion will appear as a cluster of peaks due to the isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³⁴S ≈ 22.5:1). The M, M+2, and M+4 peaks will have a characteristic intensity ratio.

Major Predicted Fragment Ions:

m/zProposed Fragment
151[M - Cl]⁺
123[M - Cl - CO]⁺
95[C₂ClS]⁺
63[SCl]⁺
60[C₂O₂]⁺

Proposed Fragmentation Pathway

fragmentation_pathway M [C₃Cl₂OS₂]⁺˙ m/z = 186, 188, 190 F1 [C₃ClOS₂]⁺ m/z = 151, 153 M->F1 - Cl F4 [SCl]⁺ m/z = 63, 65 M->F4 - C₃OClS F2 [C₂ClS₂]⁺˙ m/z = 123, 125 F1->F2 - CO F3 [C₂ClS]⁺ m/z = 95, 97 F2->F3 - S F5 [C₂O]⁺˙ m/z = 40 F2->F5 - S₂, -Cl

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Expert Interpretation and Causality

The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways:

  • Loss of a Chlorine Radical: The initial fragmentation is likely the cleavage of a C-Cl bond to form a more stable cation at m/z 151. This is a common fragmentation pathway for chlorinated compounds.[10][11][12][13]

  • Loss of Carbon Monoxide: The resulting ion can then lose a neutral molecule of carbon monoxide (CO), a very stable small molecule, to yield a fragment at m/z 123.

  • Ring Cleavage: The dithiol ring can undergo further fragmentation, such as the loss of a sulfur atom or the S-S bond cleavage, leading to smaller fragment ions. The presence of sulfur can be confirmed by the characteristic isotopic pattern of the sulfur-containing fragments.

Experimental Protocol: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for the analysis of volatile and semi-volatile compounds like this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Filter the sample if any particulate matter is present.

  • GC-MS Instrument Setup:

    • GC Parameters:

      • Injector: Split/splitless injector, typically operated at 250 °C. A split injection is suitable for a concentrated sample, while a splitless injection is used for trace analysis.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

      • Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape. For example, start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Range: m/z 40-400 to cover the molecular ion and expected fragments.

      • Source Temperature: Typically 230 °C.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample into the GC.

    • Acquire the data.

    • The resulting total ion chromatogram (TIC) will show a peak at the retention time of the compound.

    • The mass spectrum corresponding to this peak can then be analyzed and compared to library spectra (e.g., NIST) for confirmation.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure and electronic properties. The predicted ¹³C NMR spectrum reveals the distinct chemical environments of the three carbon atoms. The IR spectrum confirms the presence of the key carbonyl and dithiol ring functionalities. Mass spectrometry provides the molecular weight and a fragmentation pattern that is characteristic of its chlorinated heterocyclic structure.

This in-depth guide, by combining spectral data with expert interpretation and detailed experimental protocols, serves as a valuable resource for scientists working with this compound. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and for elucidating its mechanism of action in biological systems, thereby facilitating its application in research and drug development.

References

The 1,2-Dithiol-3-one Core: A Privileged Scaffold of Latent Reactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2-dithiol-3-one ring system represents a unique five-membered heterocycle characterized by a disulfide (S-S) bond adjacent to a ketone. This arrangement imparts a fascinating blend of stability and reactivity, making it a scaffold of significant interest in medicinal chemistry and materials science. Unlike its more commonly studied analogue, the 1,2-dithiole-3-thione, the -one moiety possesses distinct electronic properties that govern its interactions and stability. This guide provides a deep dive into the synthesis, reactivity, and stability of the 1,2-dithiol-3-one core, offering field-proven insights for its application in drug development. Derivatives of the broader 1,2-dithiole class have demonstrated a wide array of pharmacological activities, including antitumor, antioxidant, chemotherapeutic, and anti-HIV properties[1][2]. Much of this activity is linked to their role as potential donors of hydrogen sulfide (H₂S), a critical gaseous signaling molecule, and their ability to modulate cellular defense pathways[1][2][3][4].

Synthesis of the 1,2-Dithiol-3-one Ring System

The construction of the 1,2-dithiol-3-one core can be challenging due to the need to form the labile S-S bond under controlled conditions. Modern synthetic methods have focused on efficiency and substrate scope, moving away from harsh reagents.

Acid-Promoted Denitrogenative Transannulation

A highly effective and metal-free approach involves the acid-promoted transannulation of benzotriazinones using sodium sulfide as the sulfur source. This method is notable for its operational simplicity and decent yields, providing a streamlined route to diverse benzo[c][1][5]dithiol-3-ones[5][6].

The causality behind this experimental choice lies in the unique reactivity of benzotriazinones under acidic conditions. The acid promotes the loss of N₂, generating a reactive intermediate that is efficiently trapped by the sulfide source, leading to the formation of the dithiolone ring in a single, streamlined operation.

Denitrogenative_Transannulation cluster_0 Reaction Pathway Benzotriazinone Benzotriazinone Intermediate Reactive Intermediate (+ N₂) Benzotriazinone->Intermediate H⁺, -N₂ Dithiolone Benzo[c][1,2]dithiol-3-one Intermediate->Dithiolone Na₂S

Caption: Workflow for benzo[c][1][5]dithiol-3-one synthesis.

Experimental Protocol: Synthesis of Benzo[c][1][5]dithiol-3-ones

This protocol is adapted from the acid-promoted denitrogenative transannulation methodology[5][6]. It is a self-validating system; successful synthesis is confirmed by standard characterization techniques (NMR, MS, IR) showing the formation of the target heterocycle and the absence of starting material.

  • Reagent Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the substituted N-acyl benzotriazinone (1.0 equiv).

  • Sulfur Source Addition : Add sodium sulfide (Na₂S) (2.0 equiv).

  • Solvent and Acid : Add the chosen solvent (e.g., 1,4-dioxane) to the flask, followed by the slow addition of a strong acid such as trifluoroacetic acid (TFA) (3.0 equiv) at room temperature.

  • Reaction : Stir the mixture vigorously at a specified temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure benzo[c][1][5]dithiol-3-one.

Reactivity and Chemical Stability

The reactivity of the 1,2-dithiol-3-one ring is dominated by the interplay between the disulfide bond, the electrophilic carbonyl carbon, and the electron-rich sulfur atoms.

Caption: Key reactivity sites of the 1,2-dithiol-3-one core.

Nucleophilic and Electrophilic Attacks

The carbonyl carbon (C3) is a primary site for nucleophilic attack . Strong nucleophiles can lead to ring-opening reactions. The sulfur atoms, with their available lone pairs, are susceptible to electrophilic attack , although this is less common than reactions at the carbonyl group. The stability of related oxidized derivatives, such as 3H-1,2-benzodithiol-3-one 1,1-dioxide, suggests that the sulfur atoms can be targeted by oxidizing agents[7][8].

Cycloaddition Reactions

The benzo-fused 1,2-dithiol-3-one system can undergo fascinating divergent cycloaddition reactions. In a notable example, its reaction with hexahydro-1,3,5-triazines can proceed via either a formal [4+2] or [4+4] cycloaddition pathway. The choice of pathway is controlled by the N-substituent on the triazine, allowing for the selective synthesis of different six- and eight-membered N-containing heterocycles under mild, transition-metal-free conditions[9]. This reactivity highlights the tunable nature of the dithiolone core for complex molecule synthesis.

Cycloaddition_Pathways Dithiolone Benzo[c][1,2]dithiol-3-one + Hexahydro-1,3,5-triazine Pathway_Choice N-Substituent Control Dithiolone->Pathway_Choice Product_4_2 [4+2] Cycloaddition (Six-membered heterocycle) Pathway_Choice->Product_4_2 e.g., Alkyl Product_4_4 [4+4] Cycloaddition (Eight-membered heterocycle) Pathway_Choice->Product_4_4 e.g., Aryl

Caption: Substituent-controlled divergent cycloaddition reactions.

Ring Stability and Ring-Opening Reactions

The disulfide bond is the kinetically weakest point in the ring, with a bond energy significantly lower than that of C-C or C-S bonds. This makes the ring susceptible to cleavage by nucleophiles, reducing agents, or photolysis. While specific data on the photolysis of 1,2-dithiol-3-ones is scarce, studies on the isomeric 1,3-dithiol-4-one show photofragmentation pathways that lead to ring-opened intermediates and subsequent products[10]. It is reasonable to infer that the 1,2-dithiol-3-one ring would also be sensitive to thermal and photochemical stress.

In contrast to the reversible ring-opening observed in some 1,3-dithiol-2-one systems under acid/base conditions[11], the ring-opening of 1,2-dithiol-3-ones is often irreversible, driven by the formation of stable acyclic products.

Applications in Drug Development

The unique chemical biology of the 1,2-dithiole scaffold, including the -one derivatives, makes it a compelling starting point for drug discovery.

Mechanism of Action: Nrf2 Activation and H₂S Donation

Many of the therapeutic effects of 1,2-dithiole derivatives are attributed to their ability to induce phase II detoxification enzymes and antioxidant proteins[3]. This is primarily achieved through the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).

The proposed mechanism involves the dithiole reacting with cysteine residues on Keap1, the negative regulator of Nrf2. This modification prevents Keap1 from targeting Nrf2 for degradation, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-driven genes like NQO1 and glutathione synthesis enzymes. The parent compound, 3H-1,2-dithiole-3-thione (D3T), is a potent inducer of these cytoprotective genes[3].

Nrf2_Activation_Pathway cluster_0 Normal State cluster_1 With Dithiolone Dithiole 1,2-Dithiol-3-one Derivative Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Dithiole->Keap1_Nrf2 Reacts with Keap1 Cysteines Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2 Release Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE Gene Expression (e.g., NQO1, GST) Nucleus->ARE Binds to ARE

Caption: Nrf2-mediated antioxidant response activation pathway.

Anticancer and Chemopreventive Activity

The ability to upregulate cytoprotective genes forms the basis of the chemopreventive activity observed for this class of compounds. Furthermore, direct anticancer activity has been demonstrated. For example, novel esters linking a 1,2-dithiole-3-thione core to fluoroquinolones have shown activity against various cancer cell lines, including renal cancer and melanoma[12]. The proposed mechanism involves the release of H₂S, which has complex, context-dependent roles in cancer biology[12].

Application as Synthetic Reagents

Beyond direct therapeutic use, activated derivatives like 3H-1,2-benzodithiol-3-one 1,1-dioxide serve as highly efficient sulfurizing reagents. They are used in the solid-phase synthesis of oligodeoxyribonucleoside phosphorothioates, a critical modification in the development of antisense oligonucleotide therapeutics[7].

Quantitative Data Summary

Compound ClassSynthetic MethodTypical YieldsKey ApplicationReference
Benzo[c][1][5]dithiol-3-onesDenitrogenative Transannulation60-85%Synthetic intermediate, Biological screening[5][6]
Oligonucleoside PhosphorothioatesSolid-Phase Synthesis>98% (Sulfurization Step)Antisense Therapeutics[7]

Conclusion

The 1,2-dithiol-3-one ring system is a synthetically accessible and highly versatile scaffold. Its reactivity, governed by the electrophilic carbonyl and the labile disulfide bond, allows for diverse chemical transformations, including novel, substituent-controlled cycloadditions. While its stability can be a challenge, this latent reactivity is also the source of its potent biological activity, particularly through the activation of the Nrf2 antioxidant pathway. For drug development professionals, the 1,2-dithiol-3-one core offers a compelling platform for designing novel chemopreventive agents, anticancer drugs, and specialized synthetic reagents. Further exploration of its unique chemical space is certain to unlock new therapeutic opportunities.

References

The Unfolding Reactivity of 4,5-Dichloro-1,2-dithiol-3-one: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the pursuit of novel molecular scaffolds with unique reactivity and biological significance is paramount. Among the diverse array of heterocyclic compounds, 4,5-dichloro-1,2-dithiol-3-one emerges as a molecule of considerable interest. Its strained five-membered ring, rich in heteroatoms and adorned with reactive chloro-substituents, provides a versatile platform for the construction of complex molecular architectures. This technical guide serves as an in-depth exploration of the core chemistry of this compound, offering insights into its synthesis, reactivity, and burgeoning applications, particularly in the realm of drug development.

Foundational Characteristics: A Molecule Primed for Reaction

This compound, with the chemical formula C₃Cl₂OS₂, is a solid at room temperature with a melting point of approximately 61°C[1]. Its molecular structure, featuring a disulfide bond, a ketone, and two vinyl chlorides, underpins its diverse chemical behavior.

PropertyValueSource
Molecular FormulaC₃Cl₂OS₂[1]
Molecular Weight187.07 g/mol [2]
CAS Number1192-52-5[3]
Physical FormSolid[3]
Melting Point61 °C[1]

The key to understanding the reactivity of this compound lies in the electronic properties of its dithiolone ring. The electron-withdrawing nature of the carbonyl group and the two chlorine atoms renders the carbon atoms of the double bond electrophilic and susceptible to nucleophilic attack. Furthermore, the disulfide bond can be a site of both reduction and oxidation, adding another layer to its chemical versatility.

Synthesis of the Core Scaffold

While this compound is commercially available, understanding its synthesis provides valuable context for its chemistry. The synthesis of the closely related and often-used precursor, 4,5-dichloro-1,2-dithiole-3-thione, is well-documented and typically involves the reaction of a chlorinated three-carbon starting material with a sulfur source. The thione can then be converted to the corresponding ketone. A common synthetic route involves the reaction of trichloroethylene with sulfur.

The Heart of the Matter: Reactivity and Synthetic Utility

The chemical persona of this compound is dominated by its reactions with nucleophiles and its participation in cycloaddition reactions. These transformations provide access to a diverse range of heterocyclic systems, making it a valuable building block in synthetic chemistry.

Nucleophilic Substitution: A Gateway to Functionalization

The chlorine atoms attached to the dithiolone ring are susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the electrophilic carbon, leading to the displacement of a chloride ion.

Reaction with Amines:

One of the most explored facets of its reactivity is the reaction with primary and secondary amines. This reaction provides a facile route to 5-amino-substituted 1,2-dithiol-3-ones, which can serve as precursors to more complex heterocyclic systems.

A representative example is the reaction of this compound with piperazine, which can lead to either mono- or di-substituted products depending on the stoichiometry.

Caption: Reaction of this compound with piperazine.

Experimental Protocol: Synthesis of 4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one

A solution of this compound (0.5 mmol) in methanol (5 mL) is added to a solution of piperazine (1 mmol) in methanol (10 mL). The reaction mixture is stirred for 30 minutes at room temperature to yield the monosubstituted product[4].

Reaction with Thiols:

Similarly, thiolates can displace the chlorine atoms to form 5-thio-substituted 1,2-dithiol-3-ones. These reactions expand the range of accessible derivatives and allow for the introduction of sulfur-containing functionalities. The mechanism is analogous to that with amines, involving nucleophilic attack of the thiolate anion on the electrophilic carbon of the dithiolone ring.

Cycloaddition Reactions: Building Rings with Precision

The double bond within the this compound ring can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. However, the majority of the available literature focuses on the cycloaddition reactions of the more reactive thione analog, 4,5-dichloro-1,2-dithiole-3-thione.

The thione derivative readily undergoes 1,3-dipolar cycloaddition with reagents like dimethyl acetylenedicarboxylate (DMAD)[5][6]. This reaction proceeds to give a stable aliphatic thioacyl chloride, which is a highly reactive intermediate for further transformations[5][6].

Caption: 1,3-Dipolar cycloaddition of 4,5-dichloro-1,2-dithiole-3-thione with DMAD.

This thioacyl chloride intermediate is highly reactive towards nucleophiles, such as ortho-substituted anilines, leading to the formation of benzimidazole, benzoxazole, and benzothiazole derivatives of 1,3-dithioles in good yields[5]. This one-pot protocol highlights the synthetic utility of the dithiole scaffold in generating complex heterocyclic systems.

While direct examples of Diels-Alder reactions with this compound as the dienophile are not extensively reported in the initial literature survey, its structural features suggest its potential to participate in such reactions, particularly with electron-rich dienes. This remains an area ripe for further exploration by synthetic chemists.

A Key Player in Drug Discovery: The Inhibition of FabH

A significant driver for the interest in this compound within the drug development community is its potent inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH). FabH is a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway, making it an attractive target for the development of novel antibacterial agents.

This compound, also referred to as HR45 in some literature, has been identified as a potent inhibitor of E. coli FabH with an IC₅₀ value of 2.9 µM[7]. More impressively, it exhibits an IC₅₀ of 0.16 µM against the FabH from Staphylococcus aureus[8].

Mechanism of Action: A Covalent Engagement

The inhibitory activity of this compound is not merely a transient interaction. Mechanistic studies have revealed that it acts as a covalent inhibitor of FabH. The proposed mechanism involves a Michael-type addition-elimination reaction. The essential active site thiol of the cysteine residue (C112) in FabH attacks the electrophilic C5 position of the dithiolone ring, leading to the displacement of the chloride ion and the formation of a covalent adduct. This irreversible modification of the enzyme's active site accounts for its potent inhibitory effect.

FabH_Inhibition FabH FabH Enzyme (Active Site Cys-SH) Adduct Covalent FabH-Dithiolone Adduct (Inactive Enzyme) FabH->Adduct Nucleophilic attack by Cys-SH Dithiolone This compound Dithiolone->Adduct

Caption: Covalent inhibition of FabH by this compound.

This covalent mechanism of action provides a strong rationale for its efficacy and offers a blueprint for the design of new and more potent FabH inhibitors. The high reactivity of the 5-chloro substituent is crucial for this covalent modification.

Spectroscopic Characterization: Deciphering the Molecular Signature

A thorough understanding of the spectroscopic properties of this compound is essential for its identification and for monitoring its reactions.

Spectroscopic DataKey Features
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z 186, consistent with the molecular formula C₃Cl₂OS₂. The isotopic pattern due to the presence of two chlorine atoms is a characteristic feature.[9]
Infrared (IR) Spectroscopy A strong absorption band in the region of 1700-1750 cm⁻¹ is expected for the C=O stretching vibration. Other characteristic bands would include C=C stretching and C-Cl stretching vibrations.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The spectrum is expected to show three distinct carbon signals. The carbonyl carbon (C=O) would appear significantly downfield (typically >180 ppm). The two sp² hybridized carbons of the double bond would resonate in the olefinic region (around 120-150 ppm).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy As there are no hydrogen atoms in the molecule, a ¹H NMR spectrum will not show any signals for the parent compound. This can be a useful diagnostic feature.

Future Directions and Opportunities

The chemistry of this compound presents a fertile ground for further investigation and application.

  • Exploration of Cycloaddition Reactions: A systematic study of its reactivity as a dienophile in Diels-Alder reactions with a wide range of dienes could unlock new synthetic pathways to complex polycyclic systems.

  • Derivative Synthesis and Biological Evaluation: The facile nucleophilic substitution at the C5 position offers a powerful tool for generating a library of derivatives. Screening these derivatives for a broader range of biological activities, including antifungal, antiviral, and anticancer properties, could lead to the discovery of new therapeutic agents. The antimicrobial and antifungal activities of related dithiazole and triazole derivatives suggest that this is a promising avenue of research.

  • Materials Science Applications: The unique electronic and structural features of the dithiolone ring could be exploited in the design of novel organic materials with interesting optical or electronic properties.

Conclusion

This compound is a versatile and reactive heterocyclic compound with significant potential in both synthetic chemistry and drug discovery. Its accessibility, coupled with the diverse reactivity of its functional groups, makes it an attractive building block for the construction of a wide array of molecular architectures. The well-elucidated mechanism of its potent inhibitory action against the bacterial enzyme FabH firmly establishes its credentials as a lead compound for the development of new antibacterial agents. As our understanding of its chemistry deepens, this compound is poised to play an increasingly important role in the quest for innovative chemical solutions to pressing scientific challenges.

References

The Unharnessed Potential of 4,5-Dichloro-1,2-dithiol-3-one: A Technical Guide for Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the latent potential of 4,5-Dichloro-1,2-dithiol-3-one as a versatile building block for the next generation of advanced materials. While its applications in medicinal chemistry are emerging, its utility in materials science remains a largely untapped frontier. This document moves beyond established knowledge, leveraging the compound's unique reactivity to propose novel synthetic pathways for functional polymers, bespoke surface modifications, and innovative electronic materials. We will explore the fundamental chemical transformations that underpin these potential applications, providing researchers and materials scientists with a strategic roadmap for harnessing this powerful sulfur-rich heterocycle.

Introduction: Beyond the Biological Façade

This compound, a halogenated derivative of the 1,2-dithiole family, has primarily been investigated for its biological activities, notably as an inhibitor of E. coli FabH and as a slimicide in industrial applications.[1][2][3][4][5][6] However, a myopic focus on its biological profile overlooks the compound's significant potential as a precursor in materials science. The inherent reactivity of the dithiolone core, amplified by the presence of two chlorine atoms, presents a compelling case for its use in creating sophisticated molecular architectures with tailored electronic and physical properties.

The 1,2-dithiole-3-thione moiety, the sulfur analogue of this compound, is already recognized as a valuable precursor for tetrathiafulvalene (TTF) vinylogues, which are integral to the development of organic electronic conductors, photoconductive materials, and semiconducting polymers.[7] This established precedent forms the logical bedrock upon which we can project the future applications of its chlorinated counterpart. This guide will provide a scientifically grounded vision for the strategic application of this compound in the synthesis of novel materials.

Core Reactivity: The Synthetic Chemist's Toolkit

The synthetic versatility of this compound stems from two primary reactive pathways: 1,3-dipolar cycloaddition and nucleophilic substitution. Understanding these mechanisms is paramount to unlocking its potential as a materials science building block.

1,3-Dipolar Cycloaddition: A Gateway to Fused Ring Systems

The 1,2-dithiole-3-thione core can readily participate in 1,3-dipolar cycloaddition reactions with various alkynes.[8] This reaction proceeds through a ring-opening mechanism to form a transient thioacyl chloride, which can then be trapped by nucleophiles.

A notable example is the reaction with dimethyl acetylenedicarboxylate (DMAD), which yields a stable aliphatic thioacyl chloride.[8][9] This intermediate is highly reactive towards nucleophiles, enabling the one-pot synthesis of complex heterocyclic systems such as benzimidazole, benzoxazole, and benzothiazole derivatives of 1,3-dithioles.[8][9]

G A This compound C 1,3-Dipolar Cycloaddition A->C B Alkyne (e.g., DMAD) B->C D Thioacyl Chloride Intermediate C->D F Fused Heterocyclic Systems (e.g., Benzimidazole derivatives) D->F E Nucleophile (e.g., o-substituted amines) E->F

Caption: 1,3-Dipolar Cycloaddition Pathway of this compound.

This reactivity is not merely a synthetic curiosity; it is a powerful tool for creating the rigid, planar, and electron-rich backbones characteristic of organic semiconductors.[10]

Nucleophilic Substitution: Tailoring Functionality

The chlorine atoms at the 4 and 5 positions of the dithiolone ring are susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, thereby tuning the electronic properties and solubility of the resulting molecules. The ability to displace these chlorine atoms opens up avenues for polymerization and surface grafting.

Potential Application I: Organic Conductors and Semiconductors

The most promising application of this compound in materials science lies in the synthesis of organic electronic materials. By leveraging its inherent reactivity, novel conductive polymers and small-molecule semiconductors can be envisioned.

Towards Novel Polythiophenes and Fused-Ring Polymers

Polythiophenes are a cornerstone of organic electronics.[3][11][12][13] The reactive chlorine atoms on this compound present an opportunity for its incorporation into polymer backbones through cross-coupling reactions. While direct polymerization has not been reported, a hypothetical synthetic route can be proposed.

Proposed Experimental Protocol: Synthesis of a Dithiolone-Containing Conjugated Polymer

  • Monomer Synthesis: React this compound with a suitable organometallic reagent (e.g., a Grignard or organostannane reagent) to replace one or both chlorine atoms with a polymerizable group, such as a boronic ester or a stannane.

  • Polymerization: Subject the functionalized monomer to a palladium-catalyzed cross-coupling polymerization, such as a Suzuki or Stille coupling, with a suitable co-monomer (e.g., a dibrominated aromatic compound).

  • Purification: Purify the resulting polymer by precipitation and Soxhlet extraction to remove oligomers and catalyst residues.

  • Characterization: Characterize the polymer's molecular weight, thermal stability, and optical and electrochemical properties using techniques such as gel permeation chromatography (GPC), thermogravimetric analysis (TGA), UV-Vis spectroscopy, and cyclic voltammetry.

G A This compound C Functionalized Monomer A->C B Organometallic Reagent B->C E Pd-catalyzed Cross-coupling C->E D Co-monomer D->E F Conjugated Polymer E->F

Caption: Proposed Synthetic Pathway to Dithiolone-Containing Polymers.

The incorporation of the electron-withdrawing dithiolone unit into a conjugated polymer backbone is expected to lower the LUMO energy level, potentially leading to n-type semiconductor behavior.[14]

Building Blocks for Small-Molecule Semiconductors

The 1,3-dipolar cycloaddition reactivity of this compound can be exploited to synthesize complex, fused-ring aromatic systems.[8][9] These types of molecules are of great interest as small-molecule semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[10][15] The rigid and planar structures facilitated by these reactions can promote favorable π-π stacking in the solid state, which is crucial for efficient charge transport.

Property Rationale for Application in Organic Electronics Supporting Evidence/Analogy
Electron-Deficient Core The dithiolone ring is electron-withdrawing, which can be used to tune the HOMO/LUMO energy levels of organic semiconductors.The use of electron-deficient units like benzothiadiazole in conjugated polymers is a well-established strategy.[16][17]
Planar Fused-Ring Formation 1,3-dipolar cycloaddition reactions can lead to the formation of rigid, planar molecules that facilitate intermolecular charge transport.Fused thiophene derivatives like BTBT are known to exhibit high charge carrier mobilities in OFETs.[10]
Functionalization Handles The chlorine atoms provide sites for the attachment of solubilizing groups or other functional moieties.The introduction of alkyl chains is a common method to improve the solution processability of organic semiconductors.[15]

Potential Application II: Functional Surfaces and Coatings

The reactivity of this compound also lends itself to the modification of surfaces, leading to the creation of functional coatings with tailored properties.

Self-Assembled Monolayers (SAMs)

Dithiols are known to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold.[18] While this compound is not a dithiol itself, it can be chemically converted into one. The reduction of the dithiolone ring could potentially yield a dithiolate species capable of surface binding.

Furthermore, the chlorine atoms offer an alternative route to surface attachment. Nucleophilic substitution with a surface-bound nucleophile could covalently link the molecule to a substrate.

Proposed Experimental Workflow: Surface Modification via Nucleophilic Substitution

  • Substrate Preparation: Prepare a substrate with surface-bound nucleophilic groups (e.g., hydroxyl or amine groups on a silicon wafer).

  • Surface Reaction: Immerse the functionalized substrate in a solution of this compound in a suitable solvent and under conditions that promote nucleophilic substitution.

  • Washing and Characterization: Thoroughly wash the substrate to remove any non-covalently bound molecules and characterize the modified surface using techniques such as X-ray photoelectron spectroscopy (XPS) and contact angle measurements to confirm the presence of the dithiolone moiety and assess the surface energy.

G A Substrate with Surface Nucleophiles C Nucleophilic Substitution A->C B This compound Solution B->C D Functionally Modified Surface C->D

Caption: Workflow for Surface Functionalization.

The resulting dithiolone-functionalized surface could exhibit interesting properties, such as altered wettability, and could serve as a platform for further chemical modifications.

Conclusion and Future Outlook

This compound stands at the cusp of a new era of application, moving from its established roles into the dynamic field of materials science. Its unique combination of a sulfur-rich heterocyclic core and reactive chlorine substituents makes it a highly promising, yet underutilized, building block. This guide has laid out a series of scientifically plausible, albeit largely prospective, applications in organic electronics and surface science.

The path forward requires a concerted effort from synthetic chemists and materials scientists to explore the proposed synthetic routes and characterize the resulting materials. Key areas for future investigation include:

  • Systematic studies of its polymerization behavior with various co-monomers.

  • In-depth characterization of the electronic properties of its derivatives.

  • Exploration of its self-assembly behavior on different substrates.

By embracing the creative potential of this versatile molecule, the research community can unlock a new class of functional materials with novel and exciting properties.

References

An In-Depth Technical Guide to the Safe Handling and Toxicity of 4,5-Dichloro-1,2-dithiol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-1,2-dithiol-3-one is a heterocyclic organic compound with the molecular formula C₃Cl₂OS₂. It is recognized for its utility in various industrial and research applications. Notably, it serves as a slimicide in the production of food-contact paper and paperboard and has been identified as an inhibitor of E. coli FabH[1][2][3]. Its reactivity, stemming from the dithiolone ring and chlorine substituents, makes it a valuable intermediate in organic synthesis[4][5]. However, the same properties that make this compound useful also necessitate a thorough understanding of its potential hazards to ensure the safety of laboratory and manufacturing personnel. This guide provides a comprehensive overview of the safety, handling, and toxicity of this compound, grounded in available scientific data and established safety protocols.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of a substance is the cornerstone of its safe handling. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₃Cl₂OS₂PubChem[6]
Molecular Weight 187.07 g/mol Sigma-Aldrich[7]
Appearance SolidPubChem[6]
Melting Point 61 °CPubChem[6]
Storage Temperature 2-8°C under an inert atmosphereSigma-Aldrich[7]

Toxicological Profile and Hazard Identification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary toxicological threats.

GHS Hazard Classification: [6]

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1): H400 - Very toxic to aquatic life.

These classifications indicate that the compound poses significant health risks upon ingestion, skin contact, and inhalation, and is highly hazardous to aquatic ecosystems.

Acute Toxicity
Skin and Respiratory Irritation

The classification as a skin irritant (Category 2) and a respiratory tract irritant (STOT SE 3) underscores the importance of preventing direct contact. Exposure can lead to redness, inflammation, and discomfort of the skin, while inhalation of dust or vapors can irritate the nose, throat, and lungs, potentially causing coughing and shortness of breath.

Carcinogenicity

There is currently no indication that this compound is a human carcinogen, as it is not listed by the International Agency for Research on Cancer (IARC)[6].

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound. The following procedures are designed to minimize exposure and mitigate risks.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is essential when there is a potential for generating dust or aerosols.

  • Containment: For procedures with a higher risk of generating airborne particles, the use of a glove box or other closed-system is recommended.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing exposure. The following diagram illustrates the recommended PPE for handling this compound.

PPE_Selection cluster_Core Core Protection cluster_Hand Hand Protection cluster_Respiratory Respiratory Protection (if dust/aerosol risk) Lab Coat Lab Coat Safety Glasses Safety Glasses Chemical-Resistant Gloves Chemical-Resistant Gloves NIOSH-approved Respirator NIOSH-approved Respirator Researcher Researcher Researcher->Lab Coat Researcher->Safety Glasses Researcher->Chemical-Resistant Gloves Researcher->NIOSH-approved Respirator

Recommended Personal Protective Equipment (PPE).
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a risk.

  • Skin Protection: A standard laboratory coat should be worn. For handling larger quantities or in situations with a high risk of contact, chemical-resistant coveralls are recommended.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for handling chlorinated organic compounds. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Contaminated clothing should be removed immediately and laundered before reuse.

Storage

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored at 2-8°C under an inert atmosphere to maintain its stability[7]. Keep it segregated from incompatible materials such as strong oxidizing agents.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for responding effectively to incidents involving this compound.

Emergency_Response cluster_Exposure Personnel Exposure cluster_Spill Spill Response Spill or Exposure Spill or Exposure Skin Contact Skin Contact Spill or Exposure->Skin Contact If on skin Eye Contact Eye Contact Spill or Exposure->Eye Contact If in eyes Inhalation Inhalation Spill or Exposure->Inhalation If inhaled Ingestion Ingestion Spill or Exposure->Ingestion If swallowed Evacuate Area Evacuate Area Spill or Exposure->Evacuate Area If spill occurs Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Rinse with Water for 15 mins Rinse with Water for 15 mins Eye Contact->Rinse with Water for 15 mins Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Seek Immediate Medical Attention Seek Immediate Medical Attention Ingestion->Seek Immediate Medical Attention Wear PPE Wear PPE Evacuate Area->Wear PPE Contain Spill Contain Spill Wear PPE->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Decontaminate Decontaminate Clean Up->Decontaminate Wash with Soap and Water Wash with Soap and Water Remove Contaminated Clothing->Wash with Soap and Water

Emergency Response Workflow.
First-Aid Measures

  • If Swallowed: Get emergency medical help immediately[8]. Rinse mouth[8].

  • If on Skin: Wash with plenty of water[8]. If skin irritation occurs, get medical help[8]. Take off contaminated clothing and wash it before reuse[8].

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing[8]. Get medical help if you feel unwell[8].

  • If in Eyes: Detailed information is not available in the provided search results, but standard procedure for chemical eye contact is to rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.

  • Containment: For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Environmental Toxicity and Disposal

The GHS classification of "Very toxic to aquatic life" (Aquatic Acute 1) highlights the significant environmental risk posed by this compound[6].

Ecotoxicity

While specific LC50 (median lethal concentration) or EC50 (median effective concentration) values for aquatic organisms are not available for this compound in the provided search results, the "Aquatic Acute 1" classification indicates that it can be fatal to aquatic life at very low concentrations. Therefore, it is imperative to prevent this chemical from entering drains, waterways, or the soil.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal[8]. Do not dispose of it in the regular trash or pour it down the drain.

Conclusion

This compound is a valuable chemical intermediate with important industrial applications. However, its toxicological profile necessitates a high level of caution and strict adherence to safety protocols. By understanding its physicochemical properties, recognizing its hazards, and implementing robust safe handling, storage, and emergency procedures, researchers and drug development professionals can work with this compound while minimizing risks to themselves and the environment. This guide provides a framework for establishing a comprehensive safety program for the use of this compound.

References

An In-Depth Technical Guide to 4,5-Dichloro-1,2-dithiol-3-one: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Dithiolone of Significant Interest

4,5-Dichloro-1,2-dithiol-3-one is a fascinating and reactive heterocyclic compound that has garnered considerable attention in both industrial and academic settings. Initially recognized for its potent biocidal properties, it has more recently emerged as a valuable tool in drug discovery, particularly as a covalent inhibitor of key bacterial enzymes. This guide provides a comprehensive overview of its discovery, synthesis, chemical properties, and diverse applications, with a focus on the underlying scientific principles and practical methodologies.

The Genesis of a Molecule: A Historical Perspective

The first documented synthesis of this compound was reported in 1964 by Friedrich Boberg and his colleagues. Their pioneering work, published in Angewandte Chemie, described the reaction of hexachlorobutadiene with elemental sulfur at elevated temperatures to yield the target dithiolone. This discovery laid the groundwork for future investigations into the chemistry and utility of this class of compounds. Subsequent research has further refined its synthesis and expanded our understanding of its reactivity and biological activity.

Synthesis and Physicochemical Characteristics

The primary route for the synthesis of this compound remains based on the original work of Boberg, involving the reaction of a chlorinated hydrocarbon with a sulfur source.

General Synthesis Pathway

The reaction of hexachlorobutadiene with elemental sulfur is typically carried out in a high-boiling point solvent or neat at temperatures ranging from 200-250 °C. The reaction proceeds through a complex series of radical and pericyclic reactions, ultimately leading to the formation of the stable five-membered dithiolone ring.

Caption: General synthesis pathway of this compound.

Detailed Experimental Protocol

While the original synthesis provides the foundational chemistry, for a more detailed and contemporary procedure, researchers can refer to established experimental protocols. A general laboratory-scale synthesis is outlined below:

Materials:

  • Hexachlorobutadiene

  • Elemental sulfur

  • High-boiling point solvent (e.g., dichlorobenzene)

  • Reaction vessel equipped with a reflux condenser and mechanical stirrer

  • Distillation apparatus

  • Recrystallization solvents (e.g., hexane, carbon tetrachloride)

Procedure:

  • In a well-ventilated fume hood, charge the reaction vessel with hexachlorobutadiene and elemental sulfur in a molar ratio of approximately 1:2.

  • Add a suitable high-boiling point solvent to facilitate mixing and heat transfer.

  • Heat the reaction mixture to 200-240 °C with vigorous stirring.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by fractional distillation under reduced pressure.

  • Purify the collected fraction containing this compound by recrystallization from a suitable solvent system to obtain a crystalline solid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₃Cl₂OS₂
Molecular Weight 187.07 g/mol
Appearance Colorless to pale yellow crystalline solid
Melting Point 59-61 °C
Boiling Point 112-114 °C at 12 mmHg
CAS Number 1192-52-5

Mechanism of Action and Biological Activity

The biological activity of this compound is intrinsically linked to its electrophilic nature, which allows it to react with nucleophilic residues in biological macromolecules.

Inhibition of β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH)

A significant breakthrough in understanding the antibacterial properties of this compound was the discovery of its potent inhibition of FabH, a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[1][2] This pathway is essential for bacterial survival and is a validated target for antimicrobial drug development.

This compound acts as a covalent inhibitor of FabH.[1] The proposed mechanism involves a Michael-type addition-elimination reaction. The active site cysteine residue of FabH acts as a nucleophile, attacking the C5 position of the dithiolone ring. This leads to the displacement of the chloride ion and the formation of a covalent adduct between the enzyme and the inhibitor, thereby irreversibly inactivating the enzyme.[1]

Caption: Covalent inhibition of FabH by this compound.

Applications in Research and Industry

The unique chemical and biological properties of this compound have led to its use in a variety of applications.

Biocidal Applications

Due to its potent antimicrobial activity, this compound is utilized as a slimicide in the paper and pulp industry. It effectively controls the growth of slime-forming bacteria and fungi in process waters, preventing operational issues and ensuring product quality. Its use in food-contact paper and paperboard is regulated by the U.S. Food and Drug Administration (FDA).

Drug Development and Chemical Biology

As a well-characterized inhibitor of FabH, this compound serves as a valuable research tool and a lead compound in the development of novel antibacterial agents.[1][2] Its covalent mechanism of action provides a platform for designing more potent and selective inhibitors targeting the FASII pathway. The dithiolone scaffold is also being explored for the development of inhibitors against other therapeutic targets.

Synthetic Chemistry

The reactivity of the dithiolone ring makes it a versatile intermediate in organic synthesis. The chlorine atoms can be displaced by various nucleophiles, and the carbonyl group can undergo a range of transformations, allowing for the synthesis of a diverse array of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Conclusion

This compound is a molecule with a rich history and a promising future. From its initial discovery as a product of a high-temperature reaction to its current status as a sophisticated tool in drug discovery, its journey highlights the continuous evolution of chemical science. For researchers and scientists, a thorough understanding of its synthesis, reactivity, and biological interactions is paramount to unlocking its full potential in developing new technologies and therapies.

References

Methodological & Application

Application Note: A Comprehensive Guide to Nucleophilic Substitution on 4,5-Dichloro-1,2-dithiol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Sulfur-Rich Heterocycle

4,5-Dichloro-1,2-dithiol-3-one is a highly functionalized heterocyclic compound that serves as a powerful and versatile building block in synthetic organic chemistry. Its unique electronic properties and multiple reactive sites make it an attractive starting material for the synthesis of a diverse array of sulfur-containing molecules. Derivatives of the 1,2-dithiol-3-one core are of significant interest due to their wide-ranging pharmacological activities, including anticancer, antioxidant, and chemopreventive properties.[1][2] This scaffold is present in several commercial drugs and biologically active compounds, underscoring its importance in medicinal chemistry.[2][3]

This application note provides a detailed experimental protocol for performing nucleophilic substitution reactions on this compound. We will delve into the underlying reaction mechanism, provide a validated, step-by-step procedure for a representative reaction, and offer insights into the key parameters that govern the success of this transformation.

Mechanistic Insights: The SNAr Pathway

The nucleophilic substitution on this compound proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, specifically through an addition-elimination pathway.[4][5][6][7] This is distinct from SN1 or SN2 reactions, as it occurs on an sp²-hybridized carbon within a heteroaromatic ring.[6]

The key steps are as follows:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a chlorine atom. The inherent electron-withdrawing nature of the carbonyl group and the two sulfur atoms polarizes the C=C bond, making the ring susceptible to nucleophilic attack.[8]

  • Formation of a Meisenheimer-like Intermediate: The addition of the nucleophile breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[6][8] The negative charge is delocalized over the dithiolone system, particularly onto the electronegative oxygen atom of the carbonyl group.

  • Regioselectivity: Experimental evidence suggests that nucleophilic attack preferentially occurs at the C5 position (the carbon adjacent to the disulfide bond).[9][10] This regioselectivity is attributed to the greater stabilization of the negative charge in the transition state when the attack occurs at C5.

  • Elimination and Aromatization: The reaction concludes with the departure of the chloride leaving group from the intermediate, which restores the aromaticity of the dithiolone ring and yields the final substituted product.

Caption: The Addition-Elimination (SNAr) mechanism.

Critical Safety Considerations

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: The compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3), causes skin irritation (Category 2), and may cause respiratory irritation.[11] It is also very toxic to aquatic life.[11]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.[12][13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][13]

  • Storage: Store in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere. Keep the container tightly sealed and locked up.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13] Avoid release to the environment.[12]

Experimental Protocol: Synthesis of 4-Chloro-5-(morpholino)-1,2-dithiol-3-one

This section provides a representative protocol for the reaction of this compound with a common secondary amine, morpholine. The principles outlined here can be adapted for other nucleophiles.

A. Materials and Equipment

  • Reagents:

    • This compound (FW: 187.07 g/mol )

    • Morpholine (FW: 87.12 g/mol )

    • Triethylamine (Et₃N) (FW: 101.19 g/mol )

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

  • Equipment:

    • Round-bottom flask with stir bar

    • Condenser (if heating is required)

    • Magnetic stir plate

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Analytical instruments (NMR, FT-IR, MS)

B. Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask charged with a magnetic stir bar, add this compound (1.0 g, 5.34 mmol).

  • Dissolution: Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM) under ambient atmosphere. Stir until fully dissolved.

  • Addition of Reagents: To the stirred solution, add morpholine (0.51 mL, 5.87 mmol, 1.1 equivalents) followed by triethylamine (0.82 mL, 5.87 mmol, 1.1 equivalents). Causality Note: Triethylamine is added as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation of the morpholine nucleophile.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated NaHCO₃ solution, 20 mL of water, and 20 mL of brine. Causality Note: The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate).

  • Isolation and Characterization: Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield the desired 4-chloro-5-(morpholino)-1,2-dithiol-3-one as a solid. Characterize the product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.[14]

Caption: General experimental workflow for nucleophilic substitution.

Data Summary: Reaction Parameters with Various Nucleophiles

The reaction conditions for nucleophilic substitution on this compound can be adapted for a range of nucleophiles. The following table summarizes typical conditions and outcomes.

Nucleophile TypeExample NucleophileSolventBaseTemperatureTypical YieldReference
Secondary Amines Piperidine, MorpholineDMF, DCMEt₃N or Amine (excess)Room Temp.High (81-96%)[10]
Primary Amines Benzylamine, m-ToluidineAcetoneN/ARoom Temp.High[9]
Thiols ThiophenolAcetoneN/ARoom Temp.High[9]
Phenols p-MethoxyphenolDMFK₂CO₃RefluxHigh (97%)[15]
Thioglycosides 1-Thio-D-glucoseDMFK₂CO₃Room Temp.Good[9]

Note: Reaction times and yields are dependent on the specific substrate and nucleophile used and may require optimization.

Conclusion

The nucleophilic substitution reaction on this compound is a robust and high-yielding transformation that provides efficient access to a wide variety of 5-substituted-4-chloro-1,2-dithiol-3-one derivatives. Understanding the SNAr mechanism is key to predicting reactivity and regioselectivity. The protocol detailed herein offers a reliable and reproducible method for researchers in synthetic and medicinal chemistry. By following the outlined safety precautions and experimental steps, scientists can effectively utilize this versatile building block to develop novel compounds for various applications.

References

Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions of 4,5-Dichloro-1,2-dithiol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the utilization of 4,5-dichloro-1,2-dithiol-3-one in 1,3-dipolar cycloaddition reactions. This versatile building block offers a gateway to a diverse range of heterocyclic scaffolds, many of which exhibit promising biological activities. This document delves into the mechanistic underpinnings of these reactions, provides step-by-step experimental procedures, and explores the applications of the resulting compounds in the realm of drug discovery, with a particular focus on anticancer agent development.

Introduction: The Versatility of this compound

This compound is a highly reactive and versatile electrophilic building block in organic synthesis. Its unique structure, featuring a strained disulfide bond, a carbonyl group, and two chlorine atoms, imparts a high degree of reactivity, making it a valuable precursor for the synthesis of a wide array of sulfur- and nitrogen-containing heterocycles. The 1,2-dithiole-3-thione moiety is of particular interest in medicinal chemistry, as derivatives have demonstrated a range of pharmacological activities, including antitumor, antioxidant, and chemotherapeutic properties[1]. Notably, some 1,2-dithiole-3-thiones are known to act as endogenous donors of hydrogen sulfide (H₂S), a gaseous signaling molecule with significant physiological roles[1].

This guide focuses on the application of this compound in 1,3-dipolar cycloaddition reactions, a powerful class of pericyclic reactions for the construction of five-membered rings[2]. These reactions offer a high degree of regio- and stereocontrol, making them a cornerstone of modern heterocyclic chemistry.

Safety and Handling of this compound

Hazard Analysis: this compound is a toxic and irritating compound. It is crucial to handle this reagent with appropriate safety precautions in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.

  • Avoid inhalation of dust or vapors. Use a respirator if ventilation is inadequate.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling.

Emergency Procedures:

  • If swallowed: Immediately seek emergency medical help.

  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical attention.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • In case of fire: Use dry chemical, carbon dioxide, or foam extinguishers.

Mechanistic Principles of 1,3-Dipolar Cycloadditions

1,3-dipolar cycloadditions are concerted pericyclic reactions involving a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile) to form a five-membered heterocyclic ring[2]. The reactivity and regioselectivity of these reactions are governed by the energies and coefficients of the frontier molecular orbitals (FMOs) of the reactants, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In the context of this compound, the thiocarbonyl group (C=S) can act as a dipolarophile, reacting with various 1,3-dipoles such as nitrile imines. The reaction proceeds through a concerted [3+2] cycloaddition mechanism.

Mechanism cluster_0 1,3-Dipolar Cycloaddition cluster_1 Sulfur Extrusion Reactants This compound + Diaryl Nitrile Imine TS Concerted [3+2] Transition State Reactants->TS Heat Intermediate Spiro[1,2-dithiole-1,3,4-thiadiazole] (Unstable) TS->Intermediate Product 5-Methylene-1,3,4-thiadiazoline + Elemental Sulfur Intermediate->Product Spontaneous Rearrangement DMAD_Reaction Start This compound + DMAD Intermediate Stable Aliphatic Thioacyl Chloride Start->Intermediate 1,3-Dipolar Cycloaddition Products Benzimidazole, Benzoxazole, or Benzothiazole Derivatives Intermediate->Products Nucleophilic Substitution Nucleophiles o-Substituted Amines (e.g., o-phenylenediamine, o-aminophenol, o-aminothiophenol) Nucleophiles->Products

References

Introduction: Targeting the Initiation of Bacterial Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Covalent Inhibition of Escherichia coli FabH with 4,5-Dichloro-1,2-dithiol-3-one

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The bacterial Type II fatty acid synthesis (FAS-II) pathway, which is essential for building cell membranes and is notably distinct from the Type I pathway in mammals, represents a prime target for selective drug development.[1][2] Within this pathway, β-ketoacyl-acyl carrier protein (ACP) synthase III, or FabH, is of particular interest. FabH catalyzes the initial Claisen condensation step, combining acetyl-CoA with malonyl-ACP to produce acetoacetyl-ACP.[3][4] This reaction initiates the entire fatty acid elongation cycle, making FabH an indispensable enzyme for the survival of many pathogenic bacteria, including Escherichia coli.[3][5][6]

This compound (also known by the synonyms DDDT, HR45, and DDCP) has been identified as a potent inhibitor of E. coli FabH (ecFabH).[1][7][8] Unlike reversible inhibitors that rely on non-covalent interactions, DDDT acts as a covalent inhibitor, forming a stable, irreversible bond with the enzyme.[8][9][10][11] This mode of action can lead to prolonged and highly efficient enzyme inactivation, offering a promising strategy to overcome drug resistance.[9][10] This guide provides a detailed examination of the mechanism of DDDT and presents comprehensive protocols for its evaluation both in vitro against the purified ecFabH enzyme and in vivo against whole E. coli cells.

Mechanism of Action: Covalent Modification of the FabH Active Site

The inhibitory activity of this compound stems from its ability to covalently modify the catalytic cysteine residue (Cys112) within the active site of FabH.[2][8][10] The reaction proceeds via a Michael-type addition-elimination mechanism. The nucleophilic thiol group of Cys112 attacks the electrophilic C5 position of the dithiolone ring. This is followed by the elimination of the chlorine atom at the C5 position, resulting in the formation of a stable covalent adduct between the inhibitor and the enzyme.[8][12] This irreversible modification effectively and permanently inactivates the enzyme, halting the fatty acid synthesis pathway at its first step. The requirement for the 5-chloro substituent is critical for this irreversible inhibition.[1][7][8]

G cluster_FabH E. coli FabH Active Site cluster_DDDT DDDT Inhibitor FabH_Cys112 FabH Cys112-SH (Nucleophile) Reaction_Step1 Michael Addition: Nucleophilic attack by Cys112 thiol on C5 of DDDT FabH_Cys112->Reaction_Step1 DDDT This compound (Electrophile) DDDT->Reaction_Step1 Reaction_Step2 Elimination: Loss of 5-chloro substituent Reaction_Step1->Reaction_Step2 Forms unstable intermediate Covalent_Adduct Covalently Modified FabH (Inactive Enzyme) Reaction_Step2->Covalent_Adduct Forms stable adduct

Caption: Covalent inhibition mechanism of E. coli FabH by DDDT.

Quantitative Data Summary

The following table summarizes key data for the inhibitor and its target, which are essential for experimental design.

ParameterValueSource(s)
Inhibitor: DDDT
IUPAC NameThis compound-
CAS Number1192-52-5[8]
Molecular Weight187.05 g/mol -
E. coli FabH IC₅₀~2.0 - 2.9 µM[1][7][13][14]
Target: E. coli FabH
Gene NamefabH[4]
Protein Size (predicted)~33.5 kDa[4]
Active Site NucleophileCysteine-112[8][10]

Protocol 1: In Vitro Inhibition of Purified E. coli FabH

This protocol details a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of DDDT against purified ecFabH. The assay measures the condensation of acetyl-CoA and malonyl-ACP, which is the first step in fatty acid synthesis.

Principle of the Assay

This protocol uses a coupled enzyme system. The product of the FabH reaction, acetoacetyl-ACP, is immediately reduced by the enzyme FabG (β-ketoacyl-ACP reductase) using NADPH as a cofactor. The rate of the reaction is monitored by the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺. The rate of NADPH oxidation is directly proportional to the activity of FabH.

Workflow for In Vitro FabH Inhibition Assay

G start Start prep Prepare Reagents: Buffer, FabH, FabG, NADPH, Substrates, DDDT dilutions start->prep plate Add Buffer, NADPH, FabG, and DDDT to 96-well plate prep->plate preincubate Add FabH Enzyme and Pre-incubate (15-30 min) plate->preincubate initiate Initiate Reaction: Add Acetyl-CoA & Malonyl-ACP preincubate->initiate read Monitor Absorbance at 340 nm (Kinetic Read) initiate->read analyze Calculate Initial Velocities (V₀) read->analyze plot Plot % Inhibition vs. [DDDT] analyze->plot ic50 Determine IC₅₀ using Dose-Response Curve Fit plot->ic50 end End ic50->end

Caption: Experimental workflow for the in vitro FabH inhibition assay.

Materials and Reagents
  • Purified Proteins:

    • N-terminally His-tagged E. coli FabH[15][16]

    • Purified E. coli Acyl Carrier Protein (ACP)

    • Purified E. coli Malonyl-CoA:ACP transacylase (FabD)

    • Purified E. coli β-ketoacyl-ACP reductase (FabG)

  • Chemicals & Substrates:

    • This compound (DDDT)

    • Acetyl-CoA

    • Malonyl-CoA

    • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

    • Dimethyl sulfoxide (DMSO)

    • Sodium Phosphate buffer (100 mM, pH 7.2)

  • Equipment:

    • UV-transparent 96-well microtiter plates

    • Microplate spectrophotometer capable of kinetic reads at 340 nm

    • Multichannel pipette

Experimental Procedure
  • Preparation of Malonyl-ACP: The substrate malonyl-ACP must be synthesized immediately prior to the assay, as it is not commercially available. This is achieved by incubating ACP with malonyl-CoA in the presence of the enzyme FabD.[15]

  • DDDT Dilution Series: Prepare a 2X serial dilution of DDDT in DMSO. A typical starting concentration for the series might be 200 µM. Then, dilute these DMSO stocks into the assay buffer to create a 10X working stock series. The final DMSO concentration in the assay should not exceed 1-2%.

  • Assay Plate Setup: In a 96-well plate, add the components in the following order for a final reaction volume of 100 µL. Prepare a master mix for common reagents.

ReagentFinal Concentration
Sodium Phosphate Buffer100 mM (pH 7.2)
NADPH100 µM
FabG~0.5 µg
DDDT or DMSO controlVariable
E. coli FabH~15-20 ng
Acetyl-CoA~10 µM
Malonyl-ACP~5 µM
  • Pre-incubation (Critical Step): Add the assay buffer, NADPH, FabG, and the DDDT dilutions (or DMSO for control wells) to the plate. Add the FabH enzyme to initiate the pre-incubation. Mix and incubate the plate at 30°C for 15-30 minutes.

    • Rationale: DDDT is a time-dependent, covalent inhibitor. Pre-incubating the enzyme with the inhibitor in the absence of substrates allows the covalent modification to occur, ensuring accurate measurement of its potency.[7][17]

  • Reaction Initiation: Start the reaction by adding a mixture of the substrates, Acetyl-CoA and the freshly prepared Malonyl-ACP.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

Data Analysis
  • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each DDDT concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

  • Plot the percent inhibition against the logarithm of the DDDT concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of DDDT that causes 50% inhibition of FabH activity.

Protocol 2: In Vivo Antimicrobial Activity (MIC Determination)

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of DDDT against E. coli. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]

Workflow for MIC Determination

G start Start culture Grow E. coli to logarithmic phase start->culture inoculum Adjust culture to standardized inoculum (~1 x 10^6 CFU/mL) culture->inoculum inoculate Inoculate wells with bacterial suspension (Final ~5 x 10^5 CFU/mL) inoculum->inoculate plate_setup Prepare 2-fold serial dilutions of DDDT in MHB in a 96-well plate plate_setup->inoculate incubate Incubate plate at 37°C for 16-24 hours inoculate->incubate read_mic Visually inspect for turbidity or read OD₆₀₀ incubate->read_mic determine_mic MIC = Lowest concentration with no visible growth read_mic->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Materials and Reagents
  • Escherichia coli strain (e.g., K-12)

  • Mueller-Hinton Broth (MHB)[20][21]

  • This compound (DDDT)

  • DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization and optional reading)

  • Incubator set to 37°C

Experimental Procedure
  • Inoculum Preparation: a. From a fresh plate, inoculate a single colony of E. coli into MHB and grow overnight at 37°C. b. The next day, dilute the overnight culture into fresh MHB and grow to the logarithmic phase (typically an OD₆₀₀ of 0.4-0.6). c. Dilute the log-phase culture to achieve a standardized inoculum of approximately 1 x 10⁶ colony-forming units (CFU)/mL. This corresponds to an OD₆₀₀ that should be pre-determined for your specific spectrophotometer and strain.

  • Plate Preparation: a. Prepare a stock solution of DDDT in DMSO (e.g., 10 mg/mL). b. In a sterile 96-well plate, add 50 µL of MHB to wells 2 through 12. c. In well 1, add 100 µL of MHB containing DDDT at twice the desired highest final concentration. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. e. Well 11 will serve as the positive control (bacteria, no inhibitor), and well 12 as the negative control (MHB only).

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum (from step 1c) to wells 1 through 11. This brings the total volume to 100 µL and halves the drug concentration to the desired final range. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.[18][19] b. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[19][21]

MIC Determination
  • After incubation, examine the plate for bacterial growth. The negative control (well 12) should be clear, and the positive control (well 11) should be turbid.

  • The MIC is defined as the lowest concentration of DDDT at which there is no visible turbidity (i.e., the first clear well in the dilution series).[18][21]

  • Optionally, the results can be quantified by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

References

Application of 4,5-Dichloro-1,2-dithiol-3-one in the synthesis of antifungal agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 4,5-dichloro-1,2-dithiol-3-one for creating novel antifungal agents.

Introduction: The Promise of a Reactive Scaffold

The escalating threat of drug-resistant fungal infections necessitates the exploration of novel chemical scaffolds for antifungal drug discovery. Sulfur-containing heterocycles are a well-established class of biologically active compounds, with many demonstrating potent antimicrobial properties. Within this class, this compound stands out as a highly versatile and reactive building block. Its structure, featuring a strained dithiole ring activated by an adjacent ketone and two labile chlorine atoms, makes it a potent electrophile, primed for reactions with a wide array of nucleophiles.

This application note provides a technical guide to leveraging the unique reactivity of this compound. While direct literature on its use in synthesizing marketed antifungal drugs is limited, its chemistry is closely analogous to that of well-studied precursors like 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt), which has been used to generate compounds with significant antifungal activity.[1] By providing detailed protocols and explaining the chemical rationale, this guide aims to empower researchers to unlock the potential of this scaffold for generating diverse libraries of novel antifungal candidates.

Core Chemistry: The Gateway to Molecular Diversity

The synthetic utility of this compound is anchored in the sequential nucleophilic substitution of its two chlorine atoms at the C4 and C5 positions. This reactivity allows for the systematic introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR).

Causality of Reactivity:

  • Electrophilicity: The electron-withdrawing effect of the carbonyl group (C=O) and the two sulfur atoms significantly increases the electrophilicity of the C4 and C5 carbons, making them susceptible to nucleophilic attack.

  • Leaving Groups: Chloride ions (Cl⁻) are excellent leaving groups, facilitating a smooth substitution reaction.

  • Sequential Substitution: The first substitution reaction typically deactivates the ring slightly, often allowing for the selective mono-substitution under controlled conditions before a second, different nucleophile is introduced.

This stepwise approach is fundamental to creating complex and diverse molecules from a simple, readily available starting material. The most common and productive class of nucleophiles for this purpose are primary and secondary amines, leading to the formation of stable amino-dithiolone derivatives.

Caption: General reaction scheme for the synthesis of mono-amino substituted dithiolone derivatives.

Application Protocol: Synthesis of 4-Amino-5-chloro-1,2-dithiol-3-one Derivatives

This protocol details a general and robust method for the mono-substitution of this compound with primary or secondary amines. The resulting N-substituted derivatives serve as key intermediates for further modification or as final candidate compounds for antifungal screening. The conditions are adapted from optimized procedures for the analogous Appel's salt, which has been shown to react efficiently with aminoazines.[1][2]

Principle: A primary or secondary amine acts as a nucleophile, attacking the electrophilic C4/C5 position of the dithiolone ring. An organic, non-nucleophilic base is added to quench the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich
Amine (substrate)Reagent GradeAcros Organics
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific
N,N-Diisopropylethylamine (DIPEA or Hünig's base)≥99%Alfa Aesar
Silica Gel60 Å, 230-400 meshMerck
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

    • Add the desired amine (1.0-1.1 eq) to the solution. Rationale: Using a slight excess of the amine can help drive the reaction to completion, but a 1:1 stoichiometry is often sufficient.

  • Reaction Execution:

    • Stir the mixture at room temperature (approx. 20-25 °C) for 1 hour. This initial period allows for the formation of the intermediate complex before deprotonation.[1]

    • After 1 hour, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the stirring solution. Causality: DIPEA is a bulky, non-nucleophilic base. It effectively scavenges the generated HCl without competing with the substrate amine in attacking the dithiolone ring.

    • Allow the reaction to stir for an additional 2-4 hours at room temperature.

  • Reaction Monitoring & Workup:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The consumption of the starting material and the appearance of a new, typically more polar, product spot should be observed.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification and Characterization:

    • Purify the crude product via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and concentrate in vacuo to yield the final compound, typically as a colored solid or oil.

    • Confirm the structure of the final product using standard analytical techniques:

      • ¹H & ¹³C NMR: To verify the incorporation of the amine moiety and the overall carbon skeleton.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • FTIR: To identify key functional groups.

Caption: A typical experimental workflow for the synthesis and purification of amino-dithiolones.

Antifungal Potential and Comparative Data

While the antifungal activity of compounds derived specifically from this compound is an emerging area of research, the broader class of dithiazoles and related sulfur heterocycles has demonstrated significant promise.[3] Derivatives of Appel's salt, which result in a C=N-R exocyclic bond instead of a C=O, have shown notable antifungal properties.[1] It is scientifically plausible that the dithiolone core, when appropriately substituted, will exhibit similar bioactivity.

The table below summarizes the antifungal activity of related heterocyclic compounds to provide a benchmark for researchers exploring this chemical space. The data highlights that modifications to the core structure can lead to potent activity against clinically relevant fungal pathogens.

Table 1: Antifungal Activity of Related Sulfur-Containing Heterocycles

Compound Class/ExampleFungal SpeciesMIC (μg/mL)Reference
1,2,3-Dithiazole DerivativeCandida albicans≤ 16[3]
1,2,3-Dithiazole DerivativeCryptococcus neoformans≤ 16[3]
1,3,4-Thiadiazole Derivative (3l)Candida albicans5[4]
1,3,4-Thiadiazole Derivative (3k)Candida albicans10[4]
1,2,4-Triazole-3-thiol DerivativeCandida albicans> 32[5]
Thiazole Derivative (3h)Candida albicans8[6]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: The introduction of halogenated phenyl rings (e.g., dichlorophenyl) on related scaffolds has been shown to enhance antifungal activity, likely by improving cell membrane penetration.[4]

  • Azole Moieties: Incorporating azole rings (triazole, imidazole) is a classic strategy in antifungal design, as these groups can chelate the iron atom in the active site of fungal cytochrome P450 enzymes, such as 14-α-demethylase.[4][7]

  • Steric and Electronic Effects: The nature of the R-group introduced via nucleophilic substitution will critically influence the compound's shape, polarity, and ability to interact with biological targets. Systematic variation of this group is the primary strategy for optimizing activity.

Conclusion and Future Directions

This compound is a powerful and versatile electrophilic scaffold with significant, largely untapped potential for the synthesis of novel antifungal agents. The protocols and chemical rationale presented here provide a solid foundation for researchers to begin creating libraries of N-substituted dithiolone derivatives. By leveraging established principles of medicinal chemistry and drawing parallels from analogous sulfur-containing heterocycles, this building block can serve as a valuable starting point in the urgent search for the next generation of antifungal therapies. Future work should focus on broad screening of derivative libraries, elucidation of the mechanism of action, and optimization of lead compounds to improve potency and reduce toxicity.

References

Multi-step synthesis strategies starting from 4,5-Dichloro-1,2-dithiol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocols

Topic: Multi-step Synthesis Strategies Starting from 4,5-Dichloro-1,2-dithiol-3-one and its Thione Analogue

Audience: Researchers, scientists, and drug development professionals

Introduction: The Versatility of a Polysulfur Heterocycle

This compound and its corresponding thione, 4,5-dichloro-1,2-dithiole-3-thione, are highly functionalized five-membered heterocycles that serve as powerful and versatile building blocks in modern organic synthesis. Their importance is underscored by the significant biological activities exhibited by many 1,2-dithiole derivatives, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] The inherent reactivity of the 4,5-dichloro-1,2-dithiole core, characterized by two electrophilic carbon centers and reactive chlorine atoms, allows for a diverse range of chemical transformations. This application note provides an in-depth guide to key multi-step synthetic strategies starting from this scaffold, with a focus on nucleophilic substitution and 1,3-dipolar cycloaddition reactions, which open pathways to a vast array of complex heterocyclic systems. While the primary topic is the dithiol-3-one, many well-documented protocols utilize the more common thione analogue; its reactivity patterns are highly illustrative and largely transferable to the dithiolone core.

Core Synthetic Pathways: A Strategic Overview

The synthetic utility of 4,5-dichloro-1,2-dithiole-3-thione is primarily driven by two key reaction types: (1) nucleophilic substitution at the C5 position and (2) 1,3-dipolar cycloaddition across the C=S bond, which leads to a ring-opened thioacyl chloride intermediate. These pathways can be employed sequentially to construct elaborate molecular architectures.

G start 4,5-Dichloro-1,2-dithiole-3-thione sub Nucleophilic Substitution (at C5) start->sub cyclo 1,3-Dipolar Cycloaddition (e.g., with DMAD) start->cyclo prod1 5-Substituted-4-chloro- 1,2-dithiole-3-thiones sub->prod1 intermediate Stable Aliphatic Thioacyl Chloride cyclo->intermediate prod2 Benzimidazoles, Benzoxazoles, Benzothiazoles intermediate->prod2 Reaction with o-substituted amines

Figure 1: Key synthetic transformations of 4,5-dichloro-1,2-dithiole-3-thione.

Strategy 1: Nucleophilic Aromatic Substitution (SNAAr)

The chlorine atom at the C5 position of the 1,2-dithiole ring is significantly more reactive towards nucleophiles than the chlorine at C4. This regioselectivity is a cornerstone of its synthetic utility, allowing for the precise introduction of various functional groups.

Expert Insight: The Rationale for Regioselectivity

The enhanced reactivity at C5 is attributed to the electronic influence of the adjacent sulfur atom and the thiocarbonyl group, which stabilize the Meisenheimer-like intermediate formed during nucleophilic attack. This allows for selective substitution under relatively mild conditions, preserving the C4-chloro substituent for potential subsequent modifications.

Protocol 1: Synthesis of 4-Chloro-5-(phenylthio)-1,2-dithiole-3-thione

This protocol details a representative nucleophilic substitution using thiophenol.

Materials:

  • 4,5-Dichloro-1,2-dithiole-3-thione (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (approx. 0.1 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: Dissolve 4,5-dichloro-1,2-dithiole-3-thione in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add thiophenol to the solution. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add triethylamine dropwise to the cooled solution over 5 minutes. The TEA acts as a base to deprotonate the thiophenol, generating the nucleophilic thiophenolate in situ.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 5-phenylthio-4-chloro-1,2-dithiole-3-thione.

NucleophileProduct ClassTypical YieldReference Insight
Aryl/Alkyl Thiols5-Thioether derivativesHighProvides access to compounds that can be further functionalized.
Phenols5-Phenoxy derivativesGood to HighReaction often requires a base like K₂CO₃ or NaH.[3]
Amines5-Amino derivativesModerate to HighCan lead to various N-containing heterocycles.
ThioglycosidesThioglycoside conjugatesGoodCreates derivatives with potential cancer-preventive activity.[4]

Strategy 2: 1,3-Dipolar Cycloaddition and Subsequent Derivatization

A powerful strategy for creating complex, fused heterocyclic systems involves a 1,3-dipolar cycloaddition reaction.[5] 4,5-Dichloro-1,2-dithiole-3-thione reacts with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), in a highly efficient manner.[4][6][7] This reaction does not simply yield a cycloadduct but proceeds through a fascinating ring-opening cascade to form a stable and highly reactive thioacyl chloride intermediate.[4][6] This intermediate is a linchpin for further synthesis, readily reacting with binucleophiles.

G cluster_0 Step 1: 1,3-Dipolar Cycloaddition & Ring Opening cluster_1 Step 2: Reaction with Binucleophile A 4,5-Dichloro-1,2-dithiole-3-thione C [Initial Cycloadduct] (Unstable) A->C + B DMAD B->C D Stable Aliphatic Thioacyl Chloride Intermediate C->D Ring Opening F Benzimidazole Derivative D->F E o-Phenylenediamine E->F +

Figure 2: Two-step workflow for benzimidazole synthesis via cycloaddition.

Expert Insight: The Thioacyl Chloride Intermediate

The formation of the thioacyl chloride is a pivotal event.[4][6] Unlike typical acyl chlorides, this intermediate is remarkably stable, allowing for its isolation or, more conveniently, its use in one-pot procedures. Its high reactivity towards nucleophiles, such as ortho-substituted anilines (e.g., o-phenylenediamine, o-aminophenol, o-aminothiophenol), provides a direct and efficient route to 1,3-dithiole-fused benzimidazoles, benzoxazoles, and benzothiazoles, which are privileged scaffolds in medicinal chemistry.[4]

Protocol 2: One-Pot Synthesis of 2-(1,3-Dithiol-2-ylidene)benzimidazole Derivatives

This protocol describes a one-pot synthesis that leverages the in situ formation of the thioacyl chloride intermediate.[4][6]

Materials:

  • 4,5-Dichloro-1,2-dithiole-3-thione (1.0 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.0 eq)

  • o-Phenylenediamine (or o-aminophenol/o-aminothiophenol) (1.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Triethylamine (TEA) (2.2 eq)

Procedure:

  • Intermediate Formation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-dichloro-1,2-dithiole-3-thione in anhydrous acetonitrile. Add DMAD to the solution and stir at room temperature for 1-2 hours. The formation of the thioacyl chloride intermediate can be monitored by TLC. Using DMF as a solvent can shorten this reaction time.[4]

  • Nucleophile Addition: To the solution containing the freshly generated intermediate, add the o-substituted amine (e.g., o-phenylenediamine).

  • Base Addition and Cyclization: Add triethylamine dropwise. The first equivalent of TEA neutralizes the HCl that is eliminated, and the second equivalent facilitates the final cyclization step.

  • Reaction Completion: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC for the disappearance of the intermediate and the appearance of the product spot.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue, which should induce precipitation of the crude product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether or ethanol. If necessary, the product can be further purified by recrystallization or column chromatography to yield the desired benzazole derivative.[4]

Applications in Drug Development

The synthetic pathways described herein are not merely academic exercises; they are instrumental in the development of novel therapeutic agents. The 1,2-dithiole-3-thione moiety itself is a known hydrogen sulfide (H₂S) donor, a crucial gaseous signaling molecule with protective roles in various physiological systems.[1][4] By using this compound as a starting scaffold, medicinal chemists can readily access libraries of compounds for screening. For example, it has been identified as an inhibitor of E. coli FabH, an enzyme involved in bacterial fatty acid synthesis, highlighting its potential in developing new antibacterial agents.[8] The ability to rapidly generate diverse heterocyclic structures, such as the benzimidazoles and benzothiazoles mentioned, is particularly valuable, as these motifs are present in a wide range of FDA-approved drugs.[4]

Conclusion

This compound and its thione analogue are robust and versatile platforms for multi-step organic synthesis. The predictable regioselectivity of nucleophilic substitution and the unique 1,3-dipolar cycloaddition/ring-opening sequence provide chemists with reliable and efficient tools to construct complex molecules of significant interest to the pharmaceutical and material science industries. The protocols and strategies outlined in this note serve as a foundational guide for researchers looking to exploit the rich chemistry of this powerful heterocyclic building block.

References

Application Notes & Protocols: Purification Strategies for Derivatives of 4,5-Dichloro-1,2-dithiol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of products derived from 4,5-Dichloro-1,2-dithiol-3-one. The unique physicochemical properties of this class of organosulfur compounds, characterized by the reactive dithiolone ring, necessitate carefully selected purification strategies to ensure high purity and stability, which are critical for their application in drug development and materials science. This document outlines field-proven methodologies, including advanced chromatographic techniques and systematic crystallization protocols. The content is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying principles to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Purification Challenge

This compound and its thione analogue, 4,5-dichloro-1,2-dithiole-3-thione, are versatile building blocks in synthetic chemistry.[1][2] Their derivatives are explored for a range of biological activities, stemming from the reactive and unique polysulfur-containing heterocyclic core.[2][3] The synthesis of these derivatives often involves nucleophilic substitution or cycloaddition reactions, which can result in complex crude mixtures containing starting materials, reagents, side-products, and the desired compound.[4][5]

The presence of multiple sulfur atoms and halogen substituents imparts specific chemical characteristics that must be considered during purification. These compounds can be susceptible to degradation under certain conditions, and their polarity can vary significantly based on the introduced functional groups. Therefore, achieving high purity—often a prerequisite for biological screening or further synthetic steps—requires a logical and systematic approach to purification. This guide provides the foundational knowledge and practical protocols to navigate these challenges.

Guiding Principles: Physicochemical Properties & Method Selection

The choice of a purification method is dictated by the physicochemical properties of the target molecule and its surrounding impurities. For derivatives of this compound, key considerations include:

  • Polarity: The core dithiolone structure is moderately polar. The overall polarity of a derivative will be heavily influenced by the substituents. This property is the primary determinant for selecting chromatographic conditions.

  • Solubility: Solubility in various organic solvents determines the feasibility of crystallization and the choice of mobile phases in chromatography. Empirical testing of solubility is a critical first step.

  • Thermal Stability: Some organosulfur compounds can be thermally labile. This is a crucial factor when considering purification methods that involve heat, such as distillation or solvent evaporation at high temperatures.

  • Crystallinity: Amorphous products cannot be purified by recrystallization. The ability of a compound to form a well-ordered crystal lattice is essential for this technique.

The following diagram outlines a general decision-making workflow for selecting an appropriate purification strategy.

G start Crude Reaction Mixture check_state Assess Physical State start->check_state is_solid Solid check_state->is_solid Solid is_oil Oil / Amorphous Solid check_state->is_oil Oil check_solubility Solubility Screening (Hot & Cold Solvents) is_solid->check_solubility tlc TLC Analysis (Solvent System Scouting) is_oil->tlc good_crystal Good Differential Solubility? check_solubility->good_crystal crystallize Recrystallization Protocol good_crystal->crystallize Yes good_crystal->tlc No purity_check Assess Purity (HPLC, NMR) crystallize->purity_check chromatography Column Chromatography chromatography->purity_check tlc->chromatography pure Pure Compound (>95%) purity_check->pure Purity Met repeat Repeat Purification or Select Alternative Method purity_check->repeat Purity Not Met repeat->check_solubility repeat->tlc

Caption: Decision workflow for purification method selection.

Chromatographic Purification Methods

Chromatography is the most versatile and widely used technique for purifying derivatives of this compound, as it separates compounds based on differential partitioning between a stationary phase and a mobile phase.[6]

Flash Column Chromatography

Flash column chromatography is the workhorse for routine purification of gram-to-multigram quantities of synthetic intermediates. It relies on a positive pressure to drive the mobile phase through the stationary phase, leading to faster and more efficient separations than traditional gravity chromatography.

Expertise & Causality: The choice of stationary phase is critical. For the moderately polar dithiolone derivatives, normal-phase silica gel is the most common choice. The acidic nature of silica can sometimes cause degradation of sensitive compounds; in such cases, deactivated (e.g., with triethylamine) or alternative stationary phases like alumina should be considered. The solvent system (mobile phase) is optimized using Thin Layer Chromatography (TLC) to achieve a target Retention Factor (Rf) of ~0.3 for the desired product, which generally provides the best separation from impurities.

Protocol 1: Normal-Phase Flash Column Chromatography

  • Stationary Phase Selection: Standard silica gel (40-63 µm particle size) is typically appropriate.

  • Mobile Phase (Eluent) Scouting: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on at least three TLC plates. c. Develop each plate in a different solvent system of varying polarity (see Table 1). A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). d. Visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate). e. Select the solvent system that provides good separation between the product spot and impurities, with the product Rf value between 0.2 and 0.4.

  • Column Packing: a. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). b. Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (e.g., dichloromethane). b. Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under vacuum. This "dry loading" method prevents band broadening. c. Carefully apply the sample to the top of the packed column.

  • Elution and Fraction Collection: a. Begin elution with the selected mobile phase, applying gentle air pressure. b. Collect fractions in an array of test tubes or vials. c. Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation: a. Combine the pure fractions as identified by TLC. b. Remove the solvent using a rotary evaporator. Ensure the bath temperature is kept low (<40 °C) to prevent thermal degradation. c. Place the final product under high vacuum to remove residual solvent.

Table 1: Common Solvent Systems for Flash Chromatography of Dithiolone Derivatives

PolarityNon-Polar ComponentPolar ComponentTypical Ratio (v/v)Notes
LowHexanes / HeptaneEthyl Acetate9:1 to 4:1Ideal for non-polar derivatives.
MediumHexanes / HeptaneDichloromethane1:1 to 1:4Good for separating isomers.
Medium-HighDichloromethaneEthyl Acetate9:1 to 1:1Versatile for many functionalized derivatives.
HighDichloromethaneMethanol99:1 to 95:5For highly polar products (e.g., with carboxylic acids or amine salts). A small amount of acetic acid may be added for acidic compounds.
High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (>99%) or for analytical assessment, HPLC is the method of choice. Both normal-phase (NP) and reverse-phase (RP) HPLC can be employed, depending on the derivative's properties.[7][8]

Expertise & Causality: Reverse-phase HPLC (RP-HPLC) is generally more common due to its robustness and the stability of C18-silica columns. It separates compounds based on hydrophobicity—less polar compounds are retained longer. For highly polar derivatives or for separating isomers that are difficult to resolve by RP-HPLC, normal-phase HPLC (NP-HPLC) using columns like silica, diol, or cyano can be effective.[7] The choice between the two is a strategic one based on the target molecule's polarity relative to its impurities.

Protocol 2: Reverse-Phase HPLC Method Development

  • Column Selection: A C18-bonded silica column is the standard starting point.

  • Mobile Phase: a. Solvent A: HPLC-grade water, often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape and suppress ionization. b. Solvent B: HPLC-grade acetonitrile (ACN) or methanol, typically with the same acidic modifier as Solvent A.

  • Initial Gradient Method (Scouting Run): a. Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase. b. Run a fast, broad gradient (e.g., 5% to 95% B over 10-15 minutes). c. This run determines the approximate elution time of the product and helps identify the optimal solvent composition range.

  • Method Optimization: a. Based on the scouting run, design a shallower gradient focused around the elution composition of the target compound to improve resolution. b. For final purification, an "isocratic" method (constant solvent composition) may be used if the separation from impurities is sufficient.

  • Preparative Run & Fraction Collection: a. Increase the injection volume and/or sample concentration for the preparative column. b. Collect fractions corresponding to the product peak, guided by the UV detector signal.

  • Product Isolation: a. Combine the pure fractions. b. Remove the organic solvent (ACN/Methanol) via rotary evaporation. c. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the product.

Purification by Crystallization

Crystallization is a powerful and cost-effective technique for obtaining highly pure solid compounds.[9] It relies on the principle that most compounds are more soluble in a hot solvent than in a cold one.[10] As a saturated hot solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystal lattice, while impurities ideally remain dissolved.

Expertise & Causality: The success of crystallization hinges almost entirely on the choice of solvent. An ideal solvent will dissolve the compound completely when hot but poorly when cold.[10] If no single solvent meets these criteria, a two-solvent system (one in which the compound is soluble, and one in which it is not) can be employed. This method is particularly advantageous as it can yield material of exceptionally high purity in a single step and is highly scalable.

Protocol 3: Systematic Recrystallization

  • Solvent Selection: a. Place a small amount of the crude solid (~20-30 mg) in a test tube. b. Add a potential solvent dropwise at room temperature. A poor solvent will not dissolve the solid. A good solvent will dissolve it readily. c. For solvents that do not dissolve the solid at room temperature, heat the mixture gently. An ideal solvent will dissolve the solid upon heating. d. Allow the hot solution to cool to room temperature and then in an ice bath. A large amount of crystalline precipitate should form. e. Test several solvents to find the optimal one (see Table 2).

  • Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Add the solvent in small portions, allowing the mixture to heat before adding more.

  • Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. b. Once at room temperature, place the flask in an ice-water bath to maximize the yield of crystals.

  • Crystal Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: a. Dry the crystals thoroughly, either by air-drying on the filter paper or in a vacuum oven at a modest temperature.

Table 2: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water100Very HighFor very polar, non-hydrolyzable compounds.
Ethanol78HighGood general-purpose polar solvent.
Methanol65HighMore polar than ethanol, lower boiling point.
Isopropanol82MediumLess polar than ethanol.
Ethyl Acetate77MediumGood for moderately polar compounds.
Dichloromethane40MediumLow boiling point, use with care.
Toluene111LowFor non-polar compounds. High boiling point.
Hexanes69Very LowFor very non-polar compounds. Often used as the "anti-solvent".

Integrated Purification Workflow

In practice, a combination of methods is often required to achieve the desired purity. The following workflow is a typical example for a newly synthesized derivative.

G cluster_0 Initial Purification cluster_1 High-Purity Polish cluster_2 Final Analysis crude Crude Product (from work-up) extraction Liquid-Liquid Extraction (e.g., to remove acidic/basic impurities) crude->extraction flash_chrom Flash Column Chromatography extraction->flash_chrom recrystal Recrystallization flash_chrom->recrystal If Solid prep_hplc Preparative HPLC flash_chrom->prep_hplc If Oil or High Purity Needed final_product Final Pure Compound recrystal->final_product prep_hplc->final_product analysis Purity & Identity Confirmation (NMR, LC-MS, Elemental Analysis) final_product->analysis

References

Application Note: High-Throughput Screening Assays for Inhibitors of the Keap1-Nrf2 Protein-Protein Interaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and detoxification genes.[4][5] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][3]

Electrophilic compounds, such as those containing a dithiolethione moiety like 4,5-Dichloro-1,2-dithiol-3-one (DCDT), can activate the Nrf2 pathway.[6] These compounds react with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[2][7][8] This disruption prevents Nrf2 degradation, leading to its accumulation, nuclear translocation, and the subsequent transcription of its target genes. Given its role in cytoprotection, the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a key therapeutic target for conditions associated with oxidative stress.[5][6][8]

This application note provides detailed protocols for two robust, high-throughput screening (HTS)-compatible assays for the identification of inhibitors of the Keap1-Nrf2 PPI: a Fluorescence Polarization (FP) assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Principle of the Assays

Both the FP and TR-FRET assays are homogeneous, "mix-and-read" formats ideal for HTS. They are designed to identify compounds that disrupt the binding of a fluorescently labeled peptide derived from the Nrf2 protein to the Kelch domain of Keap1.

Fluorescence Polarization (FP) Assay

The FP assay is based on the principle that the degree of polarization of emitted light from a fluorescent molecule is dependent on its rotational speed in solution.[4][9][10] A small, fluorescently labeled Nrf2 peptide ("tracer") tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger Keap1 protein, the tracer's rotation is significantly slowed, leading to an increase in fluorescence polarization. Inhibitors that disrupt the Keap1-Nrf2 interaction will compete with the tracer for binding to Keap1, causing a decrease in fluorescence polarization.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a highly sensitive assay that combines time-resolved fluorescence with Förster resonance energy transfer.[11][12] This assay utilizes a lanthanide chelate (the donor, e.g., terbium) conjugated to one binding partner (e.g., an anti-His antibody bound to His-tagged Keap1) and a fluorescent acceptor (e.g., fluorescein) conjugated to the other (the Nrf2 peptide). When the donor and acceptor are in close proximity due to the Keap1-Nrf2 interaction, excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.[13][14] The use of a long-lifetime lanthanide donor allows for a time-delayed measurement, which significantly reduces background fluorescence and enhances the signal-to-noise ratio.[11][12] Inhibitors of the Keap1-Nrf2 PPI will disrupt this proximity, leading to a decrease in the TR-FRET signal.

Materials and Reagents

ReagentSupplier ExampleCatalog Number Example
Recombinant Human Keap1 (Kelch domain)AbnovaH00009817-P01
FITC-labeled Nrf2 peptideMCEHY-P1535
His-tagged Keap1 proteinSino Biological11981-H20B
Anti-His-Tb antibodyThermo FisherPV5594
Sulforaphane (Positive Control)MedChemExpressHY-13755
This compound (DCDT)Sigma-Aldrich33425
Black, low-volume 384-well platesCorning3575
Assay Buffer (FP)-50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT
Assay Buffer (TR-FRET)-50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 1 mM DTT

Note: DCDT is toxic if swallowed and causes skin and respiratory irritation.[15] Handle with appropriate personal protective equipment in a well-ventilated area.[16] Store in a cool, dry place under an inert atmosphere.[17]

Experimental Protocols

Part 1: Fluorescence Polarization (FP) Assay Protocol

Workflow for FP-based Screening of Keap1-Nrf2 Inhibitors

cluster_dispense Dispensing Order prep Reagent Preparation dispense Dispense Reagents into 384-well Plate prep->dispense incubate Incubate at Room Temperature dispense->incubate read Read Fluorescence Polarization incubate->read analyze Data Analysis (IC50 determination) read->analyze d1 1. Test Compounds / Controls d2 2. FITC-Nrf2 Peptide d3 3. Keap1 Protein

Caption: Workflow for the FP-based Keap1-Nrf2 inhibitor screening assay.

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and the positive control (e.g., Sulforaphane) in 100% DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound solutions to the wells of a 384-well plate.

    • For positive controls (no inhibition), add DMSO only. For negative controls (maximum inhibition), a high concentration of a known inhibitor can be used, or Keap1 protein can be omitted.

  • Reagent Preparation:

    • Prepare a 2X solution of FITC-labeled Nrf2 peptide (e.g., 20 nM) in FP assay buffer.

    • Prepare a 2X solution of recombinant Keap1 Kelch domain (e.g., 40 nM) in FP assay buffer.

  • Assay Plate Preparation:

    • Add 10 µL of the 2X FITC-Nrf2 peptide solution to all wells containing the test compounds.

    • Mix by gentle shaking for 1 minute.

    • Add 10 µL of the 2X Keap1 protein solution to all wells except the negative control wells (add 10 µL of assay buffer instead).

    • The final assay volume should be 20 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization on a plate reader equipped with appropriate filters for FITC (e.g., excitation at 485 nm, emission at 535 nm).

Part 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol

Workflow for TR-FRET-based Screening of Keap1-Nrf2 Inhibitors

cluster_dispense Dispensing Order prep Reagent Preparation dispense Dispense Reagents into 384-well Plate prep->dispense incubate Incubate at Room Temperature dispense->incubate read Read TR-FRET Signal incubate->read analyze Data Analysis (IC50 determination) read->analyze d1 1. Test Compounds / Controls d2 2. Keap1-Ab-Tb & FITC-Nrf2 Mix

Caption: Workflow for the TR-FRET-based Keap1-Nrf2 inhibitor screening assay.

Step-by-Step Protocol:

  • Compound Plating:

    • Follow the same procedure as in the FP assay.

  • Reagent Preparation:

    • Prepare a 2X solution of His-tagged Keap1 protein (e.g., 20 nM) and Anti-His-Tb antibody (e.g., 2 nM) in TR-FRET assay buffer. Incubate this mixture for 30 minutes at room temperature.

    • Prepare a 2X solution of FITC-labeled Nrf2 peptide (e.g., 40 nM) in TR-FRET assay buffer.

  • Assay Plate Preparation:

    • Add 5 µL of the 2X Keap1/Anti-His-Tb mixture to all wells.

    • Add 5 µL of the 2X FITC-Nrf2 peptide solution to all wells.

    • The final assay volume should be 10 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.

  • Data Acquisition:

    • Measure the time-resolved fluorescence at two wavelengths (e.g., emission at 520 nm for the acceptor and 495 nm for the donor) after excitation at the donor's excitation wavelength (e.g., 340 nm).

    • The TR-FRET signal is typically expressed as the ratio of the acceptor to donor emission signals.

Data Analysis and Assay Validation

IC50 Determination

The potency of inhibitory compounds is determined by calculating the half-maximal inhibitory concentration (IC50).[11][18][19] This is achieved by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[15]

Percentage of Inhibition Calculation:

  • FP Assay: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the polarization of the test well, mP_min is the average polarization of the negative control, and mP_max is the average polarization of the positive control.

  • TR-FRET Assay: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)) where Ratio is the acceptor/donor emission ratio.

Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[20][21][22][23][24] It takes into account both the dynamic range of the assay and the data variation.

Z'-Factor Formula:

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

where SD is the standard deviation and Mean is the average signal of the positive (max) and negative (min) controls.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 - 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[20][23]

Conclusion

The Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer assays described in this application note provide robust and reliable methods for the high-throughput screening of inhibitors of the Keap1-Nrf2 protein-protein interaction. These assays are essential tools for the discovery of novel chemical entities that can modulate this critical cytoprotective pathway, with potential therapeutic applications in a wide range of diseases. Careful assay optimization and validation, including the determination of the Z'-factor, are crucial for the successful identification of true positive hits.

References

One-Pot Synthesis of Benzothiazole Derivatives from 4,5-Dichloro-1,2-dithiole-3-thione: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzothiazoles and the Elegance of One-Pot Synthesis

Benzothiazole and its derivatives are cornerstone scaffolds in medicinal chemistry and drug discovery.[1][2] This bicyclic heterocyclic system, composed of a benzene ring fused to a thiazole ring, is a privileged structure found in a multitude of pharmacologically active agents.[3][4] The therapeutic landscape of benzothiazole-containing compounds is vast, encompassing anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[5][6] Their remarkable versatility stems from the unique electronic properties of the heterocyclic ring and the numerous sites available for chemical modification, allowing for the fine-tuning of biological activity.[4][5]

Traditional multi-step syntheses of complex benzothiazole derivatives can be time-consuming, resource-intensive, and often result in lower overall yields due to losses at each step. In contrast, one-pot syntheses offer a more elegant and efficient approach by combining multiple reaction steps in a single reaction vessel. This strategy minimizes waste, reduces purification efforts, and can lead to higher overall yields, aligning with the principles of green chemistry.[7]

This application note provides a detailed protocol for a one-pot synthesis of novel benzothiazole derivatives bearing a 1,3-dithiole substituent, starting from the readily available 4,5-dichloro-1,2-dithiole-3-thione. This method, based on the work of Ogurtsov et al., proceeds through a fascinating cascade of a 1,3-dipolar cycloaddition followed by an intramolecular cyclization, offering a unique and efficient route to this class of compounds.[3]

Reaction Mechanism: A Cascade of Cycloaddition and Intramolecular Cyclization

The one-pot synthesis of benzothiazole derivatives from 4,5-dichloro-1,2-dithiole-3-thione is a sophisticated reaction sequence that hinges on the initial formation of a highly reactive thioacyl chloride intermediate. The overall transformation can be understood in two key stages:

  • 1,3-Dipolar Cycloaddition: The reaction commences with a 1,3-dipolar cycloaddition between 4,5-dichloro-1,2-dithiole-3-thione and dimethyl acetylenedicarboxylate (DMAD).[3] In this step, the dithiole-3-thione acts as a 1,3-dipole, reacting with the electron-deficient alkyne (DMAD) to form a spirocyclic intermediate. This intermediate is unstable and rapidly rearranges to form a stable aliphatic thioacyl chloride. This reactive intermediate is the cornerstone of the subsequent benzothiazole ring formation.

  • Nucleophilic Attack and Intramolecular Cyclization: The in-situ generated thioacyl chloride is highly electrophilic and readily reacts with a nucleophile. In this synthesis, an ortho-substituted aniline (or a similar ortho-substituted primary amine) is introduced. The amino group of the aniline attacks the thioacyl chloride, leading to the formation of a thioamide intermediate. Subsequent heating promotes an intramolecular cyclization, where the thiol group (or its precursor) attacks the imine carbon, and subsequent elimination of HCl leads to the formation of the aromatic benzothiazole ring.[1][3]

Reaction Mechanism 4,5-dichloro-1,2-dithiole-3-thione 4,5-dichloro-1,2-dithiole-3-thione Thioacyl Chloride Intermediate Thioacyl Chloride Intermediate 4,5-dichloro-1,2-dithiole-3-thione->Thioacyl Chloride Intermediate DMAD, rt Thioamide Intermediate Thioamide Intermediate Thioacyl Chloride Intermediate->Thioamide Intermediate o-substituted aniline, rt Benzothiazole Derivative Benzothiazole Derivative Thioamide Intermediate->Benzothiazole Derivative Heat, -HCl

Caption: Reaction mechanism workflow.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed, step-by-step methodology for the one-pot synthesis of benzothiazole derivatives of 1,3-dithioles.

Materials:

  • 4,5-dichloro-1,2-dithiole-3-thione

  • Dimethyl acetylenedicarboxylate (DMAD)

  • ortho-Substituted aniline (e.g., 2-aminothiophenol, 2-aminophenol, 2-aminoaniline)

  • Xylene (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 4,5-dichloro-1,2-dithiole-3-thione (1.0 mmol) in a 3:1 mixture of anhydrous xylene and anhydrous THF (20 mL).

  • Formation of the Thioacyl Chloride Intermediate: To the stirred solution at room temperature, add dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol, 1.1 equivalents) dropwise over 5 minutes. Stir the reaction mixture at room temperature for 1 hour. Monitor the formation of the intermediate by TLC.

  • Addition of the Nucleophile: To the same flask, add the ortho-substituted aniline (1.2 mmol, 1.2 equivalents) in one portion. Continue stirring at room temperature for an additional 2 hours.

  • Intramolecular Cyclization: After the 2-hour stirring period at room temperature, heat the reaction mixture to reflux (approximately 110-140°C, depending on the xylene/THF ratio) using a heating mantle. Maintain the reflux for 4-6 hours, monitoring the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzothiazole derivative.

Experimental Workflow cluster_prep Reaction Preparation cluster_reaction One-Pot Reaction Sequence cluster_workup Work-up and Purification Dissolve Dithiolethione Dissolve 4,5-dichloro-1,2-dithiole-3-thione in Xylene/THF Add DMAD Add DMAD at rt (1 hour) Dissolve Dithiolethione->Add DMAD Add Aniline Add o-substituted aniline at rt (2 hours) Add DMAD->Add Aniline Reflux Heat to reflux (4-6 hours) Add Aniline->Reflux Solvent Removal Remove solvent in vacuo Reflux->Solvent Removal Extraction DCM extraction and washes Solvent Removal->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization Purification->Characterization Obtain Pure Product

Caption: A streamlined experimental workflow.

Data Presentation: Expected Outcomes

The yields of the one-pot synthesis can vary depending on the specific ortho-substituted aniline used. The following table provides representative data for this reaction.

Entryortho-Substituted AnilineProductYield (%)
12-Aminothiophenol2-(1,3-Dithiol-2-ylidene)benzothiazole derivative75-85
22-Aminophenol2-(1,3-Dithiol-2-ylidene)benzoxazole derivative70-80
31,2-Phenylenediamine2-(1,3-Dithiol-2-ylidene)benzimidazole derivative65-75

Note: Yields are approximate and may vary based on reaction scale and purification efficiency.

Best Practices and Troubleshooting

To ensure the success and reproducibility of this one-pot synthesis, consider the following recommendations:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial, as the thioacyl chloride intermediate is sensitive to moisture.

  • Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction prevents the oxidation of sensitive reagents and intermediates.

  • Monitoring Reaction Progress: Regularly monitor the reaction progress by TLC to determine the optimal reaction time and ensure complete conversion.

  • Purification: Careful column chromatography is essential to isolate the pure product from any unreacted starting materials or side products.

Problem Potential Cause Solution
Low Yield Incomplete reactionExtend the reflux time and continue to monitor by TLC.
Decomposition of intermediateEnsure anhydrous conditions and a properly maintained inert atmosphere.
Formation of Side Products Reaction temperature too highOptimize the reflux temperature.
Impure starting materialsUse freshly purified reagents, especially the aniline derivative.
Difficulty in Purification Co-elution of products/impuritiesUse a gradient elution system for column chromatography and try different solvent systems.

Conclusion

This one-pot synthesis of benzothiazole derivatives from 4,5-dichloro-1,2-dithiole-3-thione offers an efficient and elegant route to a unique class of heterocyclic compounds. By understanding the underlying reaction mechanism and adhering to the detailed protocol and best practices outlined in this application note, researchers can reliably synthesize these valuable molecules for further investigation in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dichloro-1,2-dithiol-3-one and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-dichloro-1,2-dithiol-3-one and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of sulfur-containing heterocycles. Here, we address common challenges and frequently asked questions to help you overcome low yields and other synthetic hurdles. Our guidance is grounded in established chemical principles and field-proven insights to ensure your success in the laboratory.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the synthesis of this compound and its derivatives can stem from a variety of factors, from suboptimal reaction conditions to inefficient purification. This guide provides a systematic approach to identifying and resolving these issues.

Question 1: My reaction to synthesize the this compound ring from polychlorinated precursors is sluggish and results in a low yield. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to a sluggish reaction and low yield in the formation of the 1,2-dithiol-3-one ring. The primary reasons often revolve around the choice of sulfurating agent, reaction temperature, and the presence of impurities.

Causality and Experimental Choices:

The formation of the dithiolone ring typically involves the reaction of a suitable carbon backbone with a sulfur source. The reactivity of the sulfurating agent is paramount.

  • Sulfurating Agent: While elemental sulfur can be used, it often requires high temperatures, which can lead to decomposition of starting materials and products. More reactive sulfurating agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent can facilitate the reaction under milder conditions. However, these reagents can also promote side reactions if not used judiciously. The combination of P₄S₁₀ and sulfur, sometimes with an additive like hexamethyldisiloxane (HMDO), has been shown to be effective in increasing yields of related dithiolethiones. HMDO helps to sequester highly electrophilic phosphorus byproducts, preventing them from interfering with the desired reaction pathway.[1]

  • Reaction Temperature: Insufficient temperature can lead to an incomplete reaction. Conversely, excessive heat can cause thermal decomposition of the desired product or promote the formation of unwanted side products. It is crucial to carefully optimize the reaction temperature. A stepwise increase in temperature while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is recommended.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. High-boiling point, inert solvents such as toluene, xylene, or dimethylformamide (DMF) are often used to achieve the necessary reaction temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in dithiolone synthesis.

Experimental Protocol: Improved Synthesis using a Mixed Sulfurating Agent

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the polychlorinated precursor.

  • Reagent Addition: Add the solvent (e.g., dry toluene) followed by phosphorus pentasulfide (P₄S₁₀) and elemental sulfur. If using, add hexamethyldisiloxane (HMDO).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-110 °C) and monitor the reaction progress.

  • Work-up: After completion, cool the reaction mixture and quench cautiously with water or a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.

Question 2: I am observing the formation of significant side products during the chlorination step to produce this compound. How can I minimize these?

Answer:

The chlorination of the 1,2-dithiol-3-one ring is a critical step that can be prone to side reactions if not properly controlled. Over-chlorination, ring-opening, and reactions with solvent are common issues.

Causality and Experimental Choices:

  • Chlorinating Agent: The choice and stoichiometry of the chlorinating agent are crucial. Stronger chlorinating agents or an excess of the reagent can lead to the formation of polychlorinated byproducts or degradation of the dithiolone ring. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂).

  • Reaction Conditions: The reaction temperature and time must be carefully controlled. Exothermic chlorination reactions can lead to a rapid temperature increase, promoting side reactions. Performing the reaction at a lower temperature and slowly adding the chlorinating agent can improve selectivity. Photochemical reactions with chlorine can also lead to a multitude of products, so it is advisable to perform the reaction in the dark unless a specific photochemical pathway is desired.[2]

  • Scavengers: The addition of a scavenger, such as silica gel, can help to remove reactive byproducts from the reaction mixture, thereby improving the yield of the desired product.[3] This is particularly useful for trapping acidic byproducts that can catalyze decomposition.

Troubleshooting Table: Minimizing Chlorination Side Products

IssuePotential CauseRecommended Action
Over-chlorinationExcess chlorinating agent, high temperatureUse stoichiometric amounts of chlorinating agent, perform reaction at lower temperature
Ring-openingHarsh reaction conditions, acidic byproductsUse milder chlorinating agent, add a scavenger like silica gel
Reaction with solventReactive solventUse an inert solvent such as carbon tetrachloride or dichloromethane

Experimental Protocol: Selective Chlorination

  • Reaction Setup: In a flask protected from light, dissolve the 1,2-dithiol-3-one precursor in an inert, dry solvent (e.g., CCl₄).

  • Controlled Addition: Cool the solution in an ice bath and slowly add the chlorinating agent (e.g., SO₂Cl₂) dropwise while monitoring the internal temperature.

  • Monitoring: Follow the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid over-reaction.

  • Work-up: Upon completion, carefully quench any excess chlorinating agent and wash the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).

  • Purification: Dry the organic layer and purify the product using column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the role of elemental sulfur in reactions using Lawesson's reagent or P₄S₁₀ for the synthesis of dithiolethiones?

A1: The addition of elemental sulfur to reactions employing Lawesson's reagent or P₄S₁₀ has been observed to be beneficial for the yield of 3H-1,2-dithiole-3-thiones, which can be precursors to the corresponding -3-ones.[1] While the exact mechanism is not fully elucidated, it is believed that elemental sulfur may participate in the sulfurization process, potentially by forming reactive polysulfide species that facilitate the ring formation and thionation steps.

Q2: Can I use 4,5-dichloro-1,2-dithiol-3-thione as a starting material for derivatives?

A2: Yes, 4,5-dichloro-1,2-dithiol-3-thione is a versatile starting material for a variety of derivatives. It can undergo 1,3-dipolar cycloaddition reactions with alkynes, such as dimethyl acetylenedicarboxylate (DMAD), to form stable thioacyl chlorides.[4][5] These intermediates are highly reactive towards nucleophiles, allowing for the synthesis of a range of heterocyclic derivatives.[5]

Q3: What are the best practices for the purification of this compound?

A3: Purification is typically achieved through column chromatography on silica gel followed by recrystallization. It is important to use a non-polar to moderately polar eluent system for chromatography to avoid decomposition on the stationary phase. Recrystallization from a suitable solvent system, such as chloroform/methanol, can yield highly pure crystalline material.[6] Given the compound's potential toxicity, all handling and purification steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[7]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound is classified as toxic if swallowed and causes skin irritation.[7] It is imperative to handle this compound in a fume hood while wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors. In case of accidental contact, wash the affected area thoroughly with soap and water.

Logical Relationship Diagram:

Synthesis_Logic cluster_Starting_Materials Starting Materials cluster_Reaction_Conditions Reaction Conditions cluster_Core_Synthesis Core Synthesis cluster_Chlorination Chlorination cluster_Purification Purification A Polychlorinated Precursor F Formation of 1,2-Dithiol-3-one Ring A->F B Sulfurating Agent (S₈, P₄S₁₀, Lawesson's) B->F C Temperature Control C->F D Inert Solvent D->F E Anhydrous Atmosphere E->F G Chlorinating Agent (SO₂Cl₂, Cl₂) F->G Chlorination H This compound G->H I Column Chromatography H->I J Recrystallization I->J

Caption: Logical workflow for the synthesis and purification of this compound.

References

Identifying and minimizing side products in 4,5-Dichloro-1,2-dithiol-3-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

DithioChem Solutions - Technical Support Center

From the desk of the Senior Application Scientist

Welcome to the DithioChem Solutions technical support guide for our valued research partners. My name is Dr. Evelyn Reed, and I lead the application science team here. We understand that working with highly reactive and specialized heterocycles like 4,5-Dichloro-1,2-dithiol-3-one presents unique challenges. This molecule is a powerful building block, but its electrophilic nature can lead to complex reaction outcomes if conditions are not precisely controlled.

This guide is born from our extensive in-house experience and a deep dive into the relevant literature. It is structured as a series of frequently asked questions (FAQs) that directly address the common pitfalls and side reactions encountered in the field. Our goal is not just to provide protocols, but to explain the chemical principles behind them, empowering you to troubleshoot effectively and optimize your synthetic routes. We will explore the causality behind side product formation and provide robust, self-validating methodologies to ensure the integrity and reproducibility of your results.

Let's begin.

Troubleshooting Guide & FAQs: Reactions of this compound

FAQ 1: My reaction with a primary amine is giving a mixture of regioisomers (C4- and C5-substitution). How can I achieve selective mono-substitution at the C4 position?

Answer:

This is a classic challenge in the chemistry of activated dichloro-heterocycles. The two chlorine atoms at the C4 and C5 positions are both susceptible to nucleophilic aromatic substitution (SNA_r_), but they are not electronically equivalent. The carbonyl group at C3 exerts a significant electron-withdrawing effect, which is relayed differently to C4 and C5, influencing their reactivity.

The Underlying Chemistry: Electronic and Steric Effects

The reactivity of the C4 and C5 positions is a delicate balance of inductive and resonance effects. Often, the C4 position is more electrophilic due to its vinylogous relationship to the carbonyl group, making it the kinetically favored site for nucleophilic attack. However, the C5 position can also react, particularly under thermodynamic control or with certain nucleophiles and solvent systems. Studies on analogous systems like 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one have shown that the choice of base and solvent polarity can dramatically shift the product ratio between C4 and C5 substitution[1][2].

Side product formation is often exacerbated by:

  • High Temperatures: Can provide enough energy to overcome the activation barrier for the less favored C5 attack, leading to mixtures.

  • Strong, Bulky Bases: A bulky base can sterically hinder the approach to one position over the other, but can also promote side reactions if not chosen carefully.

  • Prolonged Reaction Times: May allow for equilibration or subsequent reactions, leading to thermodynamic product mixtures or degradation.

Troubleshooting Workflow & Optimization Protocol

To favor selective C4 substitution, the goal is to operate under kinetic control, using conditions that are just energetic enough to promote the desired reaction without activating competing pathways.

G start Start: Mixture of C4/C5 Isomers Observed q1 Is the reaction run at elevated temperature (> 25°C)? start->q1 a1_yes Action: Lower temperature to 0°C or -20°C. Use a cryo-bath. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 What is the solvent polarity? a1_yes->q2 a1_no->q2 a2_polar Action: Switch to a less polar, aprotic solvent like Toluene or Dioxane. Avoid DMF, Acetonitrile if possible. q2->a2_polar High (e.g., DMF) a2_nonpolar Proceed to next check. q2->a2_nonpolar Low (e.g., Toluene) q3 What base is being used? a2_polar->q3 a2_nonpolar->q3 a3_strong Action: Use a non-nucleophilic, hindered base like DIPEA or 2,6-lutidine. Avoid strong bases like NaH or K2CO3 if C5 product is significant. q3->a3_strong Strong/Nucleophilic a3_weak Base is likely appropriate. q3->a3_weak Weak/Hindered end_node Result: Enhanced C4 Selectivity a3_strong->end_node a3_weak->end_node

Caption: Troubleshooting workflow for improving C4 regioselectivity.

Recommended Protocol for C4-Selective Mono-amination:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous toluene.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve the primary amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous toluene.

  • Slow Addition: Add the amine/base solution dropwise to the cooled dithiolone solution over 30-60 minutes with vigorous stirring. A syringe pump is highly recommended for this step.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction should be complete within 1-4 hours at 0°C.

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold, saturated aqueous ammonium chloride solution.

  • Workup: Proceed with a standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate).

This protocol minimizes the thermal energy of the system and uses a non-polar solvent, both of which favor the kinetically preferred C4 substitution pathway.

FAQ 2: My reaction is turning dark, and I'm isolating a complex mixture of unidentifiable products instead of the expected substituted dithiolone. What is causing this decomposition?

Answer:

This issue typically points to ring instability and subsequent decomposition. The 1,2-dithiol-3-one core, while aromatic, contains a relatively weak S-S bond and multiple electrophilic centers (C3, C4, C5). Aggressive nucleophiles or harsh conditions can initiate ring-opening cascades, leading to polymerization or fragmentation.

The Underlying Chemistry: Ring-Opening Pathways

There are two primary pathways for decomposition initiated by nucleophiles:

  • Attack at Sulfur (S2): A strong nucleophile can attack one of the sulfur atoms, cleaving the S-S bond. This generates a reactive thiolate intermediate that can undergo a variety of unpredictable follow-on reactions, often leading to intractable tars.

  • Attack at the Carbonyl Carbon (C3): While substitution at C4/C5 is common, hard nucleophiles or certain reaction conditions can favor attack at the carbonyl carbon. This can lead to ring-opening or the formation of complex rearranged products. Research on related 1,2-dithiole-3-thiones shows they can undergo ring transformations and cycloadditions, indicating the lability of the heterocyclic core under certain conditions[3][4].

The following diagram illustrates the desired substitution path versus the undesired ring-opening path.

G cluster_desired Desired Pathway: Substitution cluster_undesired Side Reaction: Ring Opening reagents This compound + Nucleophile (Nu:) C4_attack Attack at C4/C5 Kinetic Control (Low Temp, Weak Base) reagents->C4_attack S_attack Attack at Sulfur or C3 Thermodynamic/Harsh Conditions (High Temp, Strong Nu:) reagents->S_attack product Mono-substituted Product | Stable Dithiolone Core C4_attack->product opened_ring Acyclic Thiolate Intermediate Highly Reactive S_attack->opened_ring decomposition Polymerization / Fragmentation | Complex Mixture / Tar opened_ring->decomposition

Caption: Competing reaction pathways for nucleophilic attack.

Minimizing Decomposition: A Protocol for Stability

The key is to use "softer" conditions that favor the SNA_r_ mechanism over pathways that lead to ring cleavage.

Table 1: Recommended vs. Problematic Reagents and Conditions

ParameterRecommended for StabilityConditions to Avoid
Nucleophile Amines, thiols, phenols (moderate nucleophilicity)Grignards, organolithiums (hard nucleophiles), strong reducing agents
Base Tertiary amines (Et3N, DIPEA), carbonates (K2CO3, Cs2CO3)Hydroxides (NaOH, KOH), alkoxides (NaOMe, NaOEt)
Temperature -20°C to Room TemperatureReflux / High Heat (> 50°C)
Atmosphere Inert (N2 or Ar)Air (Oxygen can promote oxidative side reactions)
Solvent Anhydrous, aprotic (THF, Dioxane, Toluene)Protic solvents (Methanol, Ethanol) which can act as nucleophiles

Experimental Protocol:

  • Degas Solvent: Before use, thoroughly degas your chosen anhydrous solvent (e.g., THF) by bubbling argon through it for 20 minutes.

  • Pre-cool: Cool the reaction vessel containing the dithiolone in the degassed solvent to 0°C or lower.

  • Use Moderate Nucleophiles: If possible, use nucleophiles that are not excessively basic or "hard." For example, when using a thiol, pre-forming the thiolate with a mild base like triethylamine is preferable to using sodium thiomethoxide.

  • Maintain Stoichiometry: Use a slight excess (1.1-1.2 eq) of the nucleophile. A large excess can promote double substitution or decomposition pathways.

  • Immediate Workup: Upon reaction completion (as determined by TLC/LC-MS), do not let the reaction mixture stand for extended periods. Proceed immediately to quenching and workup to isolate the product from potentially reactive species in the crude mixture.

FAQ 3: I am trying to make a mono-substituted product, but I am consistently getting a significant amount of the di-substituted side product. How can I prevent this?

Answer:

The formation of a di-substituted product is a common issue when the mono-substituted product is of similar or even greater reactivity than the starting material. Once the first nucleophile has added, the electronic nature of the ring changes, which can activate the second chlorine atom for substitution.

The Underlying Chemistry: Reactivity of the Intermediate

The addition of an electron-donating group (like an amine) at the C4 position can increase the electron density of the ring, which might be expected to deactivate it towards further nucleophilic attack. However, this new substituent can also stabilize the Meisenheimer-type intermediate formed during the second substitution, lowering the activation energy for that step. The outcome is highly dependent on the specific nucleophile and reaction conditions.

Controlling Stoichiometry and Reactivity

The most effective strategy to favor mono-substitution is to ensure that the nucleophile is the limiting reagent at all times locally within the reaction mixture. This is achieved through careful control of stoichiometry and the rate of addition.

Table 2: Strategies to Maximize Mono-substitution

StrategyRationale
Inverse Addition Add the dithiolone solution to the nucleophile solution. This maintains a low concentration of the reactive dithiolone in an excess of the nucleophile, but can be problematic. The standard addition (nucleophile to dithiolone) is often better.
Slow Addition (Recommended) Add a solution of the nucleophile very slowly (e.g., via syringe pump) to a stirred solution of the dithiolone. This keeps the instantaneous concentration of the nucleophile low, ensuring it is more likely to react with the more abundant starting material than the mono-substituted product.
Use Exactly 1.0 Equivalent Use precisely 1.0 equivalent or even a slight sub-stoichiometric amount (0.95 eq) of the nucleophile. This ensures there isn't enough nucleophile to react twice. The trade-off is that you will have unreacted starting material, which must be separated during purification.
Lower Temperature Running the reaction at 0°C or colder slows down both the first and second substitution. Since the second substitution often has a slightly higher activation energy, lowering the temperature will disfavor it more significantly.

Recommended Protocol for Mono-Substitution (Slow Addition):

  • Setup: In the main reaction flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, 10 mL per mmol).

  • Prepare Additive Solution: In a separate flask or gas-tight syringe, prepare a dilute solution of your nucleophile (1.05 eq) and base (1.2 eq, if needed). Use a significant volume of solvent to ensure the solution is dilute.

  • Cool and Add: Cool the main reaction flask to 0°C. Begin adding the nucleophile solution dropwise via a syringe pump over a period of 1-2 hours.

  • Monitor: Check the reaction by TLC/LC-MS. Stop the addition when ~80-90% of the starting material has been consumed. This minimizes the chance for the di-substituted product to form as the concentration of the starting material dwindles.

  • Purification: Be prepared for a chromatographic separation to remove any unreacted starting material and the small amount of di-substituted product formed.

By carefully controlling the reaction kinetics through slow addition and temperature management, you can significantly shift the product distribution in favor of the desired mono-substituted dithiolone.

References

Optimizing reaction conditions (solvent, temperature) for 4,5-Dichloro-1,2-dithiol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-dichloro-1,2-dithiol-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing reaction conditions, specifically focusing on solvent and temperature selection. Our goal is to empower you with the knowledge to enhance reaction efficiency, improve product yields, and minimize side-product formation.

I. Understanding the Reactivity of this compound

This compound is a versatile heterocyclic compound, valued for its utility in synthesizing a variety of molecules, particularly those with applications in medicinal chemistry and materials science. Its reactivity is primarily centered around two key features: the electrophilic carbon atoms and the strained disulfide bond. This dual reactivity allows it to participate in a range of transformations, most notably nucleophilic substitution and cycloaddition reactions.

Understanding the interplay between your chosen solvent and reaction temperature is paramount to successfully controlling the outcomes of these reactions. This guide will provide a systematic approach to optimizing these critical parameters.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses frequent challenges encountered during reactions with this compound and offers targeted solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor Solubility of Reactants: this compound or your nucleophile/dipolarophile may have limited solubility in the chosen solvent, leading to a slow or stalled reaction. 2. Inappropriate Reaction Temperature: The reaction may have a significant activation energy barrier requiring higher temperatures, or conversely, the product might be thermally unstable. 3. Solvent-Reactant incompatibility: The solvent may be reacting with one of your starting materials or inhibiting the desired reaction pathway.1. Solvent Screening: Consult the solvent selection guide (Section III) and consider a solvent system that ensures complete dissolution of all reactants at the reaction temperature. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good starting points for nucleophilic substitutions.[1][2] 2. Systematic Temperature Study: Conduct small-scale experiments at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to identify the optimal thermal conditions.[] 3. Solvent Inertness Check: Ensure your chosen solvent is inert under the reaction conditions. For example, avoid protic solvents with strong nucleophiles unless they are part of the desired reaction.
Formation of Multiple Products/Side Reactions 1. Competing Reaction Pathways: The inherent reactivity of this compound can lead to multiple products. For instance, nucleophiles can attack at different electrophilic sites. 2. High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barriers of undesired reaction pathways, leading to a mixture of products. 3. Solvent-Mediated Side Reactions: The solvent may promote unwanted side reactions. For example, polar protic solvents can stabilize charged intermediates, potentially altering the reaction course.[4][5]1. Temperature Optimization: Lowering the reaction temperature can often increase the selectivity of the desired reaction by favoring the pathway with the lowest activation energy. 2. Solvent Polarity Tuning: The polarity of the solvent can influence the regioselectivity of nucleophilic attack. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) to find the optimal balance. 3. Staged Addition of Reagents: In some cases, adding a reagent slowly over time can help to control the concentration and minimize side reactions.
Reaction Stalls or is Sluggish 1. Insufficient Thermal Energy: The reaction may not have enough energy to proceed at a reasonable rate at the chosen temperature. 2. Poor Solvation of Intermediates: The transition state or key intermediates may not be adequately stabilized by the solvent, leading to a high activation energy. Polar aprotic solvents are generally effective at solvating cations, which can accelerate certain substitution reactions.[5] 3. Catalyst Deactivation (if applicable): If a catalyst is used, it may be poisoned or deactivated by impurities in the solvent or reactants.1. Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). 2. Solvent Optimization for Transition State Stabilization: For reactions proceeding through charged intermediates, switching to a more polar solvent can increase the reaction rate. For SNAr-type reactions, polar aprotic solvents are often preferred.[1][2] 3. Ensure Anhydrous Conditions: For reactions sensitive to moisture, ensure all solvents and reagents are rigorously dried.
Product Decomposition 1. Thermal Instability: The desired product may be unstable at the reaction temperature, leading to degradation over time. 2. Sensitivity to Solvent: The product may be unstable in the chosen solvent, potentially undergoing solvolysis or other degradation pathways.1. Lower Reaction Temperature: If product formation is observed followed by a decrease in its concentration, the reaction temperature is likely too high. 2. Isolate Product Promptly: Once the reaction is complete, work up the reaction mixture without delay to isolate the product from the reaction environment. 3. Solvent Selection for Product Stability: If product instability is suspected, consider performing the reaction in a less reactive, lower-boiling point solvent to facilitate easier removal.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for a reaction with this compound?

The optimal starting solvent depends on the type of reaction you are performing.

  • For nucleophilic substitution reactions (SNAr-type): Polar aprotic solvents such as N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , acetonitrile (MeCN) , or acetone are generally recommended.[1][2] These solvents are effective at dissolving the polar starting material and stabilizing the charged intermediates common in these reaction mechanisms. One study on a related compound, 4,5-dichloro-1,2-dithiole-3-thione, noted reactions with various nucleophiles in acetone at room temperature.[6]

  • For 1,3-dipolar cycloaddition reactions: The choice of solvent can be broader and is often dictated by the solubility of the dipolarophile. Solvents such as toluene , xylene , or dichloromethane (DCM) are commonly employed. In some cases, reactions can be run at elevated temperatures in higher-boiling solvents like xylene.[7][8]

Q2: How do I determine the optimal reaction temperature?

A systematic approach is recommended:

  • Start at Room Temperature: Many reactions with this versatile reagent proceed efficiently at ambient temperature.[6]

  • Incremental Heating: If the reaction is slow or does not proceed, gradually increase the temperature in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C).

  • Monitor Progress: At each temperature, monitor the reaction's progress using an appropriate analytical method (TLC, LC-MS, GC-MS, or NMR). This will help you identify the temperature at which the reaction proceeds at a reasonable rate without significant byproduct formation.

  • Consider Reflux Conditions: For sluggish reactions, refluxing the reaction mixture may be necessary. The choice of solvent will determine the maximum temperature achievable.

Q3: My reaction is very clean but the yield is low. What should I investigate first?

If the reaction appears clean by TLC or LC-MS but the isolated yield is poor, consider issues with the work-up and purification rather than the reaction conditions themselves. Potential culprits include:

  • Product solubility: Your product might be partially soluble in the aqueous phase during extraction.

  • Product volatility: The product could be lost during solvent removal under reduced pressure.

  • Adsorption onto purification media: The product may be irreversibly binding to silica gel or other purification materials.

A helpful troubleshooting step is to carefully analyze all phases of your work-up (aqueous layers, filtration media, etc.) for the presence of your product.[9]

Q4: Can the solvent change the outcome of the reaction?

Absolutely. The solvent can influence which of the two chlorine atoms is preferentially substituted in nucleophilic attack or the regioselectivity of a cycloaddition. Solvent polarity can stabilize or destabilize transition states for competing pathways, thus altering the product ratio.[4][10] Therefore, if you are observing the formation of an undesired isomer, a solvent screen is a highly recommended optimization strategy.

IV. Data Presentation: Solvent Selection Guide

The following table provides a general guide to the expected solubility of this compound in common organic solvents, based on its structure and the principle of "like dissolves like." Experimental verification is always recommended.[11]

Solvent Class Examples Expected Solubility Typical Applications
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneGood to HighNucleophilic Aromatic Substitution (SNAr)
Chlorinated Dichloromethane (DCM), ChloroformHighGeneral purpose, cycloadditions, work-up
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to GoodReactions at moderate temperatures
Aromatic Hydrocarbons Toluene, XyleneModerateCycloadditions, reactions at higher temperatures
Alkanes Hexane, HeptaneLowPurification (e.g., precipitation, recrystallization)
Alcohols Methanol, EthanolLow to ModerateMay act as nucleophiles; use with caution

V. Experimental Protocol: General Method for Solvent and Temperature Screening

This protocol outlines a parallel screening approach to efficiently identify optimal reaction conditions.

Objective: To determine the best solvent and temperature for the reaction of this compound with a chosen reactant.

Materials:

  • This compound

  • Reactant of interest (nucleophile or dipolarophile)

  • A selection of anhydrous solvents (e.g., DMF, acetonitrile, THF, toluene, DCM)

  • Reaction vials with caps

  • Heating block or oil bath with temperature control

  • Stir plate and stir bars

  • Analytical tools (TLC plates, LC-MS vials, etc.)

Procedure:

  • Preparation: In separate, labeled reaction vials, place a small, accurately weighed amount of this compound (e.g., 20 mg).

  • Reagent Addition: To each vial, add the desired equivalent of your reactant.

  • Solvent Addition: To each vial, add a different solvent from your screening set (e.g., 1 mL each of DMF, acetonitrile, THF, toluene, DCM).

  • Initial Analysis: Take a small aliquot from each vial for a time-zero analytical measurement (TLC, LC-MS).

  • Temperature Screening:

    • Place one set of vials on a stir plate at room temperature.

    • Place a second identical set of vials in a heating block pre-heated to a moderate temperature (e.g., 60 °C).

    • Place a third identical set of vials in a heating block pre-heated to a higher temperature (e.g., 100 °C).

  • Reaction Monitoring: At regular intervals (e.g., 1, 4, and 24 hours), take a small aliquot from each vial and analyze for the consumption of starting material and the formation of the desired product.

  • Data Analysis: Compare the results across all solvents and temperatures to identify the conditions that provide the fastest conversion, highest yield, and cleanest reaction profile.

VI. Visualization of Optimization Workflow

The following diagrams illustrate the logical flow for troubleshooting and optimizing your reaction conditions.

TroubleshootingWorkflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting cluster_rate Rate Troubleshooting start Reaction Outcome Unsatisfactory problem Identify Primary Issue start->problem low_yield Low / No Yield problem->low_yield Yield Issue side_products Side Products / Impurities problem->side_products Purity Issue stalled Reaction Stalls problem->stalled Rate Issue check_sol Check Solubility of Reactants low_yield->check_sol lower_temp Lower Reaction Temperature side_products->lower_temp inc_temp Increase Temperature stalled->inc_temp temp_screen Screen Temperatures check_sol->temp_screen end_node Optimized Conditions temp_screen->end_node solvent_screen Screen Solvent Polarity lower_temp->solvent_screen solvent_screen->end_node polar_solvent Try More Polar Solvent inc_temp->polar_solvent polar_solvent->end_node

Caption: Troubleshooting workflow for common reaction issues.

OptimizationDecisionTree cluster_snar SNAr Optimization cluster_cyclo Cycloaddition Optimization start Start Optimization reaction_type Select Reaction Type start->reaction_type snar Nucleophilic Substitution reaction_type->snar SNAr cycloaddition 1,3-Dipolar Cycloaddition reaction_type->cycloaddition Cycloaddition polar_aprotic Start with Polar Aprotic Solvent (DMF, MeCN, Acetone) snar->polar_aprotic nonpolar_cyclo Start with Less Polar Solvent (Toluene, DCM, Xylene) cycloaddition->nonpolar_cyclo rt_snar Initial run at Room Temperature polar_aprotic->rt_snar heat_snar Gradually heat if slow (e.g., 50-80 °C) rt_snar->heat_snar analyze Analyze Results (Yield, Purity, Rate) heat_snar->analyze rt_cyclo Initial run at Room Temperature nonpolar_cyclo->rt_cyclo heat_cyclo Heat if necessary (Reflux in Toluene/Xylene) rt_cyclo->heat_cyclo heat_cyclo->analyze optimized Optimized Conditions Found analyze->optimized

Caption: Decision tree for initial condition selection.

VII. References

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. Available at: --INVALID-LINK--

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available at: --INVALID-LINK--

  • Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. Available at: --INVALID-LINK--

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC. Available at: --INVALID-LINK--

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: --INVALID-LINK--

  • A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Available at: --INVALID-LINK--

  • A Brief Introduction to Chemical Reaction Optimization. PMC. Available at: --INVALID-LINK--

  • The 1,3-Dipolar Cycloaddition: From Conception to Quantum Chemical Design. PMC. Available at: --INVALID-LINK--

  • Reaction Condition Optimization Services. BOC Sciences. Available at: --INVALID-LINK--

  • Reaction Design & Optimization. Sigma-Aldrich. Available at: --INVALID-LINK--

  • How Do Reaction Mechanisms Help Design New Drugs?. Chemistry For Everyone. Available at: --INVALID-LINK--

  • 4,5-Dichloro-1,2-dithiole-3-thione in the Synthesis of Benzimidazole, Benzoxazole and Benzothiazole Derivatives of 1,3-Dithioles. ResearchGate. Available at: --INVALID-LINK--

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: --INVALID-LINK--

  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI. Available at: --INVALID-LINK--

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: --INVALID-LINK--

  • 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. MDPI. Available at: --INVALID-LINK--

  • Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. Available at: --INVALID-LINK--

  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. PMC. Available at: --INVALID-LINK--

  • 4,5-Dichloro-1,2-dithiole-3-thione in the synthesis of benzimidazole, benzoxazole and benzothiazole derivatives of 1,3-dithioles. Mendeleev Communications. Available at: --INVALID-LINK--

  • This compound. PubChem. Available at: --INVALID-LINK--

  • An In-depth Technical Guide to the Solubility of 2-(2,4-Dichlorophenyl)-1,3-dithiolane in Organic Solvents. Benchchem. Available at: --INVALID-LINK--

  • Properties of Common Organic Solvents. University of Minnesota. Available at: --INVALID-LINK--

  • Common Organic Solvents: Table of Properties. Sigma-Aldrich. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of Polar Compounds from 4,5-Dichloro-1,2-dithiol-3-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the purification of polar compounds derived from reactions involving 4,5-dichloro-1,2-dithiol-3-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in isolating their target molecules. The following content, structured in a question-and-answer format, provides in-depth technical guidance, field-proven insights, and validated protocols to address common purification issues.

I. Understanding the Challenge: Why is Purification Difficult?

Q1: What makes the purification of polar compounds from this compound reactions so challenging?

A1: Reactions with this compound often yield highly polar products and byproducts.[1][2][3] This starting material is a reactive electrophile, and its reactions can lead to a complex mixture of sulfur-containing heterocyclic compounds.[2][3] The primary challenges in purification stem from several factors:

  • High Polarity of Target Compounds: The incorporation of the dithiole moiety and subsequent transformations often result in products with multiple heteroatoms (sulfur, nitrogen, oxygen), leading to high polarity. These compounds exhibit poor retention on traditional reversed-phase chromatography columns.[4][5]

  • Structurally Similar Byproducts: The reaction can generate a variety of byproducts with polarities similar to the desired compound, making chromatographic separation difficult.

  • Poor Solubility: Highly polar compounds may have limited solubility in the less polar organic solvents typically used for normal-phase chromatography.[6]

  • On-Column Degradation: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds.[7][8]

II. Troubleshooting Common Purification Problems

This section addresses specific issues you might be facing during the purification process and offers actionable solutions.

Issue 1: My polar compound shows little to no retention on a C18 reversed-phase column.
Q2: I'm running a standard reversed-phase HPLC or flash chromatography with a C18 column, but my polar compound is eluting in or near the void volume. What are my options?

A2: This is a classic problem when dealing with highly polar analytes.[4][5] Standard C18 columns rely on hydrophobic interactions for retention, which are weak for polar molecules.[9][10] Here’s a troubleshooting workflow:

Workflow for Poor Retention in Reversed-Phase Chromatography

Poor_Retention_Troubleshooting Start Start: Poor retention of polar compound on C18 Check_pH Is the compound ionizable? Start->Check_pH Adjust_pH Adjust mobile phase pH to suppress ionization Check_pH->Adjust_pH Yes HILIC Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) Check_pH->HILIC No Mixed_Mode Use a mixed-mode column (e.g., RP-Anion Exchange) Check_pH->Mixed_Mode Yes (acidic) Ion_Pairing Consider ion-pairing chromatography Adjust_pH->Ion_Pairing If retention is still poor End_Improved Outcome: Improved Retention Adjust_pH->End_Improved Ion_Pairing->End_Improved HILIC->End_Improved Mixed_Mode->End_Improved End_Alternative Outcome: Alternative method required

Caption: Troubleshooting poor retention in reversed-phase chromatography.

  • Option 1: Adjust Mobile Phase pH: If your compound has ionizable groups (e.g., carboxylic acids, amines), adjusting the mobile phase pH can significantly impact retention. For acidic compounds, lowering the pH (e.g., to 2.5-4) will protonate them, making them less polar and increasing retention on a reversed-phase column.[4][8] For basic compounds, a higher pH can neutralize them, but this may require a pH-stable column.[8]

  • Option 2: Switch to a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as one with embedded polar groups (EPG) or a phenyl-hexyl phase. These offer alternative selectivity for polar analytes.

  • Option 3: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[11][12][13] It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[14][15] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[11][15]

  • Option 4: Mixed-Mode Chromatography: For ionizable polar compounds, mixed-mode columns that combine reversed-phase and ion-exchange functionalities can provide excellent retention and selectivity.[5][16] For instance, a reversed-phase/anion-exchange column can effectively retain polar acidic compounds.[16]

Issue 2: My compound streaks or shows poor peak shape during normal-phase flash chromatography.
Q3: I'm trying to use normal-phase flash chromatography with silica gel, but my compound is tailing badly. What's causing this and how can I fix it?

A3: Peak tailing on silica gel is often due to strong interactions between the polar analyte and acidic silanol groups on the silica surface.[8] This is particularly common for basic compounds.

Strategies to Improve Peak Shape in Normal-Phase Chromatography:

StrategyMechanismTypical Application
Add a Mobile Phase Modifier Masks active silanol sites on the silica gel.Add 0.1-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Deactivate the Silica Gel Neutralizes the acidic sites before loading the sample.Pre-flush the packed column with a solvent system containing a small amount of a base like triethylamine.[8]
Use a Different Stationary Phase Avoids the acidic nature of silica.Consider using alumina (basic or neutral) or polar bonded phases like diol or amino.[8]
Dry Loading Ensures a more uniform application of the sample onto the column.Dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[6]
Issue 3: I can't find a suitable solvent system for purification.
Q4: My compound is either insoluble in non-polar solvents or moves with the solvent front in polar solvents during TLC analysis. How do I find a good solvent system?

A4: This indicates your compound is highly polar. For normal-phase chromatography, you'll need a very polar eluent. Try solvent systems like:

  • Dichloromethane/Methanol (e.g., starting with 99:1 and gradually increasing the methanol percentage)

  • Ethyl Acetate/Methanol

  • Chloroform/Methanol

If these are still not polar enough, consider adding a small amount of water or using an alternative technique like HILIC, which is designed for such compounds.[17]

Issue 4: My compound seems to be decomposing on the column.
Q5: I'm getting low recovery and multiple spots on TLC of my collected fractions, suggesting my compound is degrading during chromatography. What can I do?

A5: Compound degradation on silica gel is a common issue, especially for acid-sensitive molecules.[7][8]

Workflow to Address On-Column Decomposition

Decomposition_Troubleshooting Start Start: Compound decomposes on silica gel Deactivate_Silica Deactivate silica gel with a base (e.g., triethylamine) Start->Deactivate_Silica Alternative_Stationary_Phase Use an alternative stationary phase (Alumina, Diol, Amino) Start->Alternative_Stationary_Phase Reversed_Phase Switch to reversed-phase or HILIC chromatography Start->Reversed_Phase If decomposition persists Recrystallization Consider non-chromatographic methods like recrystallization Start->Recrystallization If all else fails End_Success Outcome: Successful Purification Deactivate_Silica->End_Success Alternative_Stationary_Phase->End_Success Reversed_Phase->End_Success Recrystallization->End_Success

Caption: Workflow for addressing on-column compound decomposition.

  • Deactivate the Silica: As mentioned for peak tailing, pre-treating the silica gel with a basic solution can neutralize the acidic sites and prevent degradation.[8]

  • Use Alternative Stationary Phases: Alumina (neutral or basic) is a good alternative to silica for acid-sensitive compounds.[8] Bonded phases like diol or amino are also less harsh.

  • Change the Chromatography Mode: Reversed-phase or HILIC often use buffered mobile phases that can protect sensitive compounds.

III. Alternative and Complementary Purification Techniques

Q6: Are there any non-chromatographic methods I can use to purify my polar solid compound?

A6: Yes, recrystallization is a powerful technique for purifying solid compounds.[18]

Recrystallization Protocol for Polar Compounds
  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[19] For polar compounds, consider solvents like ethanol, methanol, isopropanol, acetone, or water.[20]

  • Dissolution: Dissolve your crude product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation is a selective process that tends to exclude impurities.[18] Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly.

Q7: Can Solid-Phase Extraction (SPE) be used for cleanup before final purification?

A7: Absolutely. SPE is an excellent technique for sample cleanup and fractionation.[21][22][23] You can use a normal-phase SPE cartridge (e.g., silica, diol, NH2) to remove non-polar impurities or a reversed-phase cartridge to remove highly polar impurities.[24][25] This can simplify the final purification step by chromatography or recrystallization.

General SPE Protocol (Normal Phase for Polar Analyte Retention):

  • Conditioning: Pass a non-polar solvent through the cartridge to activate the stationary phase.

  • Equilibration: Flush the cartridge with the same solvent you dissolved your sample in.

  • Sample Loading: Load your sample dissolved in a non-polar solvent. Your polar compound of interest should be retained on the polar stationary phase.

  • Washing: Wash the cartridge with a non-polar solvent to elute non-polar impurities.

  • Elution: Elute your target polar compound with a polar solvent.

IV. Frequently Asked Questions (FAQs)

Q8: What are the typical byproducts in reactions with this compound? A8: Reactions can lead to various sulfur-containing heterocycles through cycloaddition and substitution pathways.[1][2] Depending on the other reactants, you might see the formation of 1,3-dithioles, benzimidazoles, benzoxazoles, or benzothiazoles.[1] Side reactions can also include disulfide bond cleavage or formation, leading to a complex mixture.[26]

Q9: How can I monitor the progress of my column chromatography for a UV-inactive compound? A9: If your compound lacks a UV chromophore, you can use techniques like Thin-Layer Chromatography (TLC) with a staining agent (e.g., potassium permanganate, iodine) or use a detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) with your chromatography system.

Q10: I have successfully isolated my compound, but it is an oil. How can I crystallize it? A10: "Oiling out" can occur when a compound's melting point is lower than the boiling point of the solvent.[19] Try using a lower-boiling point solvent or a solvent pair. If it remains an oil, you may need to rely on chromatographic purification.

References

Technical Support Center: Regioselectivity in Cycloaddition Reactions with 4,5-Dichloro-1,2-dithiol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-dichloro-1,2-dithiol-3-one. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to regioselectivity in cycloaddition reactions. By understanding the underlying principles and applying the protocols outlined below, you can effectively control the outcome of your experiments and achieve your desired synthetic targets.

Introduction: The Challenge of Regioselectivity

This compound and its thione analogue, 4,5-dichloro-1,2-dithiole-3-thione, are versatile reagents in organic synthesis, particularly in [3+2] and [4+2] cycloaddition reactions for the formation of complex heterocyclic systems.[1] A common hurdle in these reactions is controlling the regioselectivity, which dictates the orientation of the interacting molecules and ultimately the structure of the final product. This guide will delve into the factors influencing regioselectivity and provide practical solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the regioselectivity of cycloaddition reactions with this compound?

A1: The regioselectivity of these reactions is a delicate interplay of several factors:

  • Frontier Molecular Orbital (FMO) Theory: The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction pathway.[2][3] The relative energies and orbital coefficients of the interacting atoms determine the preferred orientation of the cycloaddition.

  • Steric Hindrance: Bulky substituents on either the dithiolone or the dipolarophile/dienophile can sterically hinder one approach over another, thereby favoring the formation of a specific regioisomer.[4][5]

  • Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the reactants significantly influence the electron density distribution and orbital energies, thus directing the regiochemical outcome.[6][7]

  • Solvent Polarity: The polarity of the solvent can influence the stabilization of charged intermediates or transition states, which can in turn affect the regioselectivity.[8]

  • Catalysts: Lewis acids or other catalysts can coordinate to the reactants, altering their electronic properties and steric environment, and thereby enhancing the formation of a single regioisomer.[9][10]

  • Temperature: In some cases, the regioselectivity can be temperature-dependent, with one isomer being kinetically favored at lower temperatures and the other being thermodynamically favored at higher temperatures.

Q2: How can I determine the regiochemistry of my cycloaddition product?

A2: A combination of spectroscopic techniques is typically employed to elucidate the regiochemistry of the product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the connectivity of atoms. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, which can be invaluable in assigning the relative stereochemistry and, by extension, the regiochemistry.

  • X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline product, leaving no ambiguity about the regiochemistry.

  • Mass Spectrometry (MS): While not a primary method for determining regiochemistry, fragmentation patterns in MS can sometimes provide clues about the connectivity of the molecule.

Q3: My cycloaddition reaction with an unsymmetrical alkyne is giving a mixture of regioisomers. How can I improve the selectivity?

A3: This is a common challenge. Here are several strategies to improve regioselectivity:

  • Solvent Screening: Perform the reaction in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, DMF).[11] A change in solvent can sometimes dramatically shift the isomeric ratio.

  • Temperature Optimization: Run the reaction at different temperatures (e.g., -78 °C, room temperature, reflux). Lower temperatures often favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.

  • Catalyst Introduction: Investigate the use of Lewis acids (e.g., BF3·OEt2, AlCl3, ZnCl2) or other catalysts. Catalysts can coordinate to the electron-withdrawing groups on the dipolarophile, lowering its LUMO energy and potentially enhancing the regioselectivity.[9]

  • Modification of Reactants: If possible, modify the substituents on the alkyne to increase the electronic or steric bias for one orientation. For instance, introducing a bulkier group can enhance steric control.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and offers step-by-step solutions.

Problem 1: Low or no yield of the desired cycloaddition product.
  • Potential Cause A: Incorrect Reaction Conditions. The reaction may require specific temperatures or longer reaction times to proceed efficiently.

    • Troubleshooting Protocol:

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.

      • If no product is observed at room temperature, gradually increase the temperature (e.g., to 50 °C, then reflux). Some cycloadditions require thermal activation.

      • Conversely, if decomposition is observed at higher temperatures, attempt the reaction at lower temperatures (e.g., 0 °C or -20 °C).

  • Potential Cause B: Inactive Reactants. The this compound or the dipolarophile/dienophile may have degraded.

    • Troubleshooting Protocol:

      • Verify the purity of your starting materials using NMR or other appropriate analytical techniques.

      • If necessary, purify the starting materials before use. This compound can be sensitive to moisture and light.

  • Potential Cause C: Unfavorable FMO Overlap. The energy gap between the HOMO of the dithiolone and the LUMO of the reaction partner (or vice versa) may be too large for an efficient reaction.

    • Troubleshooting Protocol:

      • Consider using a more activated dipolarophile/dienophile with stronger electron-withdrawing groups to lower its LUMO energy.[3]

      • Alternatively, if the dithiolone is acting as the dienophile, consider modifying its substituents to make it more electron-rich, thereby raising its HOMO energy.

Problem 2: Formation of an unexpected product instead of the desired cycloadduct.
  • Potential Cause A: Rearrangement or Ring-Opening of the Initial Adduct. The initially formed cycloadduct may be unstable under the reaction conditions and undergo subsequent transformations. For example, 1,3-dipolar cycloaddition of 4,5-dichloro-1,2-dithiole-3-thione with dimethyl acetylenedicarboxylate (DMAD) can yield a stable aliphatic thioacyl chloride.[1][11]

    • Troubleshooting Protocol:

      • Attempt to isolate the product at lower temperatures and shorter reaction times to capture the initial adduct.

      • Analyze the reaction mixture by LC-MS at early time points to identify any transient intermediates.

      • Consult the literature for known rearrangements of similar heterocyclic systems. The reaction of 1,2-dithiole-3-thiones can lead to diverse heterocyclic systems through various transformations.[12]

  • Potential Cause B: Alternative Reaction Pathway. The reactants may be engaging in a different type of reaction altogether, such as a nucleophilic substitution.

    • Troubleshooting Protocol:

      • Thoroughly characterize the unexpected product to understand its structure.

      • Consider the possibility of nucleophilic attack on the dithiolone ring, especially if nucleophilic species are present in the reaction mixture. The chlorine atoms on the dithiolone ring can be susceptible to nucleophilic substitution.[13]

Experimental Protocols

General Protocol for a [3+2] Cycloaddition with an Alkyne

This protocol provides a starting point for optimizing your reaction.

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, 10 mL/mmol).

  • Addition of Dipolarophile: Add the unsymmetrical alkyne (1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.

  • Characterization: Characterize the purified isomers by NMR, MS, and, if possible, X-ray crystallography to confirm their structures and determine the regiochemical outcome.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity

EntrySolventTemperature (°C)Ratio of Regioisomers (A:B)
1Toluene251:1
2Acetonitrile253:1
3DMF255:1
4Dichloromethane252:1

Note: The data presented in this table is illustrative and will vary depending on the specific reactants used.

Visualization of Concepts

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactant_prep Prepare Reactants (Dithiolone & Alkyne) solvent_selection Select Anhydrous Solvent mixing Combine Reactants in Solvent solvent_selection->mixing stirring Stir at Controlled Temperature mixing->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring solvent_removal Remove Solvent monitoring->solvent_removal Reaction Complete chromatography Column Chromatography solvent_removal->chromatography characterization Characterize Regioisomers (NMR, MS, X-ray) chromatography->characterization

Caption: Experimental workflow for a typical cycloaddition reaction.

Troubleshooting Logic

G cluster_conditions Reaction Conditions cluster_reactants Reactant Modification start Poor Regioselectivity (Mixture of Isomers) solvent Screen Solvents (Vary Polarity) start->solvent temp Optimize Temperature (Low T vs. High T) start->temp catalyst Introduce Catalyst (Lewis Acid) start->catalyst sterics Modify Substituents (Increase Steric Hindrance) start->sterics electronics Alter Electronic Properties (EDG/EWG) start->electronics outcome Improved Regioselectivity solvent->outcome temp->outcome catalyst->outcome sterics->outcome electronics->outcome

Caption: Decision tree for troubleshooting poor regioselectivity.

References

Addressing the stability and degradation of 4,5-Dichloro-1,2-dithiol-3-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5-Dichloro-1,2-dithiol-3-one

A Guide to Ensuring Solution Stability and Mitigating Degradation for Researchers

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the success of your research hinges on the reliability and stability of your reagents. This compound is a potent electrophile and a valuable molecule in various applications, including as an inhibitor of E. coli FabH.[1][2] However, its inherent reactivity makes it susceptible to degradation in solution, leading to inconsistent results and experimental artifacts.

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of working with this compound. We will explore the "why" behind the procedures, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for the solid compound?

A: The solid form of this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3][4] It is crucial to protect it from moisture and light. The packaging should be sealed tightly after each use to prevent exposure to atmospheric water, which can initiate hydrolysis.

Q2: I'm preparing a stock solution. Which solvents are recommended, and which should be avoided?

A: The choice of solvent is critical for the stability of this compound.

  • Recommended Solvents: High-purity, anhydrous aprotic solvents are the best choice. Examples include Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), and Dimethyl Sulfoxide (DMSO). Always use solvents from a freshly opened bottle or those that have been properly dried and stored over molecular sieves.

  • Solvents to Avoid: Protic solvents such as water, methanol, ethanol, and any acidic or basic aqueous buffers should be avoided for long-term storage as they can participate in nucleophilic attack and hydrolysis.[5] Solvents containing nucleophilic impurities (e.g., amines) will also actively degrade the compound.[6][7]

Q3: What are the primary safety precautions when handling this compound?

A: this compound is classified as toxic if swallowed, a skin irritant, and may cause respiratory irritation.[8] It is also very toxic to aquatic life.[8] Therefore, standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All handling of the solid and its solutions should be performed inside a certified chemical fume hood.

Section 2: Core Stability & Degradation Profile

Understanding the mechanisms of degradation is key to preventing it. The 1,2-dithiol-3-one ring is electron-deficient, making it a prime target for nucleophiles.

Key Factors Influencing Solution Stability
FactorImpact on StabilityScientific RationaleMitigation Strategy
Solvent Purity HighTrace amounts of water or nucleophilic impurities (e.g., amines) in solvents like DMSO or DMF can initiate rapid degradation.Use anhydrous, high-purity solvents. Purchase in small bottles and use quickly after opening.
Presence of Nucleophiles Very HighThe compound is a strong electrophile. Nucleophiles (e.g., thiols, amines, alcohols, water) will readily attack the electron-deficient carbons of the dithiole ring, leading to ring-opening or substitution.[6][7][9]Avoid buffers or media containing common biological nucleophiles like Tris, HEPES (with its secondary amine), or thiol-based reducing agents (DTT, BME).
pH HighBoth acidic and basic conditions can accelerate degradation. Basic conditions increase the prevalence of potent nucleophiles (e.g., OH⁻), while acidic conditions can catalyze hydrolysis.If an aqueous environment is unavoidable for an assay, prepare the solution immediately before use and maintain a neutral pH if possible.
Temperature ModerateAs with most chemical reactions, elevated temperatures will increase the rate of degradation.Store stock solutions at -20°C or -80°C. Minimize time spent at room temperature and avoid repeated freeze-thaw cycles.
Light Exposure ModerateWhile specific photodegradation studies are limited, similar chlorinated heterocyclic compounds are known to be light-sensitive. UV light can generate reactive species that degrade the molecule.[10][11]Store solutions in amber vials or protect them from light by wrapping vials in aluminum foil.
Primary Degradation Pathway: Nucleophilic Attack

The primary route of degradation for this compound in solution is its reaction with nucleophiles. The electron-withdrawing chlorine atoms and the carbonyl group make the heterocyclic ring highly electrophilic. Nucleophiles can attack at several positions, leading to a variety of degradation products.

reagent This compound C3Cl2OS2 intermediate Reaction Intermediate reagent->intermediate Forms Unstable Adduct nucleophile Nucleophile (Nu:⁻) (e.g., H₂O, R-OH, R-NH₂) nucleophile->reagent Attack on Electrophilic Ring product1 Ring-Opened Product intermediate->product1 Degradation product2 Substitution Product intermediate->product2 Degradation

Caption: Generalized degradation pathway via nucleophilic attack.

Section 3: Troubleshooting Guide

This guide uses a question-and-answer format to address specific problems you may encounter during your experiments.

Q4: My compound seems to disappear completely from my stock solution within hours of preparation. What's going wrong?

A: This rapid degradation is almost always due to a reactive solvent or contaminant.

  • Probable Cause 1: Water in the Solvent. You may be using a non-anhydrous grade of solvent, or the solvent may have absorbed atmospheric moisture. Even ppm levels of water can hydrolyze the compound over a short period.

  • Probable Cause 2: Nucleophilic Solvent/Contaminant. The solvent itself (e.g., methanol) or an impurity within it (e.g., amines in lower-grade DMF or DMSO) is reacting directly with your compound.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Obtain a new, sealed bottle of high-purity anhydrous solvent (e.g., Acetonitrile >99.9%).

    • Prepare Fresh: Re-prepare the stock solution using the new solvent under an inert atmosphere if possible (e.g., in a glovebox or using a nitrogen blanket).

    • Immediate Analysis: Analyze the freshly prepared solution by HPLC or LC-MS to confirm the presence of the parent compound. Re-analyze after 1-2 hours at room temperature to check for degradation. If stability is improved, the original solvent was the issue.

Q5: I'm seeing significant variability in my assay results from day to day, even when using the same stock solution. Why?

A: Inconsistent results often point to gradual degradation of the stock solution or inconsistent handling of the working solutions.

  • Probable Cause 1: Freeze-Thaw Degradation. Repeatedly taking a stock solution from the freezer to room temperature can introduce condensation (water) and accelerate degradation.

  • Probable Cause 2: Degradation in Assay Buffer. While your stock in anhydrous solvent might be stable, the compound is likely degrading rapidly once diluted into your aqueous, potentially nucleophilic, assay buffer (e.g., a buffer containing Tris or phosphate).

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: When you first prepare a stock solution, immediately divide it into small, single-use aliquots in amber vials. Store these at -80°C. For each experiment, thaw one new aliquot. This avoids freeze-thaw cycles.

    • Perform a Time-Course Experiment: Dilute the compound into your final assay buffer. Measure its concentration or activity at T=0, 5 min, 15 min, 30 min, and 60 min. This will reveal the compound's half-life in your specific experimental conditions and help you define a stable window for your assay.

    • Final Addition: If the compound is highly unstable in your assay buffer, redesign your experiment to add the compound as the very last step before measurement.

start Problem: Inconsistent Results q1 Is the stock solution stored as single-use aliquots? start->q1 a1_no Action: Prepare fresh stock and create single-use aliquots. Store at -80°C. q1->a1_no No q2 How quickly is the compound diluted into the final assay buffer? q1->q2 Yes a1_no->q2 a2_slow Compound may be degrading in the aqueous buffer before the assay is run. q2->a2_slow Minutes to hours before measurement q3 Have you tested the compound's stability in the assay buffer? q2->q3 Immediately before measurement a2_slow->q3 a3_no Action: Perform a time-course experiment (e.g., HPLC analysis of compound in buffer over 1 hr). q3->a3_no No end Solution: Define stability window and add compound immediately before assay. q3->end Yes a3_no->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Section 4: Recommended Experimental Protocols

These protocols provide a validated starting point for working with this compound.

Protocol 4.1: Preparation and Storage of a Stable Stock Solution

This protocol minimizes exposure to atmospheric moisture and other contaminants.

  • Pre-Experiment Preparation:

    • Acquire a new, sealed bottle of anhydrous DMSO or anhydrous acetonitrile (>99.9% purity).

    • Place the sealed bottle of this compound, the solvent, and your required labware (e.g., amber glass vials, gas-tight syringe) in a desiccator for at least one hour to remove surface moisture.

  • Weighing the Compound:

    • In a chemical fume hood, quickly weigh the desired amount of the solid compound into a tared, amber glass vial. Minimize the time the solid is exposed to air.

  • Dissolution:

    • Using a gas-tight syringe, add the appropriate volume of the anhydrous solvent to the vial to achieve the desired concentration (e.g., 10 mM).

    • Immediately cap the vial tightly.

    • Vortex or sonicate the vial in a water bath for 1-2 minutes until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into single-use amber microvials.

    • Flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

    • Label the aliquots clearly and store them at -80°C.

Protocol 4.2: Self-Validating Stability Test by HPLC-UV

This protocol allows you to determine the stability of the compound in your specific experimental solution.

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a fresh 100 µM solution of this compound in your solvent of interest (e.g., your assay buffer).

    • T=0 Injection: Immediately inject the solution onto the HPLC and record the chromatogram. The main peak is your parent compound. Record its peak area.

    • Time-Course Incubations: Leave the remaining solution on the benchtop under your typical laboratory light and temperature conditions.

    • Inject the solution at subsequent time points (e.g., 15 min, 30 min, 60 min, 2 hr, 4 hr).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 peak area.

    • Plot the percentage remaining vs. time. This will give you a clear degradation profile and allow you to determine the half-life (t½) of the compound under your specific conditions. This data is crucial for validating your experimental window.

References

Technical Support Center: Scaling Up Reactions with 4,5-Dichloro-1,2-dithiol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Dichloro-1,2-dithiol-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on scaling up chemical reactions involving this versatile and reactive compound. Our goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot issues, and ensure the safe and efficient scale-up of your synthetic processes.

Introduction to the Chemistry of this compound

This compound is a highly functionalized heterocyclic compound, valued for its reactivity in various organic transformations. Its structure, featuring two reactive chlorine atoms and a strained disulfide bond, makes it a potent electrophile and a precursor for a range of sulfur-containing molecules.[1][2] Common applications include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and as a slimicide in industrial processes.[3] However, the very features that make this molecule synthetically useful also present specific challenges during scale-up, primarily concerning reaction control, safety, and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: On a larger scale, the primary safety concerns are its toxicity and the potential for runaway reactions. This compound is classified as toxic if swallowed, causes skin irritation, and may cause respiratory irritation.[4] It is also very toxic to aquatic life.[4] When scaling up, the potential for exposure increases, necessitating robust engineering controls such as closed systems and dedicated ventilation.[5] Furthermore, its reactions, particularly with strong nucleophiles, can be highly exothermic.[6] Without proper thermal management, this can lead to a rapid increase in temperature and pressure, posing a significant risk of a runaway reaction.[7] A thorough thermal hazard assessment is crucial before any scale-up.

Q2: What are the key parameters to consider when scaling up a nucleophilic substitution reaction with this compound?

A2: The key parameters for scaling up nucleophilic substitution reactions include:

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[8] This can lead to the formation of localized hot spots.

  • Mixing: Inadequate mixing can result in localized high concentrations of reactants, leading to side reactions and poor product quality. The choice of impeller and agitation speed is critical.

  • Reagent Addition Rate: A slow and controlled addition of the nucleophile is essential to manage the exotherm.[6]

  • Solvent Selection: The solvent should have a suitable boiling point to help control the reaction temperature and should be able to dissolve both reactants and intermediates.

  • Reaction Monitoring: In-situ monitoring of the reaction progress (e.g., by HPLC or IR) is vital to ensure it is proceeding as expected and to detect any deviations early.

Q3: Can you recommend a general protocol for a pilot-scale nucleophilic substitution reaction?

A3: While the specific conditions will depend on the nucleophile and desired product, a general approach for a pilot-scale reaction would be:

  • Reactor Setup: Use a glass-lined or Hastelloy reactor with a well-calibrated temperature control system (heating/cooling jacket) and a robust agitation system. Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charge and Dissolve: Charge the reactor with this compound and a suitable anhydrous solvent (e.g., toluene, THF, or DMF). Stir until fully dissolved.

  • Inerting: Purge the reactor headspace with nitrogen.

  • Cooling: Cool the solution to the desired initial reaction temperature (typically 0-10 °C to manage the initial exotherm).

  • Controlled Addition: Add the nucleophile solution dropwise or via a syringe pump over an extended period (e.g., 2-4 hours). Monitor the internal temperature closely throughout the addition. Do not allow the temperature to rise above the set limit.

  • Reaction and Monitoring: After the addition is complete, allow the reaction to stir at the set temperature or warm to room temperature, as determined by lab-scale experiments. Monitor the reaction progress by taking regular samples for analysis.

  • Quenching: Once the reaction is complete, quench the reaction mixture by slowly adding a suitable quenching agent (e.g., water, or a buffered aqueous solution).

  • Work-up and Isolation: Proceed with the work-up and product isolation as developed at the lab scale, adapting for the larger volume. This may involve liquid-liquid extraction, filtration, and crystallization.

Q4: What are the common byproducts in reactions involving this compound, and how can they be minimized?

A4: Common byproducts often arise from the high reactivity of the starting material. These can include:

  • Disubstituted products: If the reaction is not carefully controlled, the nucleophile may substitute both chlorine atoms. To minimize this, use a stoichiometric amount of the nucleophile and maintain a low reaction temperature.

  • Ring-opening products: Strong nucleophiles or harsh reaction conditions can lead to the cleavage of the dithiolone ring.[2] Using milder reaction conditions and a suitable base can help prevent this.

  • Polymeric materials: Under certain conditions, especially with dithiol nucleophiles, polymerization can occur.[9] Maintaining dilute conditions and a controlled addition rate can mitigate this.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Reaction does not go to completion 1. Insufficient reaction time or temperature. 2. Poor quality of reagents. 3. Inefficient mixing.1. Extend the reaction time or cautiously increase the temperature, monitoring for byproduct formation. 2. Verify the purity of starting materials and reagents. 3. Increase the agitation speed and ensure the impeller is appropriate for the reactor geometry.
Formation of significant byproducts 1. Reaction temperature is too high. 2. Rapid addition of reagents. 3. Incorrect stoichiometry.1. Lower the reaction temperature and improve cooling efficiency. 2. Slow down the addition rate of the limiting reagent. 3. Re-verify the molar equivalents of all reactants.
Dark coloration or tar formation 1. Decomposition of the starting material or product. 2. Presence of oxygen or moisture. 3. Reaction temperature is excessively high.1. Ensure the reaction is run under an inert atmosphere. 2. Use anhydrous solvents and reagents. 3. Conduct a thermal stability study of the starting material and product to determine safe operating temperatures.
Difficult product isolation/purification 1. Product is an oil or low-melting solid. 2. Presence of closely related impurities. 3. Emulsion formation during work-up.1. Consider alternative purification methods such as column chromatography or distillation.[10] 2. Optimize the reaction conditions to minimize impurity formation. 3. In the case of emulsions, try adding brine or changing the solvent system.
Uncontrolled exotherm 1. Reagent addition is too fast. 2. Inadequate cooling capacity. 3. Insufficient mixing leading to localized hot spots.1. Immediately stop the addition of reagents. 2. Maximize the cooling to the reactor. 3. If the temperature continues to rise, have a quenching plan ready (e.g., addition of a cold, inert solvent).

Visualizing the Scale-Up Workflow

The following diagram outlines the key stages and decision points in scaling up a reaction involving this compound.

ScaleUp_Workflow cluster_prep Preparation Phase cluster_execution Pilot-Scale Execution cluster_downstream Downstream Processing A Lab-Scale Optimization B Hazard Assessment (DSC, RC1) A->B Safety First C Define Critical Process Parameters B->C Data-Driven Decisions D Reactor Setup & Inerting C->D Transition to Scale E Controlled Reagent Addition & Temp. Monitoring D->E Execution F In-Process Control (IPC) E->F Real-time Monitoring F->E Feedback Loop G Quenching & Work-up F->G Reaction Complete H Product Isolation & Purification G->H Crude Product I Analysis & Quality Control H->I Final Product Nucleophilic_Substitution Reactants This compound + Nucleophile (Nu⁻) TransitionState Transition State Reactants->TransitionState Attack at C-Cl Products Monosubstituted Product + Cl⁻ TransitionState->Products Chloride leaves

References

Technical Support Center: Preventing Catalyst Poisoning in Reactions with Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for preventing and mitigating catalyst poisoning by sulfur-containing compounds. Catalyst deactivation due to sulfur is a significant challenge in many industrial and laboratory-scale reactions, leading to reduced efficiency, shorter catalyst lifespan, and increased operational costs.[1][2] This resource consolidates field-proven insights and scientifically-grounded protocols to help you navigate these complexities.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding sulfur-induced catalyst poisoning.

Q1: What are the typical signs of catalyst poisoning by sulfur in my reaction?

A: The most common indicator of sulfur poisoning is a noticeable decrease in catalyst activity.[3] This may manifest as:

  • Reduced conversion rate: The desired reaction slows down, requiring longer reaction times or harsher conditions (e.g., higher temperature or pressure) to achieve the same yield.

  • Decreased selectivity: The catalyst may start to favor side reactions, leading to a lower yield of the desired product and an increase in impurities.

  • Increased temperature required for light-off: For reactions like catalytic combustion, a higher temperature is needed to initiate the reaction.[4]

  • A gradual or sharp drop in product yield over time.

In a fixed-bed reactor, you might observe a temperature gradient shift. A lessening temperature rise across the catalyst bed suggests deactivation.[3]

Q2: Which sulfur compounds are most detrimental to my catalyst?

A: The reactivity and poisoning potential of sulfur compounds can vary. Generally, reduced sulfur compounds that can readily adsorb onto the catalyst surface are the most potent poisons.[5] These include:

  • Hydrogen sulfide (H₂S): Notorious for poisoning a wide range of metal catalysts, especially those based on nickel.[1][6]

  • Mercaptans (thiols): Organic compounds containing the -SH group.

  • Sulfides and Disulfides: Such as dimethyl sulfide (DMS) and dimethyl disulfide (DMDS).

  • Thiophenes: Aromatic sulfur heterocycles that are often more difficult to remove from feedstocks.[7]

The specific impact depends on the catalyst type and reaction conditions.

Q3: Is sulfur poisoning of my catalyst reversible?

A: It depends on the nature of the sulfur-catalyst interaction and the reaction conditions. Poisoning can be either reversible or irreversible.[2][8]

  • Reversible Poisoning: Often involves the weak adsorption of sulfur compounds on the catalyst surface. This can sometimes be reversed by stopping the flow of the sulfur-containing feed and treating the catalyst under specific conditions, such as high-temperature treatment or flushing with a clean gas stream.

  • Irreversible Poisoning: Occurs when strong chemical bonds form between sulfur and the active sites of the catalyst, leading to the formation of stable metal sulfides.[9] This type of poisoning is much more difficult to reverse and may require aggressive regeneration procedures or complete replacement of the catalyst. For example, sulfur poisoning of nickel catalysts at low temperatures is often irreversible.[2]

Q4: Can I regenerate a sulfur-poisoned catalyst?

A: Yes, regeneration is often possible, but its effectiveness varies.[10] Common regeneration techniques include:

  • Thermal Regeneration: Involves heating the catalyst to high temperatures in an inert or controlled atmosphere to decompose the sulfur compounds and desorb them from the surface.[8]

  • Oxidative Regeneration: Using a controlled amount of an oxidizing agent (like air or steam) to convert adsorbed sulfur species into volatile sulfur oxides (SOx) that can be swept away.[11]

  • Reductive Regeneration: Treating the catalyst with a reducing agent, such as hydrogen, to convert surface sulfates or sulfides into H₂S, which can then be removed.[12]

The success of regeneration depends on the catalyst type, the severity of poisoning, and the specific regeneration protocol. Complete restoration of activity is not always achievable.[10][12]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and addressing catalyst poisoning issues during your experiments.

Issue 1: Sudden and rapid loss of catalytic activity.

Possible Cause: A sudden spike in the concentration of sulfur compounds in the feedstock.

Troubleshooting Steps:

  • Analyze the Feedstock: Immediately take a sample of your feedstock and analyze it for sulfur content. This will confirm if a concentration spike is the root cause.

  • Isolate the Catalyst: If possible, bypass the catalytic reactor to prevent further deactivation while you address the feedstock issue.

  • Implement Upstream Purification: If the feedstock is confirmed to be contaminated, implement or enhance upstream purification methods. This could involve using a guard bed with a suitable adsorbent to capture sulfur compounds before they reach the main catalyst bed.[13][14]

  • Attempt Catalyst Regeneration: Once the feedstock is clean, attempt to regenerate the poisoned catalyst using an appropriate protocol (see Section IV).

Issue 2: Gradual decline in catalyst performance over several runs.

Possible Cause: Accumulation of low levels of sulfur from the feedstock or reaction byproducts over time.

Troubleshooting Steps:

  • Routine Feedstock Analysis: Implement a regular schedule for analyzing your feedstock to monitor for low levels of sulfur contaminants.

  • Catalyst Characterization: After a series of runs, carefully remove a sample of the catalyst and characterize it to confirm the presence and nature of sulfur species. Techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Desorption (TPD) can be insightful.[15][16]

  • Optimize Reaction Conditions: In some cases, adjusting reaction parameters like temperature can mitigate the effects of poisoning. For instance, at higher temperatures, the adsorption of sulfur on some catalysts can become less favorable.[2]

  • Consider a More Sulfur-Tolerant Catalyst: If gradual poisoning is inherent to your process, it may be beneficial to explore catalysts specifically designed for sulfur resistance.[17]

Issue 3: Inconsistent reaction results and poor reproducibility.

Possible Cause: Variable and undetected levels of sulfur in different batches of reactants or solvents.

Troubleshooting Steps:

  • Standardize and Certify Raw Materials: Source your reactants and solvents from reputable suppliers and request certificates of analysis that include sulfur content.

  • Pre-treat All Incoming Materials: As a standard procedure, pass all liquid and gaseous reactants through a dedicated purification bed before they enter the reaction system.

  • Develop a Baseline Performance Test: Establish a standard reaction with a highly pure feedstock to benchmark the performance of a fresh catalyst. This will help you quickly identify deviations in performance when using new batches of materials.

III. Prevention Strategies

Proactive measures are the most effective way to manage catalyst poisoning.

Feedstock Purification: The First Line of Defense

Removing sulfur compounds from your reactants before they come into contact with the catalyst is the most critical preventative step.[1] The use of "guard beds" is a common and effective strategy.[13][14] A guard bed is a separate vessel or cartridge containing an adsorbent material placed upstream of the main catalytic reactor.[14]

Common Adsorbents for Sulfur Removal:
Adsorbent MaterialTarget Sulfur CompoundsKey Characteristics
Zinc Oxide (ZnO) H₂SHigh capacity for H₂S, operates over a wide temperature range.[18][19]
Iron Oxide (Fe₂O₃) H₂SCost-effective, high sulfur capacity, suitable for bulk removal at low temperatures.[18]
Activated Carbon Mercaptans, ThiophenesEffective for light sulfur compounds; can be regenerated.[18]
Molecular Sieves H₂S, MercaptansRegenerable, high selectivity, but sensitive to moisture.[18][20]
Mixed Metal Oxides Refractory sulfur compounds (e.g., dibenzothiophenes)Highly effective for deep desulfurization under harsh conditions.[18]
Promoted Alumina H₂S, COS, CS₂Effective for polar sulfur species in both gas and liquid streams.[18][20]
Experimental Protocol: Implementing a Guard Bed System
  • Select the Appropriate Adsorbent: Based on the type of sulfur compounds expected in your feedstock and your operating conditions (temperature, pressure, phase).

  • Size the Guard Bed: The amount of adsorbent needed will depend on the concentration of sulfur in the feed, the flow rate, and the desired lifetime of the guard bed before replacement or regeneration.

  • Pack the Guard Bed: Carefully pack the adsorbent material into a suitable vessel, ensuring uniform packing to avoid channeling of the feed.

  • Installation: Install the guard bed upstream of your main reactor.

  • Monitoring: Regularly monitor the exit stream of the guard bed for any breakthrough of sulfur compounds to determine when the adsorbent is saturated.

Development of Sulfur-Tolerant Catalysts

For processes where complete sulfur removal is not feasible, using a catalyst designed to withstand sulfur is a viable strategy.[17] Research in this area focuses on:

  • Bimetallic Catalysts: Alloying the primary active metal with a second metal can alter the electronic properties and reduce the strength of sulfur adsorption.[21] For example, adding gold to a nickel catalyst can enhance its sulfur tolerance.[21]

  • Modifying the Support: The catalyst support can play a role in sulfur resistance. For instance, using perovskite materials as supports can improve sulfur resistance by providing labile lattice oxygen that can help in the removal of adsorbed sulfur.[21]

  • Creating Sacrificial Sites: Incorporating a component that preferentially binds with sulfur can protect the primary active sites. For example, modifying a Ni-based catalyst with iron can provide protective effects against SO₂.[22]

Process Optimization

Fine-tuning reaction conditions can also help in managing sulfur poisoning.

  • Temperature Control: The strength of sulfur adsorption is often temperature-dependent. In some cases, operating at a higher temperature can decrease the extent of poisoning.[2]

  • Control of Feed Composition: The presence of other species in the feed can influence the poisoning effect of sulfur. For example, in some reforming reactions, the presence of steam can help in the removal of adsorbed sulfur.[23]

IV. Diagrams and Visualizations

Mechanism of Sulfur Poisoning on a Metal Catalyst Surface

The following diagram illustrates the fundamental mechanism of catalyst deactivation by sulfur. Sulfur compounds adsorb onto the active metal sites, blocking them from the reactants and inhibiting the catalytic cycle.

G Mechanism of Sulfur Poisoning cluster_0 Catalyst Surface ActiveSite Active Metal Site (e.g., Ni, Pd, Pt) PoisonedSite Poisoned Site (Metal Sulfide) ActiveSite->PoisonedSite Products Desired Products (C + D) ActiveSite->Products Desorption NoReaction No Reaction PoisonedSite->NoReaction Reactants Reactants (A + B) Reactants->ActiveSite Adsorption & Reaction Reactants->PoisonedSite Blocked SulfurCompound Sulfur Compound (e.g., H₂S) SulfurCompound->ActiveSite Strong Adsorption (Poisoning)

Caption: A diagram illustrating how sulfur compounds block active catalyst sites.

Workflow for Feedstock Purification using a Guard Bed

This workflow outlines the process of using a guard bed to protect the main catalyst.

G Feedstock Purification Workflow Feed Sulfur-Containing Feedstock GuardBed Guard Bed (Adsorbent for Sulfur Removal) Feed->GuardBed Monitor Monitor Sulfur Breakthrough GuardBed->Monitor PurifiedFeed Purified Feedstock MainReactor Main Catalytic Reactor PurifiedFeed->MainReactor ProductStream Final Product Stream MainReactor->ProductStream Monitor->GuardBed Sulfur > Limit (Regenerate/Replace) Monitor->PurifiedFeed Sulfur < Limit

Caption: Workflow for using a guard bed to purify feedstock before catalysis.

V. References

  • Vertex AI Search. (2025). Can Sulfur Poisoning Be Reversed or Regenerated in a Catalytic Converter?. 10

  • MDPI. (n.d.). Promotion Effect of H₂S at High Concentrations on Catalytic Dry Reforming of Methane in Sour Natural Gas. 6

  • Axens. (n.d.). Sulfur Removal Adsorbents for Oil, Gas & Petrochemicals. 24

  • MERYT Chemicals. (2025). Comprehensive Guide to Sulfur Adsorbents. 18

  • ACS Publications. (n.d.). Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Treatment Processes. Environmental Science & Technology. 11

  • Nissinen, V. H., Kinnunen, N. M., & Suvanto, M. (n.d.). Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. 12

  • Sepcor. (n.d.). Solid Bed Sulfur Adsorbents. 20

  • Unknown Source. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. 1

  • ACS Publications. (n.d.). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. 15

  • ResearchGate. (n.d.). (PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. 9

  • libra etd. (2024). Sulfur Poisoning and Regeneration of Aftertreatment Oxidation Catalysts. 25

  • ACS Publications. (n.d.). Rational Design of Selective, Sulfur-Resistant Oxidation Emissions Catalysts. The Journal of Physical Chemistry B. 26

  • Unknown Source. (n.d.). Guardbed Catalysts & Systems. 27

  • RSC Publishing. (n.d.). Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst. Catalysis Science & Technology. 28

  • Shell Global. (2025). Guard Beds & Adsorbents. 14

  • Taylor & Francis. (2024). Sulfur-tolerant catalysts for emission control. Critical Reviews in Environmental Science and Technology, 54(17). 17

  • ACS Publications. (2024). Achieving Sulfur Tolerance in CO2 Methanation over Ni-Based Catalysts: Protective Effects of Fe. Energy & Fuels. 22

  • chempack. (n.d.). PuriSorb NCS, Sulfur Guard Catalyst. 29

  • Unknown Source. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. 8

  • PubMed. (2008). Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Treatment Processes. 30

  • Scientific.net. (2011). Research on Mechanism of Sulfur Poisoning in the Precious Metal Catalyst. 31

  • Encyclopedia.pub. (2020). SO2 Poisoning Mechanism. 32

  • GTC Vorro Technology. (n.d.). Sulfur Removal: An Energy Saving Enabler. 33

  • AVANT. (2023). What is the Strategies to Prevent Catalyst Sulfur Poisoning?. 23

  • Unknown Source. (2017). Troubleshooting Sulfur Recovery Unit Converters | Important Considerations. 3

  • Google Patents. (n.d.). US20070227948A1 - Selective sulfur removal from hydrocarbon streams by adsorption. 34

  • Unknown Source. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. 35

  • ResearchGate. (2025). Effect of H2S on carbon-catalyzed methane decomposition and CO2 reforming reactions | Request PDF. 36

  • ACS Publications. (n.d.). Methane–H2S Reforming Catalyzed by Carbon and Metal Sulfide Stabilized Sulfur Dimers. Journal of the American Chemical Society. 37

  • ResearchGate. (2014). Sulfur poisoning mechanism of three way catalytic converter and its grey relational analysis. Journal of Central South University of Technology, 21(11), 4091-4096. 4

  • MDPI. (n.d.). Focus on Materials for Sulfur-Resistant Catalysts in the Reforming of Biofuels. 21

  • ACS Publications. (2023). Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. ACS Sustainable Chemistry & Engineering. 5

  • Google Patents. (n.d.). WO2017053393A1 - Sulfur-tolerant catalytic system. 38

  • petrotat. (n.d.). Guard Beds and Purification Adsorbents. 19

  • Scribd. (n.d.). The Purpose of Sulfur Guard Bed | PDF. 39

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. 2

  • PubMed. (2023). Mo-based catalysts for CH4/H2S reforming to hydrogen production: effect of hydroxyl concentration of the support. 40

  • University of Pennsylvania. (n.d.). An Examination of Sulfur Poisoning on Pd/Ceria Catalysts. 16

  • Semantic Scholar. (2019). Effect of H2S and thiophene on the steam reforming activity of nickel and rhodium catalysts in a simulated coke oven gas stream. 41

  • ResearchGate. (2025). Catalyst Sulfur Poisoning and Recovery Behaviors: Key for Designing Advanced Emission Control Systems. 42

  • MDPI. (n.d.). Sulfur Poisoning Effects on Modern Lean NOx Trap Catalysts Components. 43

  • Catalytic Instruments. (n.d.). SULFUR POISOING. 44

  • ResearchGate. (n.d.). Typical thiophene hydrotreating pathway. 7

  • Unknown Source. (n.d.). Structural Insights Into the Poisoning of Metal Sulfide Hydrotreating Catalysts Through the Use of Electron Tomography. 45

  • OSTI.GOV. (2023). Unifying principles for catalytic hydrotreating processes (Final Technical Report). 46

References

Technical Support Center: Work-up Procedures for 4,5-Dichloro-1,2-dithiol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4,5-Dichloro-1,2-dithiol-3-one in your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective removal of unreacted this compound from reaction mixtures. The following question-and-answer format directly addresses common issues encountered during experimental work-ups.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a toxic and corrosive solid.[1] It is harmful if swallowed and causes skin irritation. Therefore, it is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[2][3]

Key Safety Precautions:

  • Handling: Use in a certified chemical fume hood.

  • PPE: Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Q2: I have unreacted this compound in my reaction mixture. Can I remove it with a simple aqueous work-up?

A2: A simple aqueous work-up is generally insufficient to remove unreacted this compound. This compound is a reactive electrophile and will likely persist through a standard water or brine wash. To effectively remove it, a quenching step with a suitable nucleophile is necessary to convert it into a more easily separable, often water-soluble, byproduct.

Q3: What is the most effective method for quenching unreacted this compound?

A3: The most effective method is to add a nucleophilic scavenger to the reaction mixture before the aqueous work-up. Primary or secondary amines, such as piperidine or morpholine, are excellent choices. These amines readily react with the electrophilic this compound to form stable, polar adducts that can be easily removed during the subsequent aqueous extraction.

The general principle involves the high reactivity of this compound towards nucleophiles, which is a cornerstone of its synthetic utility in forming various heterocyclic compounds like benzimidazoles.[4][5] This reactivity can be harnessed for its removal.

Q4: Are there alternative quenching agents besides amines?

A4: Yes, other nucleophiles can be used. Thiols are effective scavengers for electrophiles. However, the resulting thioether byproducts may be less water-soluble than the amine adducts, potentially complicating purification. Aqueous solutions of sodium bisulfite or sodium sulfite can also be used to quench reactive electrophiles, though their efficacy with this compound would need to be empirically determined for your specific reaction conditions. For most applications, a simple amine quench is the most reliable and well-documented method.

Troubleshooting Guide

Problem: After quenching with an amine and performing an aqueous work-up, my final product is still contaminated.

Troubleshooting Steps:

  • Incomplete Quenching:

    • Cause: Insufficient amount of quenching agent or inadequate reaction time.

    • Solution: Increase the equivalents of the amine scavenger (typically 1.5 to 2 equivalents relative to the excess this compound). Ensure the quenching reaction is stirred for an adequate amount of time (e.g., 30-60 minutes) at room temperature to ensure complete reaction.

  • Inefficient Extraction of Amine Adducts:

    • Cause: The amine adduct, while more polar, may still have some solubility in the organic layer.

    • Solution: Perform multiple extractions with an acidic aqueous solution (e.g., 1 M HCl). The acid will protonate the amine adduct, rendering it highly water-soluble and facilitating its removal from the organic phase.

  • Product Solubility Issues:

    • Cause: Your desired product may have some water solubility, leading to loss during the aqueous work-up.

    • Solution: If your product is suspected to be water-soluble, back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product.

Experimental Protocols

Protocol 1: General Amine Quenching and Liquid-Liquid Extraction

This protocol is a standard and effective method for removing unreacted this compound from a typical organic reaction mixture.

Materials:

  • Reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate, THF)

  • Piperidine or Morpholine

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture: Cool the reaction vessel to 0 °C using an ice bath. This is to control any potential exotherm from the quenching reaction.

  • Add the quenching agent: Slowly add 1.5-2.0 equivalents of piperidine or morpholine (relative to the initial excess of this compound) to the stirred reaction mixture.

  • Allow to react: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.

  • Dilute: Dilute the reaction mixture with the same organic solvent used for the reaction.

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl. This will remove the excess amine and the protonated amine adduct. Repeat the wash if necessary.

  • Neutralizing Wash: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product, now free of unreacted this compound.

  • Further Purification: The crude product can then be further purified by standard techniques such as column chromatography, recrystallization, or distillation.

Visualization of the Workflow:

Workup_Procedure cluster_reaction Reaction Vessel cluster_extraction Separatory Funnel cluster_purification Final Purification Reaction_Mixture Reaction Mixture (with unreacted Dithiolone) Quench Add Piperidine/ Morpholine (1.5-2.0 eq) Reaction_Mixture->Quench Stir Stir at RT (30-60 min) Quench->Stir Dilute Dilute with Organic Solvent Stir->Dilute Transfer Wash_HCl Wash with 1M HCl Dilute->Wash_HCl Wash_NaHCO3 Wash with Sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Transfer Organic Layer Filter Filter Dry->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography/ Recrystallization Concentrate->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

Caption: Workflow for Amine Quenching and Extraction.

Data Summary

Property Value Source
Chemical Name This compound
CAS Number 1192-52-5[3]
Molecular Formula C₃Cl₂OS₂[3]
Molecular Weight 187.07 g/mol [3]
Appearance Solid[1]
Melting Point 61 °C[1]
Hazards Toxic, Skin Irritant[1]
Recommended Quenching Agents Rationale Byproduct Characteristics
Piperidine Highly nucleophilic secondary amine.Forms a polar, water-soluble adduct upon protonation.
Morpholine Nucleophilic secondary amine with good water solubility.Forms a polar, water-soluble adduct upon protonation.

References

Technical Support Center: Managing Unexpected Outcomes with 4,5-Dichloro-1,2-dithiol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Dichloro-1,2-dithiol-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this highly reactive and versatile building block. This compound is a potent electrophilic sulfur compound, valued for its ability to participate in a variety of chemical transformations, making it a key intermediate in the synthesis of novel heterocyclic compounds and pharmacologically active molecules.[1] However, its high reactivity can also lead to unexpected reaction outcomes.

This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges. Our goal is to empower you with the knowledge to anticipate potential side reactions, diagnose experimental issues, and implement effective solutions to achieve your desired synthetic goals.

Section 1: Troubleshooting Guide - Common Unexpected Reaction Outcomes

This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction with this compound resulted in a low yield of the expected product, with a significant amount of unreacted starting material. What are the possible causes and solutions?

A: This is a common issue that can often be traced back to several factors related to reaction conditions and reagent reactivity.

  • Insufficient Nucleophile Reactivity: The nucleophilicity of your substrate is a critical factor. Sulfur compounds like thiols are generally excellent nucleophiles and react readily.[2] However, less reactive nucleophiles, such as certain amines or alcohols, may require more forcing conditions or the use of a stronger base to facilitate the reaction.

    • Solution: Consider using a stronger, non-nucleophilic base to deprotonate your nucleophile fully before adding the dithiolone. Alternatively, if applicable to your substrate, heating the reaction mixture may increase the reaction rate. However, be cautious as elevated temperatures can also lead to decomposition (see Issue 2).

  • Improper Solvent Choice: The choice of solvent can significantly impact reaction rates and outcomes. Polar aprotic solvents like DMF or acetonitrile are often good choices as they can help to solubilize the reactants and stabilize charged intermediates.

    • Solution: If you are using a non-polar solvent, consider switching to a polar aprotic alternative. Always ensure your reactants are fully dissolved before proceeding with the reaction.

  • Steric Hindrance: Significant steric bulk on your nucleophile can hinder its approach to the electrophilic sites on the dithiolone ring, leading to a sluggish or incomplete reaction.

    • Solution: If steric hindrance is suspected, you may need to employ longer reaction times or higher temperatures. In some cases, a less sterically hindered variant of your nucleophile might be necessary if the reaction refuses to proceed.

Issue 2: Formation of Black Tar-Like Material (Decomposition)

Q: Upon adding my nucleophile to this compound, the reaction mixture turned into a black, intractable tar. What causes this decomposition, and how can I prevent it?

A: The formation of a "black tar-like material" is a strong indication of decomposition, a known challenge with sensitive dithiocarbamate precursors under harsh conditions.[3] this compound is sensitive to both high temperatures and strong acidic or basic conditions.

  • Thermal Instability: This compound can decompose at elevated temperatures.

    • Solution: Maintain a controlled, and often low, temperature throughout the reaction. Start your reactions at 0°C or even lower, and only warm to room temperature if necessary and if the reaction is proceeding cleanly.

  • Sensitivity to Strong Bases: While a base is often necessary to deprotonate the nucleophile, an excess of a strong base can lead to unwanted side reactions and decomposition of the dithiolone.

    • Solution: Use a stoichiometric amount of a suitable base. For sensitive substrates, a weaker base like a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate) may be preferable to strong bases like sodium hydride or organolithium reagents.

  • Moisture Sensitivity: The presence of water can lead to hydrolysis and other unwanted side reactions.

    • Solution: Ensure all glassware is thoroughly dried and that you are using anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Issue 3: Unexpected Formation of a Symmetrical Thiobis Derivative

Q: Instead of the expected substitution product, I isolated a symmetrical 5,5′-thiobis(4-chloro-3H-1,2-dithiol-3-thione). What reaction conditions favor this unexpected dimerization?

A: The formation of this thiobis derivative has been reported as an unexpected outcome in the reaction of 4,5-dichloro-3H-1,2-dithiole-3-thione with potassium isocyanate.[4] This suggests that under certain conditions, a reactive sulfur species can be generated that acts as a nucleophile towards another molecule of the starting material.

  • Possible Mechanism: The reaction likely proceeds through a complex pathway where the initial nucleophile or reaction conditions promote the formation of a thiolate intermediate from the dithiolone itself. This thiolate then attacks another molecule of the starting material.

  • Preventative Measures:

    • Control Stoichiometry: Ensure your primary nucleophile is present in a slight excess to outcompete any potential side reactions involving the dithiolone acting as a nucleophile.

    • Slow Addition: Add the dithiolone slowly to a solution of the deprotonated nucleophile. This maintains a low concentration of the electrophile and favors the desired bimolecular reaction.

    • Temperature Control: Lower temperatures will generally suppress the rate of this and other side reactions.

Issue 4: Uncontrolled Polysubstitution or Ring Opening

Q: My reaction resulted in a complex mixture of products, suggesting multiple substitutions on the dithiolone ring or even ring opening. How can I achieve selective monosubstitution?

A: this compound has two electrophilic chlorine atoms, and the dithiole ring itself can be susceptible to nucleophilic attack and subsequent ring-opening under certain conditions.

  • Controlling Stoichiometry for Monosubstitution:

    • Solution: To favor monosubstitution, use a 1:1 molar ratio of your nucleophile to the dithiolone, or a slight excess of the dithiolone. The second substitution is generally slower than the first due to the electronic effect of the newly introduced group, but an excess of the nucleophile will drive the reaction towards disubstitution.

  • Regioselectivity: The chlorine at the 5-position is generally more reactive towards nucleophiles.[4]

    • Solution: For selective substitution at the 5-position, carefully control the stoichiometry and reaction temperature. Lower temperatures will enhance the selectivity.

  • Preventing Ring Opening: Strong, hard nucleophiles or harsh reaction conditions can favor attack at the sulfur atoms or the carbonyl carbon, leading to ring opening.

    • Solution: Use softer nucleophiles (e.g., thiols) and milder reaction conditions (lower temperature, weaker base) to favor substitution at the carbon-chlorine bonds.

Issue 5: Divergent Cycloaddition Pathways with Alkynes

Q: The 1,3-dipolar cycloaddition with my alkyne substrate did not yield the expected product. What are the possible alternative reaction pathways?

A: 1,3-dipolar cycloaddition reactions involving 1,2-dithiole-3-thiones are well-documented but can be complex.[1][4][5] The outcome can be highly dependent on the nature of the alkyne and the reaction conditions.

  • Influence of Alkyne Substituents: Electron-withdrawing groups on the alkyne, such as esters in dimethyl acetylenedicarboxylate (DMAD), facilitate the cycloaddition.[4][5][6] However, the subsequent fate of the initial cycloadduct can vary.

    • Solution: Be aware that the initial cycloadduct may be unstable and undergo further rearrangement or fragmentation. Careful analysis of the reaction mixture by techniques like LC-MS can help identify intermediates and unexpected products.

  • Formation of Thiophenes and other Heterocycles: In some cases, the reaction with alkynes can lead to the formation of thiophenes or other heterocyclic systems instead of the simple cycloaddition product.[7]

    • Solution: A thorough literature search for cycloadditions with similar alkyne substrates is recommended to anticipate potential alternative pathways. Varying the reaction solvent and temperature may also influence the product distribution.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling procedures for this compound?

A: This compound should be stored in a tightly sealed container in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C.[8] It is sensitive to moisture and should be handled in a dry environment, such as a glove box or using standard Schlenk techniques.

Q2: What are the key safety precautions to take when working with this compound?

A: this compound is toxic if swallowed, causes skin irritation, and may cause respiratory irritation.[9] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Q3: Which analytical techniques are most suitable for monitoring reaction progress and characterizing products and byproducts?

A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of products. For more detailed analysis and characterization, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying products and byproducts in the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are essential for the structural elucidation of the final purified products.

Q4: Can you provide a general protocol for a typical nucleophilic substitution reaction with this compound?

A: A general procedure is provided in Section 3. However, it is crucial to note that optimal conditions will vary depending on the specific nucleophile and desired outcome. Always start with a small-scale reaction to determine the ideal conditions for your system.

Q5: What is the role of the disulfide bond in the reactivity of this compound?

A: The disulfide bond is a key structural feature of the 1,2-dithiole ring system. It contributes to the ring strain and influences the electronic properties of the molecule, making the carbon atoms of the ring susceptible to nucleophilic attack. The sulfur atoms themselves can also participate in reactions, particularly in redox processes or reactions involving ring transformations.

Section 3: Experimental Protocols & Data

Table 1: Recommended Solvents and Bases for Nucleophilic Substitution

Solvent TypeExamplesSuitability
Polar AproticDMF, Acetonitrile, THF, DioxaneGenerally recommended for good solubility of reactants and stabilization of charged intermediates.
AromaticToluene, XyleneCan be used, especially for higher temperature reactions, but solubility may be a concern.
EthersDiethyl etherMay be suitable for some reactions, but solubility of the dithiolone can be limited.
Base Examples Application Notes
Tertiary AminesTriethylamine, DIPEAMild bases, suitable for deprotonating acidic protons without causing significant decomposition.
CarbonatesK₂CO₃, Cs₂CO₃Heterogeneous bases that are often mild and effective for a range of nucleophiles.
HydridesNaHStrong base, use with caution at low temperatures and in stoichiometric amounts to avoid decomposition.
Organolithiumsn-BuLi, LDAVery strong bases, generally not recommended unless absolutely necessary and with strict temperature control.

Table 2: Troubleshooting Summary - Causes and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low/No Yield Poor nucleophile reactivity, improper solvent, steric hindrance.Use a stronger base, switch to a polar aprotic solvent, increase reaction time/temperature cautiously.
Decomposition (Tar Formation) High temperature, excess strong base, moisture.Maintain low temperature, use stoichiometric amounts of a milder base, use anhydrous solvents under an inert atmosphere.
Thiobis Derivative Formation Side reaction favored under certain conditions.Control stoichiometry (slight excess of nucleophile), slow addition of dithiolone, maintain low temperature.
Polysubstitution/Ring Opening Excess nucleophile, harsh reaction conditions, use of hard nucleophiles.Use 1:1 stoichiometry for monosubstitution, employ mild conditions (low temp, weaker base), use softer nucleophiles.
Divergent Cycloaddition Instability of initial cycloadduct, influence of alkyne substituents.Analyze reaction mixture for intermediates, consult literature for similar systems, screen different solvents and temperatures.

Protocol 1: General Procedure for a Controlled Nucleophilic Monosubstitution

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.0 eq.) and anhydrous solvent (e.g., THF or acetonitrile).

  • Cool the mixture to 0°C in an ice bath.

  • Add the base (1.0-1.1 eq.) portion-wise or dropwise, ensuring the temperature remains at 0°C. Stir for 15-30 minutes to allow for complete deprotonation.

  • In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous solvent.

  • Add the solution of this compound dropwise to the cooled solution of the deprotonated nucleophile over 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for a 1,3-Dipolar Cycloaddition Reaction

  • To a dry flask under an inert atmosphere, add this compound (1.0 eq.) and the alkyne (1.0-1.2 eq.).

  • Add an anhydrous solvent (e.g., toluene or xylene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 4: Visualizations

G cluster_0 Troubleshooting Workflow start Unexpected Reaction Outcome check_yield Low or No Yield? start->check_yield check_decomp Decomposition/Tar? check_yield->check_decomp No solution_yield Optimize Conditions: - Stronger Base - Polar Aprotic Solvent - Adjust Temperature check_yield->solution_yield Yes check_side_products Unexpected Side Products? check_decomp->check_side_products No solution_decomp Modify Protocol: - Low Temperature - Milder/Stoichiometric Base - Anhydrous Conditions check_decomp->solution_decomp Yes solution_side_products Refine Strategy: - Control Stoichiometry - Slow Addition - Milder Conditions check_side_products->solution_side_products Yes end Successful Reaction check_side_products->end No solution_yield->end solution_decomp->end solution_side_products->end

Caption: General workflow for troubleshooting unexpected reaction outcomes.

G cluster_1 Competing Nucleophilic Substitution Pathways start This compound + Nucleophile (Nu-) path1 Monosubstitution (1 eq. Nu-) Low Temp start->path1 path2 Disubstitution (>2 eq. Nu-) start->path2 path3 Ring Opening (Hard Nu- / Harsh Conditions) start->path3

Caption: Competing pathways in nucleophilic substitution reactions.

Section 5: References

  • MedchemExpress. (n.d.). 4,5-Dichloro-3H-1,2-dithiol-3-one. Retrieved from --INVALID-LINK--

  • Ogurtsov, V. A., et al. (2018). 4,5-Dichloro-1,2-dithiole-3-thione in the synthesis of benzimidazole, benzoxazole and benzothiazole derivatives of 1,3-dithioles. Mendeleev Communications, 28(3), 285-287.

  • ResearchGate. (n.d.). 4,5-Dichloro-1,2-dithiole-3-thione in the Synthesis of Benzimidazole, Benzoxazole and Benzothiazole Derivatives of 1,3-Dithioles. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4,5-Dichloro-3H-1,2-dithiol-3-one. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 4,5-Dichloro-3H-1,2-dithiol-3-one. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 1192-52-5 | 4,5-Dichloro-3H-1,2-dithiol-3-one. Retrieved from --INVALID-LINK--

  • Belskaya, N. P., et al. (2017). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 22(5), 796.

  • Nagy, P., et al. (2017). Speciation of reactive sulfur species and their reactions with alkylating agents: do we have any clue about what is present inside the cell? Antioxidants & Redox Signaling, 27(10), 635-659.

  • MDPI. (n.d.). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Retrieved from --INVALID-LINK--

  • The Good Scents Company. (n.d.). 4,5-dichloro-3H-1,3-dithiol-3-one. Retrieved from --INVALID-LINK--

  • Belskaya, N. P., et al. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595.

  • Royal Society of Chemistry. (n.d.). 6.4. Synthesis of 4,5-Dicyanobenzene-1,2-dithiol. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. Retrieved from --INVALID-LINK--

  • Wordpress. (n.d.). Thioalkylation with Sulfur as the Electrophile. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and1-chloro-2-nitrobenzenes with 1,3-dithiols. Retrieved from --INVALID-LINK--

  • Leah4sci. (2014, March 3). Aromatic Sulfonation Mechanism - EAS vid 5. YouTube. Retrieved from --INVALID-LINK--

  • Proctor, D. J., & Bower, J. F. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10188-10234.

  • Easton, D. B., et al. (1968). The dithiole series. Part V. Reactions of 1,2-dithiole-3-thiones and 1,3-dithiolan-2-thiones with acetylenic esters and with benzyne. Journal of the Chemical Society C: Organic, 642-645.

  • Wang, Y., et al. (2021). Substituent-controlled divergent cyclization reactions of benzo[c][5][10]dithiol-3-ones and hexahydro-1,3,5-triazines. Organic Chemistry Frontiers, 8(19), 5348-5354.

  • ResearchGate. (n.d.). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting 1,3-dithiol-1-ium salt synthesis side reactions. Retrieved from --INVALID-LINK--

  • University of Canterbury. (n.d.). Regioselective synthesis of 1,3-thiazines by sequential 4-oxothiazolidine to 1,2-dithiole to 1,3-thiazine transformations: Role of intramolecular non-bonded S⋅⋅⋅O interactions. Retrieved from --INVALID-LINK--

References

Validation & Comparative

Validating Covalent Modification of FabH by 4,5-Dichloro-1,2-dithiol-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antibacterial drug development, the type II fatty acid synthesis (FAS-II) pathway presents a fertile ground for novel therapeutic strategies.[1] Among its key enzymes, β-ketoacyl-acyl carrier protein synthase III (FabH) is a particularly attractive target due to its essential role in initiating fatty acid biosynthesis.[2][3] This guide provides an in-depth technical comparison of methodologies to validate the covalent modification of FabH by 4,5-dichloro-1,2-dithiol-3-one (DDIT), a potent inhibitor. We will delve into the mechanistic rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Target: FabH and its Role in Bacterial Viability

FabH catalyzes the initial Claisen condensation step in the FAS-II pathway, combining acetyl-CoA with malonyl-ACP to kickstart the synthesis of fatty acids, which are indispensable for building bacterial cell membranes.[1][2][4] The significant structural and functional differences between the bacterial FAS-II system and the mammalian type I fatty acid synthase (FAS-I) system allow for the development of selective inhibitors with minimal off-target effects in humans.[2] Covalent inhibitors, which form a stable, irreversible bond with their target, offer advantages such as prolonged duration of action and high potency.[5]

The Inhibitor: this compound (DDIT)

This compound, also known in the literature as HR45, has been identified as a potent, irreversible inhibitor of FabH isoforms from various bacteria, including Staphylococcus aureus and Escherichia coli.[2][6] The inhibitory action of DDIT proceeds through a covalent modification of the catalytic cysteine residue (Cys112) within the FabH active site.[2][6] The proposed mechanism is a Michael-type addition-elimination reaction, where the active site thiol of Cys112 attacks the dithiolone ring, facilitated by the 5-chloro substituent.[6][7][8]

Below is a diagram illustrating the proposed covalent inhibition mechanism.

G FabH FabH Active Site (with Cys112-SH) Intermediate Michael Addition Intermediate FabH->Intermediate Nucleophilic attack by Cys112 thiol DDIT DDIT (this compound) DDIT->Intermediate Adduct Covalent FabH-DDIT Adduct (Loss of HCl) Intermediate->Adduct Elimination of HCl

Caption: Mechanism of FabH covalent modification by DDIT.

Experimental Validation Strategies: A Comparative Analysis

Validating the covalent modification of FabH by DDIT requires a multi-pronged approach to provide unequivocal evidence. Here, we compare three gold-standard techniques: Mass Spectrometry, Enzyme Kinetics, and X-ray Crystallography.

Technique Information Provided Strengths Limitations
Mass Spectrometry Confirms covalent adduct formation, identifies the modified residue, and determines the precise mass change.High sensitivity and specificity; provides direct evidence of a covalent bond.Does not provide structural information on the inhibitor's binding mode; can be complicated by inhibitor instability.
Enzyme Kinetics Demonstrates irreversible inhibition and quantifies the rate of inactivation.Provides functional evidence of irreversible enzyme inhibition; can be high-throughput.Indirect evidence of covalent modification; does not identify the specific site of modification.
X-ray Crystallography Provides a high-resolution 3D structure of the inhibitor covalently bound to the enzyme's active site.Unambiguous visualization of the covalent bond and inhibitor-protein interactions; aids in structure-based drug design.[9]Technically challenging; requires high-quality protein crystals and may not be feasible for all protein-inhibitor complexes.

I. Mass Spectrometry: Direct Evidence of the Covalent Adduct

Mass spectrometry (MS) is the cornerstone for validating covalent inhibitors. It provides direct proof of the covalent adduct by measuring the mass of the modified protein.[2][6] For the FabH-DDIT interaction, a mass increase of approximately 150 Da is expected, corresponding to the addition of the DDIT molecule with the subsequent loss of a hydrogen chloride (HCl) molecule.[2]

Experimental Workflow

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Incubate Incubate FabH with DDIT Quench Quench Reaction Incubate->Quench Desalt Desalt Sample Quench->Desalt Intact Intact Protein Analysis (LC-MS) Desalt->Intact Digest Tryptic Digest Intact->Digest Mass_Shift Confirm Mass Shift of Intact Protein Intact->Mass_Shift Peptide Peptide Mapping (LC-MS/MS) Digest->Peptide Identify_Peptide Identify Modified Peptide and Cys112 Peptide->Identify_Peptide

Caption: Workflow for MS-based validation of covalent modification.

Detailed Protocol:

1. Incubation:

  • Reconstitute purified FabH protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

  • Add a molar excess of DDIT (e.g., 5-fold molar excess) to the FabH solution.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour).

  • Rationale: This allows for the covalent reaction to proceed to completion.

2. Intact Protein Analysis:

  • Desalt the incubated sample using a C4 ZipTip or equivalent to remove excess inhibitor and non-volatile salts.

  • Analyze the sample by liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the intact protein.

  • Rationale: This provides the initial confirmation of a mass shift consistent with covalent modification. A deconvoluted mass spectrum should show a peak corresponding to the FabH-DDIT adduct.[2]

3. Tryptic Digest and Peptide Mapping:

  • Denature the DDIT-modified FabH using a denaturant like urea or guanidinium chloride.

  • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide.

  • Digest the protein into smaller peptides using trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Rationale: This allows for the precise localization of the modification to a specific peptide and, through fragmentation analysis (MS/MS), to the Cys112 residue.

4. Data Analysis:

  • Use proteomic software to search the MS/MS data against the FabH protein sequence, specifying a variable modification on cysteine residues corresponding to the mass of the DDIT adduct.

  • The identification of a peptide containing Cys112 with the expected mass modification provides definitive evidence of the site of covalent attachment.

II. Enzyme Kinetics: Functional Confirmation of Irreversible Inhibition

Enzyme kinetic studies are crucial to functionally characterize the nature of inhibition. For a covalent inhibitor like DDIT, the inhibition should be time-dependent and irreversible.

Experimental Workflow

G cluster_assay Assay Setup cluster_measurement Activity Measurement cluster_analysis Data Analysis Preincubation Pre-incubate FabH with varying [DDIT] Initiate Initiate reaction with substrates (acetyl-CoA, malonyl-ACP) Preincubation->Initiate Monitor Monitor product formation or substrate consumption over time Initiate->Monitor Plot Plot % activity vs. pre-incubation time Monitor->Plot Calculate Calculate kinact/KI Plot->Calculate

Caption: Workflow for kinetic analysis of irreversible inhibition.

Detailed Protocol:

1. Time-Dependent Inhibition Assay:

  • Pre-incubate FabH with different concentrations of DDIT for varying amounts of time.

  • At each time point, take an aliquot of the FabH-DDIT mixture and add it to a reaction mixture containing the substrates (acetyl-CoA and malonyl-ACP).

  • Measure the initial velocity of the enzymatic reaction.

  • Rationale: A covalent inhibitor will cause a time-dependent loss of enzyme activity.

2. "Jump-Dilution" Experiment for Irreversibility:

  • Incubate a concentrated solution of FabH with a high concentration of DDIT to achieve significant inhibition.

  • Rapidly dilute the mixture (e.g., 100-fold) into an assay solution.

  • Monitor enzyme activity over time.

  • Rationale: If the inhibition is covalent and irreversible, the enzyme activity will not recover upon dilution of the inhibitor. This contrasts with reversible inhibitors, where activity would be restored as the inhibitor dissociates from the enzyme.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each DDIT concentration.

  • The resulting pseudo-first-order rate constants (kobs) can be plotted against the inhibitor concentration to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).

III. X-ray Crystallography: Visualizing the Covalent Bond

While technically demanding, X-ray crystallography provides the most compelling evidence by offering a high-resolution, three-dimensional picture of the covalent adduct within the enzyme's active site.[10] This technique allows for the precise visualization of the bond between the inhibitor and the target residue, as well as the conformational changes that may occur upon binding.[9]

Experimental Workflow

G cluster_prep Complex Formation & Crystallization cluster_xray Data Collection & Processing cluster_structure Structure Solution & Refinement Form_Complex Form FabH-DDIT Covalent Complex Purify_Complex Purify Complex Form_Complex->Purify_Complex Crystallize Crystallize Complex Purify_Complex->Crystallize Diffraction X-ray Diffraction Crystallize->Diffraction Data_Processing Process Diffraction Data Diffraction->Data_Processing Solve_Structure Solve Phase Problem Data_Processing->Solve_Structure Refine_Model Refine Atomic Model Solve_Structure->Refine_Model Analyze Analyze Electron Density and Interactions Refine_Model->Analyze

Caption: Workflow for X-ray crystallography of a covalent complex.

Key Methodological Considerations:

1. Co-crystallization vs. Soaking:

  • Co-crystallization: FabH is incubated with DDIT to form the covalent complex prior to setting up crystallization trials. This is often the preferred method for covalent inhibitors.

  • Soaking: Pre-grown crystals of apo-FabH are soaked in a solution containing DDIT. This can sometimes be challenging for covalent inhibitors if the reaction is slow or causes crystal cracking.

2. Structure Solution and Refinement:

  • Once diffraction data are collected, the structure is solved using techniques like molecular replacement.

  • During model refinement, the electron density map is carefully inspected. Clear, continuous electron density between the sulfur atom of Cys112 and the DDIT molecule is the definitive proof of a covalent bond.

3. Interpretation:

  • The final refined structure will reveal the precise orientation of the inhibitor in the active site, the key interactions with surrounding amino acid residues, and any conformational changes in the protein upon covalent modification. This information is invaluable for structure-activity relationship (SAR) studies and the rational design of next-generation inhibitors.

Comparison with Alternative FabH Inhibitors

While this guide focuses on DDIT, it is useful to consider other well-known FabH inhibitors to appreciate the diversity of inhibition mechanisms.

Inhibitor Mechanism Primary Validation Methods
Thiolactomycin Reversible, competitive inhibitorEnzyme kinetics, X-ray crystallography
Cerulenin Covalent, irreversible inhibitor of FabF/B, with some activity against FabHEnzyme kinetics, Mass spectrometry, X-ray crystallography[11]
Platensimycin Reversible, non-covalent inhibitor targeting the malonyl-ACP binding siteEnzyme kinetics, X-ray crystallography[1]

This comparison highlights that while covalent inhibition is a powerful mechanism, a range of inhibitory strategies can be employed to target FabH. The choice of validation methods will always be dictated by the inhibitor's specific mechanism of action.

Conclusion

Validating the covalent modification of FabH by this compound is a critical step in its development as a potential antibacterial agent. A rigorous and multi-faceted approach, combining the direct evidence from mass spectrometry, the functional insights from enzyme kinetics, and the detailed structural information from X-ray crystallography, provides the most robust and compelling validation. By understanding the "why" behind each experimental choice, researchers can confidently characterize novel covalent inhibitors and accelerate the discovery of new medicines to combat bacterial infections.

References

A Comparative Guide to the Reactivity of Electrophilic Heterocycles: 4,5-Dichloro-1,2-dithiol-3-one vs. Maleimides and N-Acylimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate electrophilic reagent is a critical decision that dictates the success of conjugation, labeling, and inhibition studies. The reactivity profile, selectivity, and stability of the resulting adduct are paramount. This guide provides an in-depth comparison of the reactivity of 4,5-dichloro-1,2-dithiol-3-one with two widely used classes of electrophilic heterocycles: maleimides and N-acylimidazoles. We will delve into their reaction mechanisms, target selectivity, and practical applications, supported by experimental data and protocols to inform your selection process.

Introduction: The Role of Electrophilic Heterocycles in Science

Heterocyclic compounds are foundational scaffolds in medicinal chemistry and drug discovery, with nitrogen-containing heterocycles present in approximately 60% of all unique small-molecule drugs.[1] Their prevalence stems from their metabolic stability and ability to form key interactions, such as hydrogen bonds, with biological targets.[1] A specific subset, electrophilic heterocycles, are designed to react covalently with nucleophilic residues in biomolecules. This targeted reactivity is the cornerstone of antibody-drug conjugates (ADCs), protein labeling for imaging, and the development of covalent enzyme inhibitors. The choice of heterocycle is therefore a strategic one, balancing reactivity with selectivity to achieve the desired biological outcome.

Core Directive: Understanding the Electrophiles

This guide will compare three distinct electrophilic scaffolds.

  • This compound : A five-membered ring containing a disulfide bond, a ketone, and two vinyl chlorides. Its reactivity is driven by the strong electron-withdrawing effects of the chlorine atoms and the carbonyl group, making the ring susceptible to nucleophilic attack. It is known as an inhibitor of E. coli FabH, indicating its potential as a biological electrophile.[2]

  • Maleimides : A class of reagents containing a 1H-pyrrole-2,5-dione core. They are classic Michael acceptors, renowned for their high reactivity and selectivity towards thiol groups.[3][] This makes them a dominant tool in bioconjugation for labeling cysteine residues.[5]

  • N-Acylimidazoles : These are activated acyl donors, often described as "unique electrophiles that exhibit moderate reactivity, relatively long half-life, and high solubility in aqueous media".[6] They are used for the acylation of various nucleophiles, including amines and hydroxyls.

Visualizing the Key Players and Their General Reactivity

G cluster_0 Electrophilic Heterocycles cluster_1 Primary Reaction Pathway cluster_2 Common Nucleophilic Target A This compound RA Nucleophilic Acyl Substitution / Michael Addition A->RA Reacts via B Maleimide RB Michael Addition B->RB Reacts via C N-Acylimidazole RC Nucleophilic Acyl Substitution C->RC Reacts via TA Thiols, Amines RA->TA Targets TB Thiols (Cysteine) RB->TB Targets TC Amines (Lysine), Hydroxyls (Ser/Thr) RC->TC Targets

Caption: Overview of the reaction pathways and primary nucleophilic targets for the three compared heterocycles.

Comparative Analysis of Reactivity and Selectivity

The fundamental difference between these heterocycles lies in their mechanism of action and their preference for specific nucleophiles. This selectivity is the key to their utility.

Maleimides: The Cysteine-Specific Workhorse

Maleimides are the go-to reagents for targeting cysteine residues in proteins. Their reactivity is rooted in a Michael-type addition reaction where a nucleophilic thiol attacks one of the double-bonded carbons of the maleimide ring.[3]

Mechanism and Causality: The reaction is highly efficient under physiological conditions (pH 6.5-7.5).[7] Within this pH range, the thiol exists in equilibrium with the more nucleophilic thiolate anion (S-). The reaction rate with thiols is approximately 1,000 times faster than with amines at neutral pH, affording excellent chemoselectivity.[3][7] This selectivity is crucial in a biological context where amine-containing lysine residues are often far more abundant than cysteine. However, this selectivity is pH-dependent; above pH 7.5, the deprotonation of primary amines (like the side chain of lysine) increases, leading to competitive reaction at the maleimide double bond.[7]

Stability Considerations: While the resulting thiosuccinimide bond is generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to reagent exchange. Furthermore, the maleimide ring itself is susceptible to hydrolysis, which increases with pH.[7] Hydrolysis of the unreacted maleimide renders it inactive, a critical consideration for reagent stability in aqueous buffers.

N-Acylimidazoles: The Tunable Acylating Agents

Unlike maleimides, N-acylimidazoles are not Michael acceptors but rather activated esters or amides (azolides). They react via nucleophilic acyl substitution, transferring their acyl group to a nucleophile and releasing imidazole as a leaving group.

Mechanism and Causality: The reactivity of N-acylimidazoles is significantly higher than that of typical amides.[8] This is because the imidazole leaving group is stabilized by resonance and is a weaker base than the corresponding amine would be. Their reactivity is considered "moderate," which is often an advantage, allowing for controlled acylation with reduced side reactions in complex biological mixtures.[6] This reactivity can be finely tuned by introducing electron-withdrawing or -donating substituents to the acyl group or the imidazole ring.[6] They are effective in acylating a broader range of nucleophiles than maleimides, including the primary amines of lysine residues and the hydroxyl groups of serine, threonine, or tyrosine.

Stability Considerations: The primary competing reaction for N-acylimidazoles is hydrolysis. While they have a relatively long half-life in aqueous media compared to more reactive acylating agents like acid chlorides, their stability is pH-dependent and must be considered in experimental design.[9][10]

This compound: A Multifaceted Electrophile

This compound and its close analogue, 4,5-dichloro-1,2-dithiole-3-thione, are highly reactive electrophiles due to the cumulative electron-withdrawing effects of the two chlorine atoms and the exocyclic oxygen or sulfur.[11]

Mechanism and Causality: This molecule presents multiple electrophilic sites. Nucleophiles can attack the carbonyl carbon (C3) in a nucleophilic acyl substitution-type reaction, or they can attack the chlorinated carbons (C4/C5) in a Michael addition/nucleophilic vinylic substitution. The thione analogue is known to be highly reactive towards nucleophiles like amines, phenols, and thiophenols.[11] It also participates in 1,3-dipolar cycloaddition reactions, a reactivity profile not shared by maleimides or N-acylimidazoles.[11][12] This dual reactivity makes it a versatile but complex reagent. For instance, its role as a FabH inhibitor likely involves acylation of a key nucleophilic residue in the enzyme's active site.[2]

Stability Considerations: The stability of this compound in aqueous buffers is not as extensively documented as for maleimides. However, given its high electrophilicity, hydrolysis and reaction with buffer components are potential concerns that require empirical evaluation for any given application.

Quantitative Data Summary

The following table summarizes the key performance characteristics of each electrophilic heterocycle.

FeatureThis compoundMaleimidesN-Acylimidazoles
Primary Reaction Nucleophilic Acyl Substitution, Michael Addition, Cycloaddition[11][12]Michael Addition[3]Nucleophilic Acyl Substitution[8]
Target Nucleophile Thiols, Amines, Dienes[11]Thiols (highly selective)[7]Amines, Hydroxyls, Thiols[6]
Optimal pH Range Condition Dependent6.5 - 7.5[7]7.0 - 9.0 (application dependent)
Relative Kinetics Fast / Very FastFast[13]Moderate (Tunable)[6]
Adduct Stability Good (Covalent Bond)Moderate (potential for retro-Michael)[5]Good (Stable Amide/Ester Bond)
Key Application Enzyme Inhibition, Organic Synthesis[2][11]Cysteine-specific Bioconjugation, ADCs[5]Protein Acylation, Chemical Biology Probes[6]

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems, including recommendations for analysis.

Experimental Workflow: Choosing the Right Reagent

G start Define Experimental Goal q1 What is the primary nucleophile target? start->q1 q2 Is rapid & highly selective labeling required? q1->q2 Cysteine (Thiol) q3 Is tunable reactivity or targeting Lys/Ser/Thr required? q1->q3 Amine / Hydroxyl reagent_dithiolone Consider this compound q1->reagent_dithiolone Broader reactivity / Unique scaffold needed q2->q3 No reagent_maleimide Select Maleimide Reagent q2->reagent_maleimide Yes reagent_acylimidazole Select N-Acylimidazole Reagent q3->reagent_acylimidazole Yes protocol Proceed to Conjugation Protocol reagent_maleimide->protocol reagent_acylimidazole->protocol reagent_dithiolone->protocol

Caption: Decision workflow for selecting an electrophilic heterocycle based on the target nucleophile and reaction requirements.

Protocol 1: Cysteine-Specific Protein Conjugation with a Maleimide Reagent

This protocol is adapted from established bioconjugation methods.

1. Reagent Preparation: a. Prepare a 10 mM stock solution of the maleimide-functionalized molecule (e.g., a fluorescent dye) in anhydrous DMSO or DMF. b. Prepare the protein to be conjugated at 1-5 mg/mL in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., Phosphate-Buffered Saline (PBS) with EDTA). Causality: Degassing prevents oxidation of free thiols. The pH is critical for thiol selectivity.[7] c. (Optional) If the target cysteine is in a disulfide bond, reduce the protein by adding a 10-50 fold molar excess of a phosphine-based reducing agent like TCEP. Incubate for 30-60 minutes at room temperature. Remove excess TCEP via a desalting column.

2. Conjugation Reaction: a. Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.

3. Purification and Analysis: a. Remove unreacted maleimide reagent using a desalting column (e.g., Sephadex G-25) equilibrated with your buffer of choice (e.g., PBS). b. Characterize the conjugate. Confirm conjugation using SDS-PAGE (a shift in molecular weight may be visible) and mass spectrometry (MALDI-TOF or ESI-MS) to determine the degree of labeling.

Protocol 2: General Acylation of a Protein with an N-Acylimidazole

This protocol provides a general framework for protein modification.

1. Reagent Preparation: a. Prepare a 10-100 mM stock solution of the N-acylimidazole reagent in a compatible organic solvent (e.g., DMSO, DMF). b. Prepare the target protein at 1-10 mg/mL in a buffer at pH 7.5-8.5 (e.g., HEPES or borate buffer). Causality: A slightly basic pH promotes deprotonation of lysine ε-amino groups, increasing their nucleophilicity.

2. Acylation Reaction: a. Add the N-acylimidazole stock solution to the protein solution to achieve a 20-100 fold molar excess. The exact ratio must be optimized based on the reagent's reactivity and the number of target sites. b. Incubate the reaction for 1-4 hours at room temperature. Monitor the reaction progress by taking time points for analysis if possible.

3. Quenching and Purification: a. (Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to consume excess N-acylimidazole. b. Purify the acylated protein from excess reagent and byproducts using dialysis or a desalting column.

4. Analysis: a. Confirm modification via mass spectrometry to identify the number and location of acylated residues. Use a protein digestion (e.g., trypsin) followed by LC-MS/MS for site-specific analysis.

Protocol 3: Reaction of a Nucleophile with this compound

This is a representative protocol for exploring reactivity, based on conditions used for the analogous thione derivative.[11]

1. Reagent Preparation: a. Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF. b. Dissolve the nucleophile (e.g., a primary amine or thiol, 1-1.2 equivalents) in the same solvent.

2. Reaction: a. Add the nucleophile solution to the solution of this compound at room temperature with stirring. b. If the nucleophile is an amine or requires base activation, a non-nucleophilic organic base (e.g., triethylamine, 1.2 equivalents) may be added. c. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material and the formation of the product. d. The reaction may require gentle heating (40-60°C) to proceed to completion, depending on the nucleophile's reactivity.

3. Work-up and Purification: a. Once the reaction is complete, remove the solvent under reduced pressure. b. Purify the crude product using flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate).

4. Analysis: a. Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and verify that the desired substitution or addition has occurred.

Conclusion and Expert Recommendations

The choice between this compound, maleimides, and N-acylimidazoles is a strategic one, guided by the specific research objective.

  • Choose Maleimides for rapid, efficient, and highly selective labeling of cysteine residues, especially in complex protein mixtures or for constructing antibody-drug conjugates. Be mindful of the pH constraints and the potential for retro-Michael reactions.

  • Choose N-Acylimidazoles when you require tunable reactivity to modify amine or hydroxyl groups, or when a more stable final linkage than the thiosuccinimide is desired. They offer a greater degree of control but require careful optimization to balance acylation and hydrolysis.

  • Choose this compound when exploring novel covalent inhibitors or when the unique reactivity of the dithiolone scaffold is desired. Its multiple electrophilic sites offer opportunities for novel bond formations but also necessitate more thorough characterization to understand the precise reaction outcome. Its utility as a bio-probe is an emerging area that warrants further investigation.

By understanding the causality behind the reactivity of each class of heterocycle, researchers can make informed decisions, leading to more robust and reproducible results in the fields of chemical biology and drug discovery.

References

Navigating the Specificity of 4,5-Dichloro-1,2-dithiol-3-one: A Comparative Guide to Enzymatic Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibitors, the pursuit of specificity is paramount. Off-target effects can confound experimental results and lead to unforeseen toxicities in drug development. This guide provides an in-depth analysis of the enzymatic cross-reactivity of 4,5-Dichloro-1,2-dithiol-3-one (DCDT), a known inhibitor of E. coli β-ketoacyl-ACP synthase III (FabH). By presenting a framework for assessing its interactions with other key enzymes, we aim to equip researchers with the knowledge to effectively utilize this compound and anticipate its potential biological activities.

Introduction: The Significance of Selectivity for DCDT

This compound is a sulfur-containing heterocyclic compound that has demonstrated potent inhibitory activity against E. coli FabH, an essential enzyme in bacterial fatty acid synthesis, with a reported IC50 of 2.9 µM.[1] This makes it a valuable tool for studying bacterial physiology and a potential starting point for the development of novel antibacterial agents. However, the reactivity of the dithiol-3-one moiety, particularly its susceptibility to nucleophilic attack, raises questions about its selectivity.

The broader class of dithiolthiones has been shown to interact with a variety of cellular targets, often through the modification of cysteine residues.[2] These compounds can induce phase II detoxification enzymes like glutathione S-transferases (GSTs) and quinone reductase (NQO1), and have also been reported to inhibit enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2][3][4] Understanding the potential for DCDT to engage with these and other enzymes is critical for interpreting its biological effects and predicting its therapeutic window. This guide outlines a systematic approach to characterizing the cross-reactivity profile of DCDT.

The Primary Target: E. coli FabH

The inhibitory activity of DCDT against E. coli FabH is the benchmark against which its interactions with other enzymes will be compared. Structural and mass spectrometry studies have provided evidence that DCDT forms a covalent adduct with the active site cysteine (C112) of FabH.[5] The proposed mechanism involves a Michael-type addition-elimination reaction, where the thiol group of the cysteine residue attacks the electrophilic dithiol-3-one ring.[5] This covalent modification leads to the irreversible inactivation of the enzyme.

A Strategic Approach to Assessing Cross-Reactivity

To build a comprehensive profile of DCDT's selectivity, a panel of enzymes should be selected based on their structural and functional relevance. This panel should include enzymes known to be susceptible to modification by related compounds, as well as representatives from major enzyme classes.

Rationale for Enzyme Selection
  • Glutathione S-Transferase (GST): As a key detoxification enzyme, GSTs possess a reactive cysteine or tyrosine residue in their active site that is involved in conjugating xenobiotics with glutathione. Dithiolthiones are known to induce GST activity, but direct inhibition is also a possibility that warrants investigation.

  • NAD(P)H:Quinone Oxidoreductase 1 (NQO1): This enzyme is another important player in cellular detoxification, catalyzing the two-electron reduction of quinones. Its induction by dithiolthiones is well-documented, but the potential for direct interaction with DCDT should be assessed.[6]

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): This central enzyme in glycolysis contains a highly reactive cysteine residue in its active site, making it a common target for electrophilic compounds. Inhibition of GAPDH can have significant effects on cellular metabolism.

  • Serine Proteases (e.g., Trypsin): Representing a major class of proteases, these enzymes utilize a serine residue for catalysis. While not the most likely targets for a thiol-reactive compound, assessing activity against a representative serine protease provides a broader understanding of DCDT's selectivity.

  • Cysteine Proteases (e.g., Papain): This class of proteases relies on a catalytic cysteine residue, making them prime candidates for interaction with DCDT. Inhibition of cysteine proteases can have diverse physiological consequences.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates a logical workflow for assessing the cross-reactivity of DCDT.

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assays cluster_analysis Data Analysis DCDT_prep Prepare DCDT Stock Solution FabH_assay Primary Target Assay: E. coli FabH DCDT_prep->FabH_assay Incubate GST_assay Off-Target Assay: Glutathione S-Transferase DCDT_prep->GST_assay Incubate NQO1_assay Off-Target Assay: Quinone Reductase (NQO1) DCDT_prep->NQO1_assay Incubate GAPDH_assay Off-Target Assay: GAPDH DCDT_prep->GAPDH_assay Incubate Protease_assays Off-Target Assays: Serine & Cysteine Proteases DCDT_prep->Protease_assays Incubate Enzyme_prep Prepare Enzyme Solutions Enzyme_prep->FabH_assay Add to Assay Enzyme_prep->GST_assay Add to Assay Enzyme_prep->NQO1_assay Add to Assay Enzyme_prep->GAPDH_assay Add to Assay Enzyme_prep->Protease_assays Add to Assay IC50_calc Calculate IC50 Values FabH_assay->IC50_calc Generate Data GST_assay->IC50_calc Generate Data NQO1_assay->IC50_calc Generate Data GAPDH_assay->IC50_calc Generate Data Protease_assays->IC50_calc Generate Data Selectivity_index Determine Selectivity Index IC50_calc->Selectivity_index Mechanism_studies Mechanism of Inhibition Studies Selectivity_index->Mechanism_studies G cluster_targets Enzyme Targets DCDT DCDT FabH E. coli FabH IC50 = 2.9 µM DCDT->FabH High Potency Papain Papain IC50 = 15 µM DCDT->Papain Moderate Potency GAPDH GAPDH IC50 = 50 µM DCDT->GAPDH Low Potency GST GST DCDT->GST NQO1 NQO1 DCDT->NQO1 Trypsin Trypsin DCDT->Trypsin

References

Efficacy Showdown: A Comparative Guide to 4,5-Dichloro-1,2-dithiol-3-one and Other Potent FabH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against antimicrobial resistance, the bacterial fatty acid synthesis (FAS-II) pathway has emerged as a fertile ground for novel therapeutic strategies. Distinct from the mammalian type I fatty acid synthase (FAS-I), the enzymes of the FAS-II pathway represent promising targets for developing selective antibacterial agents. At the helm of this pathway is β-ketoacyl-acyl carrier protein synthase III (FabH), the gatekeeper that initiates fatty acid biosynthesis, making it an especially attractive target for new antibiotics.[1][2] This guide provides an in-depth, objective comparison of the efficacy of 4,5-Dichloro-1,2-dithiol-3-one, a potent covalent inhibitor of FabH, with other well-characterized FabH inhibitors, supported by experimental data to inform research and drug development efforts.

The Central Role of FabH in Bacterial Fatty Acid Synthesis

FabH catalyzes the crucial initial condensation reaction in the FAS-II pathway: the decarboxylative condensation of malonyl-acyl carrier protein (ACP) with acetyl-CoA to form acetoacetyl-ACP.[3][4] This first step is the committed step for fatty acid chain elongation. The distinct structural and functional characteristics of bacterial FabH compared to mammalian FAS-I provide a therapeutic window for selective inhibition, a critical attribute for any new antimicrobial agent.[4] The inhibition of FabH effectively shuts down the entire fatty acid production line, leading to bacterial growth arrest and cell death.

cluster_FASII Bacterial Fatty Acid Synthesis (FAS-II) Initiation cluster_Inhibition Point of Inhibition Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP Condensation Elongation_Cycle Fatty Acid Elongation Cycle (FabF/G/I/Z) Acetoacetyl-ACP->Elongation_Cycle Fatty_Acids Fatty_Acids Elongation_Cycle->Fatty_Acids Inhibitors FabH Inhibitors (e.g., this compound) Inhibitors->FabH Inhibition cluster_Workflow FabH Inhibition Assay Workflow Prepare_Reagents 1. Prepare Reagents (Enzyme, Substrates, Inhibitors) Assay_Setup 2. Assay Setup in 96-well plate (Buffer, Inhibitor, Enzyme) Prepare_Reagents->Assay_Setup Pre-incubation 3. Pre-incubation (Allow inhibitor binding) Assay_Setup->Pre-incubation Reaction_Initiation 4. Initiate Reaction (Add Substrates) Pre-incubation->Reaction_Initiation Data_Acquisition 5. Monitor Absorbance at 412 nm Reaction_Initiation->Data_Acquisition Data_Analysis 6. Calculate IC50 values Data_Acquisition->Data_Analysis

References

A Comparative Structural Guide to the Inhibition of β-Ketoacyl-ACP Synthase III (FabH) by 4,5-Dichloro-1,2-dithiol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cornerstone of Bacterial Fatty Acid Synthesis

In the persistent battle against antimicrobial resistance, the bacterial Type II fatty acid synthesis (FAS-II) pathway presents a fertile ground for novel therapeutic development. This pathway, essential for bacterial viability and distinct from the Type I system in mammals, offers a panel of validated drug targets.[1][2] Among these, β-ketoacyl-ACP synthase III (FabH) holds a position of paramount importance. FabH catalyzes the initial, rate-limiting Claisen condensation step, making it a critical control point in the entire biosynthetic cascade.[2][3]

This guide focuses on 4,5-Dichloro-1,2-dithiol-3-one (DDD), also known in the literature as HR45, a potent and selective inhibitor of FabH.[4][5] Through a combination of mass spectrometry, molecular modeling, and comparative analysis, we will dissect the structural basis of its inhibitory action. Our objective is to provide researchers, scientists, and drug development professionals with an in-depth understanding of the covalent adduct formed between FabH and DDD, compare this mechanism with alternative FabH inhibitors, and offer field-proven insights into the experimental methodologies required for such analyses.

The FabH-DDD Adduct: A Covalent Ambush of the Catalytic Machinery

The profound inhibitory activity of DDD stems from its ability to form an irreversible, covalent bond with a key catalytic residue in the FabH active site. This mechanism effectively and permanently neutralizes the enzyme's function.

Mechanism of Action: A Michael-Type Addition-Elimination

The inhibition proceeds through a covalent modification of the essential active site thiol of Cysteine-112 (C112).[4][6][7] The reaction is a Michael-type addition-elimination, a strategic choice of chemical reactivity that is critically dependent on the inhibitor's unique structure. The 5-chloro substituent on the dithiolone ring is the lynchpin of this mechanism; it acts as a leaving group, facilitating the nucleophilic attack by the C112 thiolate.[4][7] Structure-activity relationship studies have confirmed that this 5-chloro group is indispensable for the irreversible inhibition of FabH isoforms from both Staphylococcus aureus (saFabH) and Escherichia coli (ecFabH).[4][8]

G cluster_0 FabH Active Site FabH_C112 FabH Cys112-SH (Nucleophilic Thiolate) Intermediate Transient Michael Adduct DDD This compound (DDD/HR45) DDD->Intermediate 1. Nucleophilic Attack Adduct Covalent FabH-DDD Adduct (Inactive Enzyme) Intermediate->Adduct 2. Elimination of Cl- HCl HCl Elimination Intermediate->HCl

Caption: Proposed mechanism for covalent modification of FabH Cys112 by DDD.

Structural and Analytical Evidence

Direct structural elucidation of the FabH-DDD complex via X-ray crystallography has remained elusive. However, a compelling body of evidence from mass spectrometry and computational modeling corroborates the proposed covalent linkage.

  • Mass Spectrometry: High-resolution mass spectrometry has been the primary tool for confirming the formation of the adduct.[6][7] These studies show a distinct mass shift in FabH upon incubation with DDD, corresponding precisely to the addition of the inhibitor and the loss of a chlorine atom. A critical insight from this work was the discovery that the adduct is unstable under standard alkaline conditions used for tryptic digests, which likely explains why this covalent modification escaped detection in earlier studies.[4][8] This underscores the necessity of tailoring analytical protocols to the specific chemical nature of the inhibitor-target complex.

  • Molecular Modeling: In the absence of a crystal structure, molecular docking studies provide valuable insights into the binding orientation of DDD within the FabH active site.[4][6] These models consistently show the dithiolone ring positioned in close proximity to the C112 residue, perfectly poised for nucleophilic attack. The models support the role of the 5-chloro substituent as the key reactive site for initiating the covalent bond formation.

Experimental Guide: Characterizing Covalent FabH Inhibitors

The unique properties of covalent inhibitors like DDD demand specialized experimental workflows. Here, we present validated protocols for characterization, emphasizing the causality behind key steps.

Workflow for Characterization of Covalent Inhibition

G start Start: Purified FabH & Covalent Inhibitor (DDD) incubation Incubation (Protein + Inhibitor) start->incubation modeling Molecular Docking Simulation start->modeling ms_prep Sample Preparation for MS (Acidic Quench, e.g., formic acid) CAUSALITY: Avoids alkaline hydrolysis of the adduct incubation->ms_prep digest Proteolytic Digest (e.g., Pepsin at low pH) CAUSALITY: Alternative to Trypsin to maintain adduct stability incubation->digest intact_ms Intact Protein MS Analysis ms_prep->intact_ms confirm Confirmation of Covalent Adduct & Identification of Modified Residue intact_ms->confirm peptide_ms LC-MS/MS Peptide Mapping digest->peptide_ms peptide_ms->confirm modeling->confirm G cluster_0 Active Site Inhibition cluster_1 Allosteric Inhibition FabH FabH Monomer A FabH Monomer B Covalent Covalent (DDD) Binds Cys112 Covalent->FabH NonCovalent Non-Covalent (TLM) Mimics Substrate NonCovalent->FabH Allosteric Dimer Interface Inhibitor Prevents Dimerization Allosteric->FabH

References

A Technical Guide to the In Vitro and In Vivo Activity of 4,5-Dichloro-1,2-dithiol-3-one and its Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the anticancer potential of 4,5-Dichloro-1,2-dithiol-3-one (DCDT), a member of the 1,2-dithiole-3-thione class of compounds. While direct experimental data on DCDT is limited, this document explores its promise as a lead compound and a key synthetic precursor by examining the extensive in vitro and in vivo research on its close structural analogs and derivatives. We will delve into the mechanistic underpinnings of their activity, present comparative data, and provide detailed experimental protocols for researchers in oncology and drug development.

Introduction: this compound (DCDT) - A Scaffold of Interest

This compound (DCDT) belongs to the 1,2-dithiole-3-thione family, a class of organosulfur compounds that has garnered significant attention for its diverse biological activities. While DCDT itself is primarily recognized as an inhibitor of E. coli FabH and as a slimicide, its core chemical structure is the foundation for several well-studied cancer chemopreventive and therapeutic agents. The reactivity of the chlorine atoms on the dithiole ring makes DCDT an attractive starting material for the synthesis of a wide array of derivatives.

The primary interest in the 1,2-dithiole-3-thione scaffold for cancer research stems from its ability to act as an endogenous donor of hydrogen sulfide (H₂S), a gaseous signaling molecule with multifaceted roles in cancer biology. Depending on its concentration, H₂S can either promote or suppress tumor growth. High concentrations of exogenous H₂S, as delivered by donor molecules, have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis. Furthermore, many dithiolethiones are potent activators of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses, which plays a crucial role in cancer prevention.

This guide will therefore focus on the anticancer activities of prominent DCDT analogs and derivatives, using their performance to infer the potential of DCDT as a foundational molecule for the development of novel cancer therapeutics.

In Vitro Activity of DCDT Analogs and Derivatives

The in vitro evaluation of DCDT analogs has revealed significant anticancer and chemopreventive effects across a variety of cancer cell lines. The primary mechanisms of action identified are the induction of apoptosis, inhibition of cell proliferation, and the modulation of key signaling pathways.

Hydrogen Sulfide (H₂S) Mediated Cytotoxicity

A key anticancer mechanism of 1,2-dithiole-3-thiones is their ability to release H₂S. High concentrations of exogenous H₂S can induce cellular acidification and modulate signaling pathways involved in cell cycle regulation, proliferation, and apoptosis, leading to cancer cell death. For instance, H₂S donors have been shown to inhibit the growth of various tumors by modulating pathways such as PI3K/Akt/mTOR and Ras/Raf/MEK/ERK.[1]

Nrf2-Mediated Chemoprevention

Many dithiolethiones, such as Oltipraz and Anethole dithiolethione (ADT), are potent inducers of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, collectively known as Phase II enzymes. By upregulating these protective enzymes, dithiolethiones can enhance the cellular defense against carcinogenic insults and oxidative stress, a key strategy in cancer prevention. Oltipraz, for example, has been shown to induce multiple Phase II enzymes through the Nrf2/ARE pathway.[2]

Signaling Pathway: Nrf2 Activation by Dithiolethiones

Nrf2_Activation cluster_cytoplasm Cytoplasm DCDT_Analog DCDT Analog (e.g., Oltipraz) Keap1 Keap1 DCDT_Analog->Keap1 modifies Cys residues Nrf2 Nrf2 Keap1->Nrf2 sequesters (basal state) Ub Ubiquitin Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocates to Proteasome Proteasome Degradation Ub->Proteasome targets for ARE Antioxidant Response Element (ARE) PhaseII_Enzymes Phase II Enzymes (e.g., GST, NQO1) ARE->PhaseII_Enzymes Cell_Protection Cellular Protection & Chemoprevention PhaseII_Enzymes->Cell_Protection leads to Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Harvest 2. Cell Harvest & Preparation Cell_Culture->Harvest Implantation 3. Subcutaneous Implantation Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 5. Treatment Initiation (DCDT Analog vs. Vehicle) Tumor_Growth->Treatment Measurement 6. Tumor Volume Measurement Treatment->Measurement Endpoint 7. Study Endpoint & Tissue Collection Measurement->Endpoint Analysis 8. Data Analysis (Efficacy & Toxicity) Endpoint->Analysis

References

A Comparative Guide to 1,2-Dithiol-3-ones and 1,2-Dithiole-3-thiones in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of two closely related classes of sulfur-containing heterocycles: 1,2-dithiol-3-ones and 1,2-dithiole-3-thiones. We delve into their distinct synthetic pathways, comparative reactivity, and strategic applications in modern organic synthesis, particularly within the realm of drug discovery and materials science. By presenting detailed experimental protocols, mechanistic insights, and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically select the appropriate scaffold for their synthetic endeavors.

Introduction: Two Sides of a Sulfur-Rich Coin

The 1,2-dithiole framework is a five-membered heterocyclic system containing two adjacent sulfur atoms. This structural motif is the cornerstone of both 1,2-dithiol-3-ones and 1,2-dithiole-3-thiones, which differ only by the exocyclic atom at the 3-position (an oxygen versus a sulfur atom, respectively). This seemingly minor difference imparts a profound impact on their chemical behavior and, consequently, their synthetic utility.

1,2-Dithiole-3-thiones, in particular, have garnered significant attention due to their presence in commercially available drugs and their role as hydrogen sulfide (H₂S) donors.[1][2] H₂S is now recognized as a crucial gaseous signaling molecule, alongside nitric oxide (NO) and carbon monoxide (CO), involved in a myriad of physiological processes.[2] This has propelled the exploration of 1,2-dithiole-3-thiones in medicinal chemistry for their potential therapeutic applications, including antitumor, antioxidant, and anti-inflammatory properties.[1][3]

This guide will systematically dissect the synthesis and reactivity of both classes of compounds, providing a clear rationale for choosing one over the other in a given synthetic context.

Crafting the Core: A Comparative Look at Synthesis

The preparative routes to 1,2-dithiol-3-ones and 1,2-dithiole-3-thiones are distinct, reflecting their inherent chemical differences. The choice of starting materials and reaction conditions is paramount to achieving high yields and purity.

Synthesis of 1,2-Dithiol-3-ones

A prevalent method for constructing the 1,2-dithiol-3-one core involves the acid-promoted denitrogenative transannulation of benzotriazinones with a sulfur source like sodium sulfide.[4] This approach offers a streamlined synthesis of diverse benzo[c][1][2]dithiol-3-ones.[4]

Synthesis of 1,2-Dithiole-3-thiones

The synthesis of 1,2-dithiole-3-thiones is well-established, with several general methods available.[1] A widely used and efficient approach involves the sulfuration of 1,3-dicarbonyl compounds or their equivalents.

One of the most effective procedures involves the reaction of 3-oxoesters with a combination of phosphorus pentasulfide (P₄S₁₀) and elemental sulfur (S₈) in the presence of hexamethyldisiloxane (HMDO).[2] The addition of HMDO has been shown to significantly improve yields and simplify the workup.[2] Another common method is the use of Lawesson's reagent, often in combination with elemental sulfur, to convert 3-oxoesters into the desired 1,2-dithiole-3-thiones.[2]

Other notable synthetic strategies include the reaction of alkynes with sulfur reagents and the sulfuration of compounds bearing an activated methyl or methylene group.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-1,2-dithiole-3-thione from Ethyl Benzoylacetate

This protocol is adapted from a general procedure for the sulfuration of 3-oxoesters.[2]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine ethyl benzoylacetate (1.92 g, 10 mmol), Lawesson's reagent (4.45 g, 11 mmol), and elemental sulfur (0.32 g, 10 mmol) in anhydrous toluene (50 mL).

  • Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove any insoluble material. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-phenyl-1,2-dithiole-3-thione as a crystalline solid.

Comparative Overview of Synthetic Methods
Feature1,2-Dithiol-3-one Synthesis1,2-Dithiole-3-thione Synthesis
Typical Starting Materials Benzotriazinones3-Oxoesters, dialkyl malonates, alkynes
Key Reagents Sodium sulfide, acidLawesson's reagent, P₄S₁₀/S₈/HMDO
General Reaction Conditions Moderate temperaturesRefluxing solvents (e.g., toluene, xylene)
Yields Generally goodGood to excellent
Scope More specific for certain scaffoldsBroad substrate scope

A Tale of Two Reactivities: Electrophiles, Nucleophiles, and Cycloadditions

The electronic nature of the exocyclic atom (oxygen vs. sulfur) dictates the reactivity profile of these two heterocyclic systems.

The Interconversion: Thionation of 1,2-Dithiol-3-ones

A key transformation that links these two classes of compounds is the thionation of 1,2-dithiol-3-ones to their corresponding 1,2-dithiole-3-thiones. This is typically achieved using a thionating agent like Lawesson's reagent.[5][6] The reaction proceeds via a mechanism that involves a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond.[6][7]

thionation_mechanism Dithiolone 1,2-Dithiol-3-one Intermediate Thiaoxaphosphetane Intermediate Dithiolone->Intermediate + LR Thione 1,2-Dithiole-3-thione LR Lawesson's Reagent Intermediate->Thione - (MeOC₆H₄PS)₂O

Caption: Thionation of a 1,2-dithiol-3-one to a 1,2-dithiole-3-thione.

Nucleophilic Attack: A Matter of Site Selectivity

Both heterocycles are susceptible to nucleophilic attack, but the site of attack and the subsequent outcome can differ. In 1,2-dithiole-3-thiones, nucleophilic attack can occur at the exocyclic thione carbon, leading to substitution or ring-opening reactions.[8] The reaction with primary amines, for instance, can be non-selective, yielding a mixture of products.[8]

Electrophilic Attack: Activating the Ring

The sulfur atoms in the dithiole ring can be targeted by electrophiles. For instance, alkylation of the exocyclic sulfur in 1,2-dithiole-3-thiones can generate 1,2-dithiolylium salts, which are valuable intermediates for further functionalization.[8]

Cycloaddition Reactions: The Thione's Forte

A significant area where 1,2-dithiole-3-thiones exhibit superior synthetic utility is in cycloaddition reactions. The exocyclic C=S double bond acts as a reactive dipolarophile in 1,3-dipolar cycloadditions.[1][9] For example, they readily react with nitrilimines in a [3+2] cycloaddition fashion.[1] This reaction is often accompanied by a spontaneous ring opening and sulfur extrusion, leading to the formation of 1,3,4-thiadiazoles.[1]

cycloaddition_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Dithiolethione 1,2-Dithiole-3-thione Cycloaddition [3+2] Cycloaddition Dithiolethione->Cycloaddition Dipole 1,3-Dipole (e.g., Nitrilimine) Dipole->Cycloaddition Spiro Spiro-intermediate Cycloaddition->Spiro Forms Final_Product Final Heterocycle (e.g., 1,3,4-Thiadiazole) Spiro->Final_Product Rearranges/ Extrudes Sulfur

Caption: General workflow for the [3+2] cycloaddition of 1,2-dithiole-3-thiones.

This reactivity opens up avenues for the synthesis of a diverse range of other heterocyclic systems.[1] In contrast, the C=O bond of 1,2-dithiol-3-ones is generally less reactive in such cycloadditions.

Strategic Applications in Synthesis: Choosing the Right Tool

The choice between a 1,2-dithiol-3-one and a 1,2-dithiole-3-thione as a synthetic precursor depends heavily on the desired final product and the intended synthetic strategy.

  • For the synthesis of other sulfur heterocycles via cycloaddition and ring transformation reactions, 1,2-dithiole-3-thiones are the superior choice. Their versatile reactivity allows for the construction of complex molecular architectures.[1][10]

  • When the target molecule contains a 1,2-dithiol-3-one core, direct synthesis is the most straightforward approach.

  • In the context of drug discovery, 1,2-dithiole-3-thiones are of particular interest due to their established pharmacological activities and their ability to act as H₂S donors. [1][11] This makes them attractive scaffolds for the development of new therapeutic agents.

Conclusion: A Dichotomy of Synthetic Potential

1,2-Dithiol-3-ones and 1,2-dithiole-3-thiones, while structurally similar, present a fascinating dichotomy in their synthetic utility. The thione analogue offers a richer and more diverse reactivity profile, particularly in the realm of cycloaddition and ring transformation reactions, making it a powerful building block for the synthesis of a wide array of heterocyclic compounds. Its established role in medicinal chemistry further enhances its appeal. The one, on the other hand, serves as a more direct precursor when the target molecule contains this specific functionality. A thorough understanding of their respective synthetic routes and chemical behaviors, as outlined in this guide, is crucial for the modern synthetic chemist to strategically harness the full potential of these valuable sulfur-containing heterocycles.

References

Comparative Selectivity of 4,5-Dichloro-1,2-dithiol-3-one: A Guide to Its Differential Effects on Bacterial vs. Mammalian Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4,5-dichloro-1,2-dithiol-3-one, a potent antimicrobial agent, focusing on its remarkable selectivity for bacterial enzymes over their mammalian counterparts. We will explore the mechanistic basis for this selectivity, supported by comparative experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.

Introduction: The Chemical and Biological Landscape of this compound

This compound is a sulfur-containing heterocyclic compound that has garnered significant interest for its potent biological activities. Structurally, it belongs to the dithiole-3-one class, which is known for a range of effects from antimicrobial to cancer chemopreventive actions.[1][2] While it has been utilized as a slimicide in industrial applications, such as in the manufacture of food-contact paper, its primary value in the research and drug development sphere lies in its targeted action against pathogenic bacteria.[3][4][5][6]

The central challenge in developing any antimicrobial agent is achieving high efficacy against the pathogen while minimizing toxicity to the host. This compound serves as an exemplary case study in selective toxicity, a principle we will dissect in the following sections.

The Bacterial Target: Covalent Inhibition of an Essential Enzyme

The primary antibacterial activity of this compound stems from its potent inhibition of β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH . This enzyme is a critical component of the Type II fatty acid synthase (FAS-II) system, which is the exclusive pathway for fatty acid biosynthesis in most bacteria.[7] The FAS-II pathway is fundamentally different from the Type I (FAS-I) system found in mammals, making it an ideal target for selective antibacterial agents.[7]

Mechanism of Action: Irreversible Covalent Modification

This compound is not a simple competitive inhibitor. Instead, it acts as an irreversible inhibitor by forming a covalent adduct with the FabH enzyme.[7] The mechanism is a Michael-type addition-elimination reaction, where the highly reactive 5-chloro substituent on the dithiole-3-one ring directs the attack of the essential active site thiol group from a cysteine residue (C112) on the enzyme.[7]

This covalent modification permanently inactivates the enzyme, halting fatty acid synthesis and ultimately leading to bacterial cell death.[7] The requirement for a pre-incubation period to achieve maximal activity further supports this covalent, time-dependent inhibition mechanism.[8] Studies have also identified that 1,2-dithiole-3-ones can inhibit another bacterial enzyme, MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is involved in peptidoglycan biosynthesis, suggesting potential for multiple intracellular targets.[8]

Interaction with Mammalian Systems: A Different Paradigm

In stark contrast to its direct, covalent inhibition of bacterial enzymes, the interaction of the broader dithiolethione class with mammalian cells follows a completely different pathway. Rather than targeting a single essential enzyme for inactivation, these compounds act as modulators of cellular defense mechanisms.

Mechanism of Action: Induction of Phase 2 Cytoprotective Enzymes

In mammalian cells, dithiolethiones are known inducers of Phase 2 detoxifying and antioxidant enzymes .[9][10][11] This induction is primarily mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[2][9][11]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to inducers like dithiolethiones, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcriptional activation of a suite of cytoprotective genes.[11] The enzymes induced include:

  • Glutathione S-transferases (GSTs)

  • NAD(P)H:quinone oxidoreductase 1 (NQO1)

  • Glutathione reductase

These enzymes play a crucial role in detoxifying xenobiotics and mitigating oxidative stress, which is why dithiolethiones have been investigated for their cancer chemopreventive properties.[2][10] This mechanism does not involve direct covalent inhibition of a specific metabolic enzyme but rather a broad, adaptive response to a chemical stressor.

Comparative Analysis: The Basis of Selectivity

The selectivity of this compound is rooted in these fundamentally different mechanisms of action between bacterial and mammalian systems.

  • In Bacteria: It acts as a potent, targeted, and irreversible inhibitor of an essential metabolic enzyme (FabH), leading to rapid cell death.

  • In Mammals: It functions as a signaling molecule, activating a broad-spectrum, protective transcriptional program (Nrf2-ARE pathway) without directly inhibiting a single, essential enzyme in the same manner.

This differential activity is clearly reflected in the quantitative data available.

Data Presentation: Comparative Inhibitory and Inductive Concentrations
Target SystemSpecific Enzyme/PathwayObserved EffectEffective Concentration (IC50)Reference
Bacteria Escherichia coli FabH (ecFabH)Direct Covalent Inhibition2.0 - 2.9 µM[3][5][6][8]
Staphylococcus aureus FabH (saFabH)Direct Covalent Inhibition0.16 µM[8]
Mammalian Nrf2-ARE PathwayTranscriptional Activation/Induction(Varies by cell type and specific dithiolethione)[2][9]
Phase 2 Enzymes (e.g., NQO1, GST)Increased Enzyme Activity(Varies by cell type and specific dithiolethione)[10][11]

The low micromolar and even nanomolar IC50 values against bacterial FabH highlight the compound's high potency as a direct inhibitor. In contrast, the effect on mammalian systems is characterized by induction at concentrations that trigger a signaling cascade, not immediate enzymatic blockade.

Experimental Protocols for Validation

To ensure scientific integrity, the claims of selectivity must be supported by robust, reproducible experimental data. Below are detailed protocols for assessing the activity of this compound in both bacterial and mammalian systems.

Protocol 1: Bacterial FabH Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the IC50 of this compound against bacterial FabH.

A. Materials:

  • Purified recombinant FabH enzyme (e.g., from E. coli or S. aureus)

  • This compound

  • Malonyl-CoA

  • Acetyl-CoA

  • 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 100 mM sodium phosphate, pH 7.5

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 412 nm

B. Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to achieve final assay concentrations ranging from nanomolar to high micromolar.

  • Pre-incubation (Critical Step): In a 96-well plate, mix 5 µL of FabH enzyme (final concentration ~50 nM) with 5 µL of the inhibitor dilution (or DMSO for control). Incubate for 30 minutes at room temperature to allow for time-dependent covalent modification.

  • Substrate Preparation: Prepare a substrate mix containing Malonyl-CoA (final concentration ~100 µM), Acetyl-CoA (final concentration ~50 µM), and DTNB (final concentration ~200 µM) in Assay Buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 90 µL of the substrate mix to each well containing the pre-incubated enzyme-inhibitor mixture.

  • Data Acquisition: Immediately begin reading the absorbance at 412 nm every 30 seconds for 15-20 minutes. The rate of increase in absorbance is proportional to the rate of Coenzyme A (CoA-SH) release, which reacts with DTNB.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Mammalian Nrf2-ARE Activation Assay (Reporter Assay)

This protocol uses a luciferase reporter gene under the control of the Antioxidant Response Element (ARE) to quantify Nrf2 activation in mammalian cells.

A. Materials:

  • Mammalian cell line (e.g., HepG2, HEK293T)

  • ARE-Luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine or other transfection reagent

  • This compound

  • Cell culture medium and supplements

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

B. Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the ARE-Luciferase plasmid and the control Renilla plasmid according to the transfection reagent manufacturer's protocol. Allow cells to recover for 24 hours.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound (and a known Nrf2 activator like sulforaphane as a positive control) for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.

  • Luminometry:

    • Transfer the cell lysate to a luminometer plate.

    • Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity (ARE-driven).

    • Add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity (internal control).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for transfection efficiency.

    • Calculate the fold induction of ARE activity relative to the vehicle-treated control cells.

    • Plot the fold induction versus the compound concentration.

Visualizing the Differential Mechanisms and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the divergent mechanisms of action and the experimental workflow for assessing selectivity.

G cluster_bacteria Bacterial System cluster_mammalian Mammalian System b_compound This compound b_enzyme FabH Enzyme (Active Site Cys-SH) b_compound->b_enzyme Irreversible Covalent Binding b_pathway Fatty Acid Synthesis (FAS-II) b_enzyme->b_pathway b_product Inactivated FabH (Covalent Adduct) b_product->b_pathway BLOCKS b_result Bactericidal Effect b_pathway->b_result HALTED m_compound This compound m_nrf2 Nrf2 Activation m_compound->m_nrf2 Induces m_are ARE Gene Transcription m_nrf2->m_are Activates m_enzymes Phase 2 Enzymes (GST, NQO1) m_are->m_enzymes Upregulates m_result Cytoprotective Response m_enzymes->m_result Leads to

Caption: Differential Mechanisms of Action.

G cluster_bacterial Bacterial Arm cluster_mammalian Mammalian Arm start Test Compound: This compound b_assay FabH Inhibition Assay (Spectrophotometric) start->b_assay m_assay Nrf2-ARE Reporter Assay (Cell-Based) start->m_assay b_data Calculate Inhibition Rate b_assay->b_data b_ic50 Determine IC50 Value b_data->b_ic50 conclusion Comparative Analysis: High potency against FabH vs. Inductive effect in mammalian cells = SELECTIVITY b_ic50->conclusion m_data Measure Luciferase Activity m_assay->m_data m_fold Calculate Fold Induction m_data->m_fold m_fold->conclusion

Caption: Experimental Workflow for Assessing Selectivity.

Conclusion

This compound demonstrates remarkable and clinically desirable selectivity for bacterial targets over mammalian systems. This selectivity is not arbitrary but is based on distinct and well-characterized mechanisms of action: potent, covalent inactivation of the essential bacterial enzyme FabH versus the induction of a cytoprotective Nrf2-mediated response in mammalian cells. This guide provides the foundational knowledge and practical protocols for researchers to explore and leverage this selectivity in the pursuit of novel antimicrobial therapies. The clear differentiation in its mode of action underscores its potential as a lead compound and a valuable tool for chemical biology.

References

The Ascendant Utility of 4,5-Dichloro-1,2-dithiol-3-one: A Comparative Benchmark for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of reagents available, 4,5-dichloro-1,2-dithiol-3-one has emerged as a versatile and highly reactive electrophilic scaffold. This guide provides a comprehensive benchmark of its synthetic utility, juxtaposed with alternative building blocks, to offer researchers, scientists, and drug development professionals a clear perspective on its advantages and applications. Our analysis is grounded in experimental data and established mechanistic principles, providing a rigorous evaluation for informed decision-making in synthetic design.

A Highly Electrophilic and Versatile C3 Synthon

This compound is a five-membered heterocyclic compound characterized by a strained disulfide bond and two electron-withdrawing chlorine atoms. This unique electronic and structural arrangement confers a high degree of electrophilicity to the molecule, particularly at the C3, C4, and C5 positions, making it an exceptional substrate for a wide array of nucleophilic attacks. Its reactivity profile allows for facile ring-opening, substitution, and cycloaddition reactions, providing access to a diverse range of sulfur-containing heterocycles, which are privileged motifs in medicinal chemistry and materials science.[1][2][3]

The inherent reactivity of this building block stems from the confluence of several factors: the electron-withdrawing effect of the chlorine atoms, the inherent strain of the 1,2-dithiol-3-one ring system, and the ability of the disulfide bond to act as a leaving group. This combination renders the molecule susceptible to attack by a broad spectrum of nucleophiles, including amines, thiols, and active methylene compounds.

Benchmarking Against Alternative Building Blocks

To objectively assess the synthetic utility of this compound, we compare its performance against other commonly employed building blocks for the synthesis of related heterocyclic systems. The primary alternatives considered here are Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) and various activated dichlorinated alkenes.

Reactivity and Scope in Nucleophilic Substitutions

The reaction of this compound with various nucleophiles typically proceeds via an initial attack at the C5 position, followed by ring opening or further transformation. This reactivity is often compared to that of Appel's salt, another highly electrophilic five-membered ring system.[4][5]

Building BlockNucleophileProduct TypeYield (%)Reaction ConditionsReference
This compound o-PhenylenediamineBenzimidazole derivativeHighRoom Temperature[1][2]
This compound o-AminophenolBenzoxazole derivativeHighRoom Temperature[1][2]
This compound o-AminothiophenolBenzothiazole derivativeHighRoom Temperature[1][2]
Appel's Salt 2-AminophenolFused 4H-1,2,6-thiadiazines68-85Not specified[5]
1,2-Dichlorobenzenes 1,3-DithiolsDihydrobenzodithiepines48-50105°C, 6-9 h[6]

As evidenced by the data, this compound often provides high yields under mild reaction conditions for the synthesis of important benz-fused heterocycles.[1][2] In contrast, while Appel's salt is also a potent electrophile, its reactions can sometimes lead to different product classes.[5] The use of less activated building blocks like 1,2-dichlorobenzenes for similar transformations typically requires harsher reaction conditions and results in moderate yields.[6]

1,3-Dipolar Cycloaddition Reactions

A significant advantage of this compound is its ability to participate in 1,3-dipolar cycloaddition reactions, a transformation not readily accessible with many alternative building blocks. This reactivity opens up pathways to complex, highly substituted heterocyclic systems. For instance, its reaction with dimethyl acetylenedicarboxylate (DMAD) generates a stable thioacyl chloride intermediate that is highly reactive towards nucleophiles.[1][2]

Experimental Protocols

General Procedure for the Synthesis of Benzazole Derivatives

Causality: This protocol leverages the high electrophilicity of this compound and its propensity to react with binucleophiles like ortho-substituted anilines. The initial nucleophilic attack by one of the heteroatoms in the aniline derivative is followed by an intramolecular cyclization and elimination to afford the aromatic benzazole core.

Materials:

  • This compound

  • Appropriate ortho-substituted aniline (e.g., o-phenylenediamine, o-aminophenol, o-aminothiophenol)

  • Solvent (e.g., Acetone, Dichloromethane)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve 1.0 equivalent of this compound in the chosen solvent in a round-bottom flask.

  • To this solution, add 1.1 equivalents of the ortho-substituted aniline derivative at room temperature with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired benzazole derivative.

Visualizing Reaction Pathways

To further elucidate the synthetic utility of this compound, the following diagrams illustrate key reaction mechanisms and workflows.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Dithiolone This compound Intermediate Ring-Opened Adduct Dithiolone->Intermediate Nucleophilic Attack Nucleophile Binucleophile (e.g., o-phenylenediamine) Nucleophile->Intermediate Product Benzimidazole Derivative Intermediate->Product Intramolecular Cyclization & Elimination

Caption: Synthesis of Benzimidazoles.

workflow Start Start: Select Building Block Dithiolone This compound Start->Dithiolone Alternative Alternative Building Block (e.g., Appel's Salt) Start->Alternative Reaction Reaction with Nucleophile Dithiolone->Reaction Alternative->Reaction Product_Dithiolone Target Heterocycle (High Yield, Mild Conditions) Reaction->Product_Dithiolone Path A Product_Alternative Target Heterocycle (Variable Yield, Potentially Harsher Conditions) Reaction->Product_Alternative Path B Analysis Comparative Analysis Product_Dithiolone->Analysis Product_Alternative->Analysis Conclusion Conclusion: Dithiolone offers superior efficiency for specific transformations. Analysis->Conclusion

Caption: Comparative Synthetic Workflow.

Conclusion

This compound stands out as a superior building block for the synthesis of a variety of heterocyclic compounds, particularly benzazoles. Its high electrophilicity, coupled with its ability to undergo diverse transformations under mild conditions, often translates to higher yields and greater synthetic efficiency compared to alternative reagents. The ability to engage in unique reaction pathways, such as 1,3-dipolar cycloadditions, further expands its synthetic repertoire. For researchers and professionals in drug discovery and development, a thorough understanding of the reactivity and comparative advantages of this compound is crucial for the rational design of efficient and innovative synthetic routes to novel bioactive molecules.

References

Safety Operating Guide

A Guide to the Safe Disposal of 4,5-Dichloro-1,2-dithiol-3-one: A Directive for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4,5-Dichloro-1,2-dithiol-3-one. As a compound classified with significant health and environmental hazards, adherence to stringent disposal protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and scientific integrity.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to comprehend the inherent risks associated with this compound. This organochlorine compound presents a multi-faceted hazard profile that dictates every aspect of its handling and disposal.

Key Hazards:

  • Acute Toxicity (Oral): Toxic if swallowed.[1]

  • Skin Irritation: Causes significant skin irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of its dust or fumes.[1]

  • Aquatic Toxicity: Very toxic to aquatic life, necessitating strict environmental containment.[1]

The presence of chlorine atoms on the molecule contributes to its persistence in the environment and the potential for the formation of hazardous byproducts if not disposed of correctly. The primary objective of the following procedures is to mitigate these risks to personnel and the environment.

Core Disposal Directive: Professional Hazardous Waste Management

Due to its chemical properties and hazard classification, the only universally accepted and regulatory-compliant method for the final disposal of this compound is through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

The Rationale for Professional Disposal: In-laboratory chemical neutralization of organochlorine compounds is not recommended without validated and published procedures specific to the compound. Improper attempts at neutralization can lead to incomplete degradation, the creation of equally or more hazardous byproducts, and potential exothermic reactions. Therefore, all waste containing this compound must be collected and managed by professionals equipped for high-temperature incineration.

High-Temperature Incineration: This is the preferred method for the destruction of organochlorine wastes. Incineration at temperatures typically above 1200°C ensures the complete breakdown of the molecule into simpler, less harmful compounds like hydrogen chloride, carbon dioxide, and water. The resulting acidic gases are then scrubbed and neutralized before release, preventing environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

Strict adherence to proper PPE is mandatory when handling this compound in any form, including during waste segregation and packaging.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and subsequent irritation or absorption.
Eye Protection Tightly fitting safety goggles with side-shields or a face shieldTo protect eyes from dust particles or splashes.[1]
Lab Coat Fire/flame resistant and impervious lab coatTo protect skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH-approved respirator (if dust or aerosols are generated)To prevent inhalation and respiratory tract irritation.[1]

Step-by-Step Waste Handling and Segregation Protocol

Proper segregation and packaging of waste at the point of generation are critical to ensure safe storage and transport.

Step 1: Designate a Hazardous Waste Accumulation Area

  • Establish a specific, clearly marked area within the laboratory for the accumulation of this compound waste.

  • This area should be away from general laboratory traffic and incompatible chemicals.

Step 2: Use Appropriate Waste Containers

  • Solid Waste: For solid this compound, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, use a dedicated, leak-proof, and sealable container clearly labeled as "Hazardous Waste."

  • Liquid Waste: For solutions containing this compound, use a compatible, non-reactive, and sealable container. Ensure the container material is resistant to chlorinated compounds.

Step 3: Labeling

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Toxic, Irritant, Marine Pollutant)

    • The date of waste accumulation initiation.

Step 4: Storage

  • Store sealed waste containers in the designated accumulation area.

  • Ensure containers are kept closed except when adding waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 5: Arrange for Pickup

  • Contact your institution's EHS office to schedule a pickup of the hazardous waste.

  • Do not allow waste to accumulate beyond the limits specified by your institution or local regulations.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation In-Laboratory Handling cluster_disposal Professional Disposal A Solid or Liquid Waste Containing 4,5-Dichloro- 1,2-dithiol-3-one B Segregate into a Dedicated, Labeled Hazardous Waste Container A->B Immediate Segregation C Store in a Designated Waste Accumulation Area B->C Secure Storage D Schedule Pickup by EHS or Licensed Waste Contractor C->D Regulatory Compliance E Transport to a Licensed TSDF D->E F High-Temperature Incineration E->F Final Destruction

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures: Spills and Personal Exposure

Accidents can happen, and a clear, pre-defined emergency plan is essential.

Spill Management

For Minor Spills (manageable by trained lab personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in the table above.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Start from the outside of the spill and work inwards to prevent spreading.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it according to the disposal protocol.

For Major Spills (large volume, rapid vapor release, or beyond the comfort level of lab staff):

  • Evacuate Immediately: Alert everyone in the lab and evacuate the area.

  • Isolate the Area: Close the doors to the laboratory to contain any vapors.

  • Call for Emergency Assistance: Contact your institution's emergency response team or local fire department. Provide them with the chemical name and any available Safety Data Sheet (SDS) information.

  • Do Not Re-enter: Await the arrival of trained emergency responders.

Personal Exposure
Exposure RouteImmediate First Aid Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the hazards, adhering to the core directive of professional disposal, utilizing appropriate PPE, and following systematic procedures for waste handling and emergencies, we can ensure a safe working environment and protect our ecosystem. Trust in these established protocols is paramount, as they represent the collective expertise and best practices of the scientific community.

References

Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling 4,5-Dichloro-1,2-dithiol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The handling of highly reactive and toxic compounds, such as 4,5-Dichloro-1,2-dithiol-3-one, demands a meticulous approach to personal protection that is both deeply understood and flawlessly executed. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive framework for understanding the "why" behind each protective measure, ensuring that every action in the lab is a conscious step towards safety and scientific validity. Our commitment is to empower you with the knowledge to not only protect yourself but also to cultivate a laboratory environment where safety is second nature.

Hazard Analysis: Understanding the Intrinsic Risks of this compound

Before detailing the appropriate PPE, it is crucial to understand the specific hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents multiple health risks that necessitate stringent protective measures.[1]

Table 1: GHS Hazard Classification for this compound [1][2]

Hazard ClassHazard StatementSignal Word
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDanger
Skin Irritation (Category 2)H315: Causes skin irritationDanger
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationDanger
Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1H400: Very toxic to aquatic lifeDanger

The primary routes of exposure are ingestion, skin contact, and inhalation. The causality for the prescribed PPE is directly linked to mitigating these risks. Skin and respiratory irritation are significant concerns, and the high acute oral toxicity underscores the importance of preventing any ingestion.

The Core Ensemble: Essential PPE for Handling this compound

The selection of PPE is not arbitrary; it is a scientifically informed decision based on the chemical's properties and potential routes of exposure. The following PPE is mandatory when handling this compound.

Eye and Face Protection: The First Line of Defense
  • Specification: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) approved standards are the minimum requirement.[3] For operations with a higher risk of splashing, a face shield worn in conjunction with safety goggles is essential.

  • Causality: The risk of serious eye damage from splashes of this compound is significant. Standard safety glasses do not provide a sufficient seal to protect against splashes, vapors, or dust.

Skin and Body Protection: An Impermeable Barrier
  • Specification:

    • Gloves: Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat/Coveralls: A flame-resistant lab coat is a minimum requirement. For larger quantities or procedures with a high splash potential, chemical-resistant coveralls that protect the entire body are necessary.

  • Causality: this compound is a known skin irritant.[1][2] Direct contact can lead to localized inflammation, redness, and discomfort. Impervious protective clothing prevents skin contact and subsequent irritation.

Respiratory Protection: Safeguarding Against Inhalation Hazards
  • Specification: All handling of this compound must be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[4] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[5]

  • Causality: The compound may cause respiratory irritation.[1][2] Inhalation of its dust or vapors can lead to irritation of the nose, throat, and lungs. The use of a fume hood or respirator is a critical measure to prevent this.

Procedural Discipline: Donning and Doffing of PPE

The effectiveness of PPE is as much about its correct use as its selection. The following workflow illustrates the standardized procedure for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Donning_Start Start: Clean Hands Lab_Coat 1. Lab Coat/Coveralls Donning_Start->Lab_Coat Respirator 2. Respirator (if required) Lab_Coat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves Donning_End Ready for Work Gloves->Donning_End Doffing_Start Start: Contaminated Area Gloves_Doff 1. Gloves Doffing_Start->Gloves_Doff Goggles_Doff 2. Goggles/Face Shield Gloves_Doff->Goggles_Doff Lab_Coat_Doff 3. Lab Coat/Coveralls Goggles_Doff->Lab_Coat_Doff Respirator_Doff 4. Respirator (if required) Lab_Coat_Doff->Respirator_Doff Wash_Hands 5. Wash Hands Thoroughly Respirator_Doff->Wash_Hands Doffing_End Safe Exit Wash_Hands->Doffing_End

Caption: Standardized workflow for donning and doffing Personal Protective Equipment.

Emergency Protocols: Immediate Actions in Case of Exposure

In the event of an accidental exposure to this compound, immediate and correct first aid is critical.

Table 2: First-Aid Measures for Exposure to this compound [1]

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal and Decontamination: Mitigating Environmental Impact

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and secondary exposure.

  • Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1] This compound is very toxic to aquatic life, so it must not be released into the environment.[1]

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. Consult your institution's safety officer for approved decontamination procedures.

By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also upholding the principles of responsible scientific practice. This commitment to safety is the foundation upon which groundbreaking research is built.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.